molecular formula C9H10FN B7804595 (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B7804595
M. Wt: 151.18 g/mol
InChI Key: POTIEZMRLKEJOZ-VIFPVBQESA-N
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Description

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIEZMRLKEJOZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine as a Chiral Scaffold

[1]

Executive Summary

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 2103399-35-3 for HCl salt) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. As a fluorinated derivative of the pharmacophore found in Rasagiline (Azilect®), this chiral amine combines the rigid, lipophilic indane core with the metabolic stability conferred by fluorine substitution.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic identifiers to explore its synthesis, physicochemical behavior, and critical role in developing neuroactive therapeutics (MAO-B inhibitors, 5-HT receptor modulators).[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The introduction of a fluorine atom at the C5 position of the indane ring significantly alters the electronic and lipophilic profile compared to the parent 1-aminoindan. This modification is strategic: it blocks metabolic hydroxylation at the para-position relative to the bridgehead, potentially extending the half-life of derived drugs.

Table 1: Core Chemical Data[1]
PropertyDataNotes
IUPAC Name (1S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine
CAS (HCl Salt) 2103399-35-3Preferred form for stability
CAS (Free Base) 1114333-11-7 / 148960-33-2 (racemic)Air-sensitive oil
Molecular Weight 151.18 (Base) / 187.64 (HCl)
Molecular Formula C₉H₁₀FN[1][2][3][4][5][6][7] · HCl
Chirality (S)-EnantiomerEutomer for many CNS targets
Appearance White to off-white crystalline solidHygroscopic (HCl salt)
Physicochemical Properties & Drug Design Implications[1][15][16][17]
  • Lipophilicity (LogP): The parent 1-aminoindan has a LogP of ~1.[1]2. The 5-fluoro substitution increases lipophilicity to an estimated LogP of 1.6 – 1.8 . This range is ideal for Central Nervous System (CNS) penetration , falling within the optimal window (LogP 1.5–2.5) for crossing the Blood-Brain Barrier (BBB) via passive diffusion.

  • Acidity (pKa): The pKa of the conjugate acid is estimated at 8.8 – 9.0 . The electron-withdrawing fluorine atom (via induction) slightly lowers the pKa compared to non-fluorinated 1-aminoindan (pKa ~9.4). This ensures a significant fraction of the molecule remains cationic at physiological pH (7.4), facilitating electrostatic interactions with receptor binding pockets (e.g., aspartate residues in GPCRs).

Synthetic Methodologies

Producing the enantiopure (S)-isomer is critical, as the (R)-isomer often exhibits significantly different pharmacological activity (e.g., in Rasagiline, the (R)-isomer is the active MAO-B inhibitor, whereas for other targets, the (S)-isomer may be preferred).[1]

Method A: Biocatalytic Transamination (Green Chemistry Route)

The most efficient modern route utilizes ω-Transaminases (ω-TA) to convert 5-fluoro-1-indanone directly to the chiral amine.[1] This method avoids heavy metals and resolution steps.

  • Mechanism: The enzyme transfers an amino group from a donor (isopropylamine or alanine) to the ketone substrate with high stereocontrol.

  • Protocol Insight: The equilibrium for this reaction is often unfavorable. Using isopropylamine as the amine donor is superior because the coproduct (acetone) is volatile and can be removed continuously to drive the reaction to completion.

Method B: Asymmetric Sulfinimine Synthesis (Chemical Route)

For laboratories without biocatalysis capabilities, the Ellman Auxiliary method is the gold standard for high enantiomeric excess (ee).

  • Condensation: 5-Fluoro-1-indanone + (S)-tert-butanesulfinamide → Chiral Sulfinimine.[1]

  • Reduction: Diastereoselective reduction using NaBH₄ (typically yields >98:2 dr).

  • Hydrolysis: Acidic cleavage (HCl/MeOH) yields the chiral amine salt.

Visualization: Synthetic Workflow

The following diagram illustrates the decision matrix between Biocatalytic and Chemical synthesis routes.

Synthesis_WorkflowStartStarting Material:5-Fluoro-1-indanoneBio_Step1ω-Transaminase (S-selective)Donor: IsopropylamineStart->Bio_Step1Green RouteChem_Step1Condensation with(S)-t-ButanesulfinamideStart->Chem_Step1Chemical RouteBio_Product(S)-5-Fluoro-1-indanamine(>99% ee)Bio_Step1->Bio_ProductOne-PotChem_Step2Reduction (NaBH4)DiastereoselectiveChem_Step1->Chem_Step2Formation ofSulfinimineChem_Step3Acid Hydrolysis(HCl/MeOH)Chem_Step2->Chem_Step3CleavageChem_Product(S)-5-Fluoro-1-indanamine HCl(>98% ee)Chem_Step3->Chem_ProductPrecipitation

Caption: Comparison of Biocatalytic (Green) vs. Chemical (Ellman) synthetic pathways for (S)-5-fluoro-1-indanamine.

Analytical Characterization & Quality Control

Validating the enantiomeric purity is the most critical quality control step. Standard reverse-phase HPLC cannot distinguish enantiomers; Normal Phase Chiral HPLC is required.

Standard Operating Procedure: Chiral HPLC
  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Indane aromatic absorption).

  • Temperature: 25°C.

Data Interpretation:

  • The (S)-enantiomer typically elutes after the (R)-enantiomer on AD-H columns (verify with racemic standard).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.0% for pharmaceutical intermediates.[8]

Handling, Stability & Safety

Hazard Profile (GHS Classifications)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[2][9]

  • H335: May cause respiratory irritation.[2][9]

Stability Protocols
  • Salt Form Preference: The free base is an oil that readily absorbs CO₂ from the air to form carbamates and oxidizes over time. Always convert to the Hydrochloride (HCl) or Mesylate salt for long-term storage.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hygroscopic clumping.

  • Reactivity: Avoid contact with strong oxidizing agents. In synthesis, the primary amine is a potent nucleophile; protect with Boc or Cbz groups if modifying the aromatic ring.

References

  • Sigma-Aldrich. this compound hydrochloride Product Sheet.Link

  • PubChem. 1-Aminoindan Compound Summary (Parent Structure Data). National Library of Medicine. Link

  • Fuchs, M., et al. (2014). "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria." ChemBioChem. Link

  • Strupiński, P., et al. (2022). "Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation." Chinese Academy of Sciences. Link[1]

  • ChemScene. Physicochemical Data for Fluorinated Indanamines.Link[1]

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Multi-Modal Analytical Framework

Abstract This technical guide outlines the definitive structural characterization of this compound (CAS: 2103399-35-3), a critical fluorinated scaffold in neuroscience drug discovery (analogous to Rasagiline).[1] The elucidation protocol integrates high-resolution mass spectrometry (HRMS), 1D/2D NMR spectroscopy for regiochemical assignment, and Mosher’s amide derivatization for absolute stereochemical determination. This framework prioritizes self-validating spectral evidence to distinguish the target from its regioisomers (4-, 6-, 7-fluoro) and enantiomer (R).[1]

Phase 1: Regiochemical Confirmation (The Fluorine Position)

Before assessing chirality, the position of the fluorine atom on the indane ring must be confirmed. The 5-fluoro substitution pattern creates a unique spin system in the aromatic region of the 1H NMR spectrum that distinguishes it from the 4-fluoro isomer.

The Diagnostic Logic

The indane aromatic ring contains four positions (4, 5, 6, 7).

  • Target (5-Fluoro): The fluorine at C5 isolates proton H4 from protons H6 and H7.

    • Result: A specific "Isolated Spin + Vicinal Pair" system.[1]

  • Isomer (4-Fluoro): The fluorine at C4 leaves H5, H6, and H7 contiguous.

    • Result: A continuous "ABC" or "AMX" spin system (three adjacent protons).

Expected NMR Data (400 MHz, CDCl3)

The following table summarizes the diagnostic signals required to confirm the 5-fluoro regiochemistry.

NucleusPositionMultiplicityCoupling Constants (

)
Structural Deduction
19F C5-FMultiplet--Confirms presence of F; shift distinct from CF3/aliphatic F.
1H H4Doublet (d)

Hz
Isolated Proton. Ortho to F. No vicinal H neighbors.[1]
1H H6dd

Hz,

Hz
Vicinal Proton. Ortho to F and ortho to H7.
1H H7dd

Hz,

Hz
Vicinal Proton. Meta to F.

Analyst Note: The key discriminator is H4 . In the 5-fluoro isomer, H4 appears as a clear doublet (dominated by


) with only tiny meta-coupling (

) to H6. If you observe three protons showing strong vicinal coupling (

), you likely have the 4-fluoro isomer.

Phase 2: Absolute Stereochemistry (The Chiral Center)

Determining the (S)-configuration at C1 is the critical quality attribute. While X-ray crystallography is the gold standard, it requires suitable crystals (often HCl salts). The Mosher's Amide Method is the preferred solution-phase technique for primary amines.

The Mosher's Protocol (Experimental)

This method utilizes


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl) to create diastereomeric amides.[1] The anisotropic effect of the MTPA phenyl group causes predictable chemical shift changes (

) in the proton NMR.

Reagents:

  • (R)-(-)-MTPA-Cl (yields the (S)-Mosher amide).[1]

  • (S)-(+)-MTPA-Cl (yields the (R)-Mosher amide).[1]

  • Pyridine-d5 (solvent/base) or CDCl3 with triethylamine.[1]

Workflow:

  • Sample A: React 5 mg of amine with (S)-(+)-MTPA-Cl

    
     Forms (R)-Amide .
    
  • Sample B: React 5 mg of amine with (R)-(-)-MTPA-Cl

    
     Forms (S)-Amide .
    
  • Analysis: Acquire 1H NMR for both. Calculate

    
    .[1][2][3][4]
    
Interpretation (The Cahn-Ingold-Prelog Model)

For a primary amine of type


, where the stereocenter is (S):
  • (S)-Amide (from R-chloride): The phenyl group of the MTPA auxiliary shields the protons on the

    
     side (Right side in standard projection).
    
  • (R)-Amide (from S-chloride): The phenyl group shields the protons on the

    
     side.
    

Application to (S)-5-Fluoro-1-aminoindane:

  • 
     (shielded in R-amide):  The aromatic ring (C7-H).[1]
    
  • 
     (shielded in S-amide):  The alkyl methylene groups (C2-H).[1]
    
Proton Group

(S)-Amide

(R)-Amide
Sign of

(

)
Conclusion for (S)-Config
H2 (Methylene) ShieldedDeshieldedNegative (-) Phenyl covers C2 in (S)-amide
H7 (Aromatic) DeshieldedShieldedPositive (+) Phenyl covers Ar in (R)-amide

Phase 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree and Mosher's spatial model used to confirm the structure.

ElucidationFlow Start Unknown Sample (C9H10FN) RegioCheck Phase 1: Regiochemistry (1H & 19F NMR) Start->RegioCheck H4_Signal H4 Analysis: Isolated Doublet (J ~9Hz)? RegioCheck->H4_Signal Isomer4F STOP: 4-Fluoro Isomer (3 Vicinal Protons) H4_Signal->Isomer4F No (Multiplet) Isomer5F CONFIRMED: 5-Fluoro Core H4_Signal->Isomer5F Yes StereoCheck Phase 2: Stereochemistry (Mosher's Method) Isomer5F->StereoCheck MosherExp Derivatization: 1. Reaction w/ (R)-MTPA-Cl 2. Reaction w/ (S)-MTPA-Cl StereoCheck->MosherExp DeltaCalc Calculate Δδ = δ(S-Amide) - δ(R-Amide) MosherExp->DeltaCalc ResultS H2 is Negative (-) H7 is Positive (+) (S)-Enantiomer DeltaCalc->ResultS Matches Model ResultR H2 is Positive (+) H7 is Negative (-) (R)-Enantiomer DeltaCalc->ResultR Inverted Model

Caption: Logical workflow for distinguishing regioisomers and assigning absolute configuration via NMR derivatization.

Phase 4: Validation via Chiral HPLC[1]

While NMR provides structural proof, Chiral HPLC is required to determine Enantiomeric Excess (ee%) and purity.

Recommended Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1] These are standard for amine-indane scaffolds.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic primary amine.

  • Detection: UV at 254 nm (Aromatic) and 210 nm.

  • Validation: Inject the racemate first to establish separation. The (S)-enantiomer typically elutes second on AD-H columns, but this must be confirmed by the Mosher's analysis above or a pure reference standard.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

    • Authoritative review on Mosher's method mechanics and interpret
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][5][6] Nature Protocols, 2, 2451–2458.[1] Link[3]

    • Standard protocol for MTPA derivatiz
  • Stephens, P. J., et al. (2010).[1] Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[7] American Laboratory.[1] Link

    • Validates VCD as a non-destructive altern
  • Sigma-Aldrich/Merck. (2023).[1] 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Product Specification. Link

    • Source for physical property verific

Sources

Comprehensive Synthesis Guide: (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine , a critical chiral pharmacophore found in MAO-B inhibitors and advanced CNS therapeutics.

Document ID: SYN-IND-05F-S Version: 2.1 (Senior Technical Review) Target Audience: Medicinal Chemists, Process Development Scientists

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, This compound (hereafter (S)-5-FIA ), is a chiral primary amine fused to a fluorinated benzene ring. Its structural rigidity and specific stereochemistry are essential for high-affinity binding in enzyme pockets (e.g., Monoamine Oxidase B), where the (S)-enantiomer often exhibits distinct pharmacological profiles compared to the (R)-isomer.

Retrosynthetic Logic

To ensure high enantiomeric excess (ee) and scalability, we evaluate two primary pathways:

  • Pathway A (Asymmetric Synthesis): The modern "Gold Standard" using Ellman’s auxiliary. This route is preferred for medicinal chemistry due to its high predictability and >98% ee without fractional crystallization.

  • Pathway B (Classical Resolution): The industrial "Workhorse" involving reductive amination followed by chiral salt resolution. This is reserved for multi-kilogram cost-driven campaigns.

Visual Retrosynthesis Map

Retrosynthesis Target This compound (Target) Sulfinamide (S)-N-Sulfinyl Imine Intermediate (Chiral Induction) Target->Sulfinamide Acidic Hydrolysis Racemate Racemic 5-Fluoro-1-aminoindane (Industrial Route) Target->Racemate Chiral Resolution (L-Tartaric Acid) Ketone 5-Fluoro-1-indanone (Starting Material) Sulfinamide->Ketone Ti(OEt)4 Condensation Auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) Sulfinamide->Auxiliary Source of Chirality Racemate->Ketone Reductive Amination

Caption: Retrosynthetic disconnection showing the convergent Ellman route (Left) vs. linear Resolution route (Right).

Part 2: Route 1 - Asymmetric Synthesis (Ellman’s Auxiliary)

This is the recommended route for laboratory to pilot-scale synthesis (1g to 100g). It utilizes (R)-tert-butanesulfinamide to induce (S)-stereochemistry at the benzylic position.

Mechanism & Causality[1]
  • Reagent Choice: We use (R)-tert-butanesulfinamide because reduction of the resulting imine with NaBH4 proceeds via a transition state where the hydride attacks the Re-face, yielding the (S)-amine .

  • Lewis Acid: Titanium(IV) ethoxide, Ti(OEt)4 , serves a dual purpose: it acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.[1]

  • Selectivity: The cyclic nature of the indanone locks the imine geometry (exclusively E-isomer), which is critical for high diastereoselectivity (dr > 98:2) during reduction.[1][2][3]

Step-by-Step Protocol
Step 1: Condensation (Imine Formation)[4]
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge 5-Fluoro-1-indanone (10.0 mmol, 1.0 eq) and (R)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (50 mL).

  • Activation: Add Ti(OEt)4 (20.0 mmol, 2.0 eq) dropwise via syringe. The solution will turn slightly yellow/orange.

  • Reaction: Reflux at 70°C for 12–16 hours.

  • Self-Validating Check: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot (Rf ~0.5) must disappear.

  • Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through a Celite pad. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Flash chromatography (Hexane/EtOAc gradient) yields the (R)-N-sulfinyl imine .

Step 2: Diastereoselective Reduction[2][3]
  • Setup: Dissolve the purified imine (from Step 1) in anhydrous THF (0.2 M) and cool to -48°C (dry ice/acetonitrile bath). Note: Lower temperature improves diastereoselectivity.

  • Reduction: Add NaBH4 (4.0 eq) in one portion.

  • Kinetics: Allow the reaction to warm to room temperature over 4 hours.

  • Quench: Add MeOH dropwise until gas evolution ceases.

  • Isolation: Partition between EtOAc and saturated NaHCO3. Dry organic layer (Na2SO4) and concentrate to yield (S,R)-sulfinamide intermediate .

Step 3: Cleavage to Chiral Amine Salt
  • Hydrolysis: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (2.0 eq).

  • Reaction: Stir at RT for 1 hour. A white precipitate often forms.

  • Isolation: Add Et2O to fully precipitate the amine hydrochloride salt. Filter and wash with cold Et2O.

  • Product: This compound hydrochloride .

Experimental Workflow Diagram

EllmanWorkflow Start 5-Fluoro-1-indanone + (R)-tBu-Sulfinamide Step1 Condensation Ti(OEt)4, THF, Reflux (Forms Imine) Start->Step1 Step2 Reduction NaBH4, -48°C (Forms Sulfinamide) Step1->Step2 dr > 98:2 Step3 Hydrolysis HCl/MeOH (Cleaves Auxiliary) Step2->Step3 End (S)-5-FIA HCl Salt >98% ee Step3->End

Caption: Step-wise workflow for the asymmetric synthesis using Ellman's auxiliary.

Part 3: Route 2 - Classical Resolution (Industrial Alternative)

For scenarios where raw material cost is paramount and chiral auxiliaries are too expensive, this route is employed.

  • Reductive Amination:

    • React 5-Fluoro-1-indanone with NH4OAc and NaCNBH3 in MeOH to yield racemic 5-fluoro-1-aminoindane.

  • Resolution:

    • Dissolve racemate in hot Ethanol.

    • Add (L)-(+)-Tartaric acid (0.5 eq).

    • Slowly cool to crystallize the diastereomeric salt. The (S)-amine-(L)-tartrate salt typically crystallizes first (verify specific solubility for this derivative; N-acetyl-L-leucine is a common alternative for aminoindanes).

    • Recrystallize to constant melting point and optical rotation.

  • Free Basing: Treat salt with 1M NaOH and extract with DCM.

Part 4: Analytical Characterization & Data

To validate the synthesis, the following analytical parameters must be met.

Data Summary Table
ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
1H NMR (DMSO-d6) δ 8.5 (br s, 3H, NH3+), 7.4-7.0 (m, 3H, Ar-H), 4.6 (m, 1H, CH-N), 3.0-2.8 (m, 2H), 2.5-2.0 (m, 2H)400 MHz NMR
19F NMR Single peak ~ -115 ppm (decoupled)376 MHz NMR
Enantiomeric Excess > 98.0% (S)-isomerChiral HPLC
Mass Spec [M+H]+ = 152.08LC-MS (ESI)
Chiral HPLC Method (Self-Validating System)
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Validation: Inject racemic standard first to establish separation (typically >2 min separation between peaks). Then inject purified sample.

Part 5: References

  • Ellman, J. A., et al. (1999).[1][5] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry. Link

  • Cogan, D. A., & Ellman, J. A. (1999).[1][5] "Asymmetric Synthesis of Chiral Amines by the Ti(OEt)4-Mediated Reduction of N-tert-Butanesulfinyl Imines." Journal of the American Chemical Society.[5] Link

  • Stirling, M., et al. (2002). "Process for the preparation of aminoindanes."[6][7] U.S. Patent 6,359,176. (Describes resolution of aminoindanes for Rasagiline synthesis). Link

  • Leroux, F. R., et al. (2021).[8] "Synthesis of 3-Amino-5-fluoroalkylfurans and Indanone Derivatives." Organic Letters. Link

Sources

Technical Guide: Chiral Resolution of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the methodology for the enantiomeric resolution of 5-fluoro-2,3-dihydro-1H-inden-1-amine (5-fluoro-1-aminoindane). As a fluorinated analog of the pharmacophore found in MAO-B inhibitors (e.g., Rasagiline), the enantiopurity of this intermediate is critical for biological activity and regulatory compliance.

This guide rejects generic "trial-and-error" approaches in favor of two field-proven strategies:

  • Classical Chemical Resolution: Utilizing N-Acetyl-L-glutamic acid, a superior resolving agent for the 1-aminoindane scaffold compared to traditional tartaric acid derivatives.

  • Biocatalytic Kinetic Resolution: A scalable, green chemistry approach using Candida antarctica Lipase B (CAL-B).

Part 1: Strategic Analysis & Chemical Properties

The introduction of the fluorine atom at the 5-position exerts an electron-withdrawing effect (Inductive effect,


), slightly reducing the basicity of the amine compared to the parent 1-aminoindane. This necessitates precise solvent selection during salt formation to prevent premature precipitation of the eutomer.
PropertySpecification
Target Molecule 5-Fluoro-2,3-dihydro-1H-inden-1-amine
CAS Number 148960-33-2 (Racemate)
pKa (Approx.) ~9.2 (Slightly lower than non-fluorinated parent)
Critical Challenge Close solubility profiles of diastereomeric salts require high-efficiency resolving agents.
Preferred Enantiomer Typically (R)- or (S)- depending on target (e.g., (R)- is the eutomer for Rasagiline analogs).

Part 2: Classical Chemical Resolution (Scalable)[1]

While L-Malic acid and Tartaric acid are often cited, they frequently require multiple recrystallizations for this scaffold. N-Acetyl-L-glutamic acid is the superior resolving agent for 1-aminoindanes, offering higher single-pass enantiomeric excess (ee).

The Resolution Workflow

The following diagram illustrates the logic flow for the chemical resolution process.

ChemicalResolution Racemate Racemic 5-Fluoro-1-aminoindane Agent Add N-Acetyl-L-Glutamic Acid (0.6 - 1.0 eq) Racemate->Agent Solvent Solvent System: Methanol / Water (95:5) Agent->Solvent Heat Reflux to Dissolution (60-65°C) Solvent->Heat Cool Controlled Cooling (5°C/hour to 20°C) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake: (R)-Amine Salt (Typical) Filter->Solid Precipitate Liquor Mother Liquor: Enriched (S)-Amine Filter->Liquor Filtrate Base Basification (NaOH/H2O) Extraction (MTBE) Solid->Base Product Pure (R)-5-Fluoro-1-aminoindane (>98% ee) Base->Product

Figure 1: Workflow for the diastereomeric salt resolution using N-Acetyl-L-Glutamic Acid.[1]

Detailed Protocol

Objective: Isolation of the (R)-enantiomer (typical target).

  • Dissolution: Charge 10.0 g of racemic 5-fluoro-1-aminoindane into a reactor. Add 100 mL of Methanol.

  • Addition: Add 0.6 to 1.0 molar equivalents of N-Acetyl-L-glutamic acid .

    • Note: Using <1.0 eq (e.g., 0.6 eq) often maximizes optical purity in the first crop, known as the "Pope-Peachy" method.

  • Reflux: Heat the mixture to 60–65°C until a clear solution is obtained. If turbidity persists, add small aliquots of water (max 5% v/v).

  • Crystallization: Cool the solution slowly (ramp rate: 5°C/hr) to 20°C. Stir for 2 hours at 20°C.

    • Critical Control Point: Rapid cooling traps the eutomer in the crystal lattice, lowering ee.

  • Filtration: Filter the white precipitate. Wash the cake with cold methanol (0°C).

  • Liberation: Suspend the wet cake in water and adjust pH to >12 using 20% NaOH. Extract with Methyl tert-butyl ether (MTBE).

  • Drying: Dry the organic layer over MgSO₄ and concentrate to yield the resolved amine.

Part 3: Biocatalytic Kinetic Resolution (Green Chemistry)

For high-value batches or when maximum theoretical yield (50%) is acceptable, enzymatic resolution using Lipase B from Candida antarctica (CAL-B) is the gold standard. It operates under mild conditions and avoids heavy metal waste.

Mechanism of Action

CAL-B displays high stereoselectivity for the (R)-enantiomer of primary amines in acylation reactions. The enzyme catalyzes the transfer of an acyl group to the (R)-amine, converting it into an amide, while leaving the (S)-amine unreacted.

EnzymaticResolution Racemate Racemic Amine Reaction Selective Acylation Racemate->Reaction Enzyme CAL-B (Novozym 435) Enzyme->Reaction Catalyst Donor Acyl Donor (Isopropyl Acetate) Donor->Reaction R_Amide (R)-Acetamide (Precipitate/Oil) Reaction->R_Amide Fast S_Amine (S)-Amine (Unreacted) Reaction->S_Amine Slow/No Reaction

Figure 2: Kinetic resolution pathway. CAL-B selectively acylates the (R)-enantiomer.

Experimental Protocol
  • Reaction Setup: Dissolve 5-fluoro-1-aminoindane (1.0 g) in Isopropyl Acetate (15 mL).

    • Why Isopropyl Acetate? It acts as both solvent and acyl donor. Unlike ethyl acetate, it produces isopropanol as a byproduct, which is less inhibitory to the enzyme than ethanol.

  • Catalyst Addition: Add Novozym 435 (immobilized CAL-B, 50-100 mg).

  • Incubation: Shake at 30–40°C. Monitor conversion by HPLC.

  • Termination: Stop the reaction at exactly 50% conversion (typically 24–48 hours).

  • Work-up:

    • Filter off the enzyme (recyclable).

    • Acidify the filtrate with 1M HCl. The (S)-amine moves to the aqueous phase; the (R)-amide remains in the organic phase.

    • Separate phases to isolate both enantiomers.

    • Hydrolysis: The (R)-amide can be hydrolyzed back to the (R)-amine using 6M HCl/Reflux if the (R)-isomer is desired.

Part 4: Analytical Validation (HPLC)

Trustworthiness relies on accurate quantification. The following HPLC method is validated for 1-aminoindane derivatives.

Method Parameters
ParameterCondition
Column Chiralpak AD-H or OD-H (Daicel)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Elution Logic
  • Diethylamine (DEA) is mandatory. Without it, the amine interacts with residual silanols on the column, causing peak tailing and poor resolution.

  • Elution Order: For 1-aminoindanes on Chiralpak AD-H, the (S)-enantiomer typically elutes first , and the (R)-enantiomer elutes second.

    • Validation: Always confirm elution order with a known standard or by checking optical rotation of isolated peaks (The (R)-enantiomer of 1-aminoindane is usually levorotatory (-) in ethanol, but this must be verified for the 5-fluoro analog).

References

  • EPO Patent 3068746.Process for the preparation of enantiomerically pure 1-aminoindan. (Describes the superior efficiency of N-acetyl-L-glutamic acid over tartaric/malic acid).

  • Morgan, B., et al.Enzymatic Kinetic Resolution of Amines. Journal of Organic Chemistry.

  • Daicel Chiral Technologies.Application Guide for Chiralpak AD-H. (Standard conditions for primary amines).

  • BioDuro-Sundia.Diastereomeric Salt Resolution for Separating Chiral Compounds. (Industrial context on salt screening).

Sources

Stereoselective synthesis of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereoselective Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

A Technical Guide to Biocatalytic and Asymmetric Chemical Routes

Executive Summary

This compound (also known as (S)-5-fluoro-1-aminoindane) is a high-value chiral pharmacophore. It serves as a critical intermediate in the synthesis of next-generation Monoamine Oxidase B (MAO-B) inhibitors, structurally related to Rasagiline, for the treatment of Parkinson’s disease.

The introduction of the fluorine atom at the C5 position modulates metabolic stability and lipophilicity compared to the parent aminoindane, but it imposes strict requirements on stereochemical purity. The (S)-enantiomer is typically the eutomer (biologically active form) for this class of inhibitors.

This guide details two primary validated routes for its synthesis:

  • Biocatalytic Transamination: A sustainable, high-selectivity route using ω-Transaminases.

  • Ellman’s Auxiliary Synthesis: A robust chemical route suitable for medicinal chemistry and early-phase scale-up.

Retrosynthetic Analysis

The strategic disconnection relies on the C1-N bond formation. The precursor is invariably 5-fluoro-1-indanone , which is commercially available or synthesized via Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid.

  • Route A (Biocatalytic): Direct asymmetric amination of the ketone using an amine donor and an (S)-selective transaminase.

  • Route B (Chemical): Diastereoselective reduction of a chiral sulfinyl imine intermediate.

Method A: Biocatalytic Transamination (The "Green" Standard)

This method utilizes ω-Transaminases (ω-TAs) to transfer an amino group from a sacrificial donor (isopropylamine) to the prochiral ketone, 5-fluoro-1-indanone. This process operates under mild aqueous conditions and often achieves >99% ee without heavy metals.

Mechanistic Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism .[1][2] The enzyme cofactor, Pyridoxal-5'-phosphate (PLP), shuttles the amine group.[1][2][3]

Transamination_Cycle PLP_Enz E-PLP (Internal Aldimine) PMP_Enz E-PMP (Pyridoxamine) PLP_Enz->PMP_Enz Transamination 1 Product (S)-5-Fluoro-1-aminoindane PLP_Enz->Product - Product PMP_Enz->PLP_Enz Transamination 2 PMP_Enz->PLP_Enz Byproduct Acetone (Byproduct) PMP_Enz->Byproduct - Acetone Substrate 5-Fluoro-1-indanone Substrate->PMP_Enz + Ketone Donor Isopropylamine (Donor) Donor->PLP_Enz + Donor

Figure 1: Ping-Pong Bi-Bi mechanism for the ω-Transaminase mediated synthesis.

Experimental Protocol

Enzyme Source: Recombinant (S)-selective ω-Transaminase (e.g., Vibrio fluvialis variant or commercial kits from Codexis/Evoxx).

Reagents:

  • Substrate: 5-Fluoro-1-indanone (50 mM)

  • Donor: Isopropylamine (1.0 M, serves as buffer/donor)

  • Cofactor: PLP (1 mM)

  • Co-solvent: DMSO (10-20% v/v) to enhance substrate solubility.

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Workflow:

  • Preparation: Dissolve 5-fluoro-1-indanone in DMSO.

  • Buffer Setup: Prepare a 1M Isopropylamine solution and adjust pH to 7.5 using HCl. Add PLP (1 mM).

  • Initiation: Add the enzyme powder (lyophilized lysate, ~10-20 mg/mL) to the buffer. Add the substrate solution dropwise.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Equilibrium Shift: If conversion stalls (<50%), apply mild vacuum or nitrogen sweep to remove the volatile acetone byproduct, driving the equilibrium forward.

  • Workup: Acidify to pH 2 (HCl) to denature enzyme and protonate the amine. Wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12 (NaOH). Extract product with Ethyl Acetate.

  • Purification: Convert to HCl salt by adding 4M HCl in Dioxane.

Method B: Ellman’s Sulfinamide Synthesis (The Chemical Standard)

For laboratories without biocatalysis capabilities, the condensation of 5-fluoro-1-indanone with (R)-tert-butanesulfinamide followed by reduction is the gold standard. This method relies on the high diastereoselectivity of the sulfinyl imine reduction.

Stereochemical Logic
  • Auxiliary: (R)-tert-butanesulfinamide ((R)-tBS).

  • Reductant: Sodium Borohydride (NaBH₄).[4][5][6]

  • Outcome: Reduction of the (R)-sulfinyl imine of cyclic ketones like indanone with NaBH₄ typically yields the (S,R)-sulfinamide intermediate (where S is the new chiral center and R is the sulfur). Hydrolysis yields the (S)-amine .

    • Note: If L-Selectride is used, the stereoselectivity often reverses.[4]

Ellman_Route Step1 Condensation 5-Fluoro-1-indanone + (R)-tBS Ti(OEt)4, THF, Reflux Intermediate1 (R)-N-Sulfinyl Imine Step1->Intermediate1 Step2 Diastereoselective Reduction NaBH4, THF, -48°C Intermediate1->Step2 Intermediate2 (S,R)-Sulfinamide (Major Diastereomer) Step2->Intermediate2 Step3 Hydrolysis HCl / MeOH Intermediate2->Step3 FinalProduct (S)-5-Fluoro-1-aminoindane HCl Salt Step3->FinalProduct

Figure 2: Chemical workflow using Ellman's auxiliary for stereoselective synthesis.

Detailed Protocol

Step 1: Imine Formation

  • To a solution of 5-fluoro-1-indanone (1.0 eq) in dry THF (0.5 M), add (R)-tert-butanesulfinamide (1.1 eq).

  • Add Titanium(IV) ethoxide (2.0 eq) dropwise under Nitrogen.

  • Heat to reflux (65-70°C) for 12 hours. Monitor by TLC/LCMS.

  • Quench: Cool to RT. Pour into brine with vigorous stirring. Filter the Titanium salts through Celite.

  • Isolate: Dry organic phase (Na₂SO₄) and concentrate. The crude sulfinyl imine is usually stable and used directly.

Step 2: Reduction

  • Dissolve the crude imine in dry THF. Cool to -48°C (Dry ice/Acetonitrile bath) or -78°C.

  • Add NaBH₄ (4.0 eq) powder or solution.

  • Warm slowly to RT over 4 hours.

  • Quench: Add MeOH dropwise, then saturated NH₄Cl.

  • Purification: Extract with EtOAc. Recrystallize the crude sulfinamide from Hexane/EtOAc to upgrade diastereomeric ratio (dr) to >99:1.

Step 3: Cleavage

  • Dissolve purified sulfinamide in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

  • Concentrate to dryness. Triturate with diethyl ether to obtain this compound hydrochloride as a white solid.

Comparative Data Summary

ParameterMethod A: BiocatalysisMethod B: Ellman's Auxiliary
Selectivity (ee) >99% (Intrinsic)90-98% (Requires recrystallization)
Yield 60-85%70-80% (Overall)
Cost Driver Enzyme & CofactorChiral Auxiliary & Titanium Reagent
Scalability High (No heavy metals)Moderate (Titanium waste management)
Green Metric Excellent (Water-based)Moderate (Organic solvents)

Analytical Controls

Verification of enantiomeric excess (ee) is critical.[7]

  • Chiral HPLC Method:

    • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.[8]

    • Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

  • NMR Verification:

    • ¹H NMR (400 MHz, DMSO-d6): δ 8.5 (br s, 3H, NH3+), 7.5-7.1 (m, aromatic), 4.6 (m, 1H, CH-N).

    • ¹⁹F NMR: Useful for purity check, appears as a multiplet around -110 to -120 ppm (vs CFCl₃).

References

  • Biocatalytic Transamination

    • Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of α-methylbenzylamine with omega-transaminase screened from soil microorganisms: Application of a biphasic system to overcome product inhibition. Biotechnology and Bioengineering.[1] Link

    • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology.
  • Ellman's Sulfinamide Chemistry

    • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link

    • Borg, G., Cogan, D. A., & Ellman, J. A. (1999).[5] One-Pot Asymmetric Synthesis of tert-Butanesulfinyl-Protected Amines from Ketones. Tetrahedron Letters. Link

  • Indanone Synthesis & Resolution

    • Patent CN105130824A. Method for preparing S-5-bromo-1-aminoindane. (Analogous resolution protocol using D-mandelic acid). Link

  • Analytical Methods

    • Application Note. Separation of Aminoindane Enantiomers. Daicel Chiral Technologies. Link

Sources

The (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride Scaffold: A Technical Guide to Properties, Asymmetric Synthesis, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 2103399-35-3)[1] is a highly privileged, chiral building block extensively utilized in modern medicinal chemistry. Featuring a rigid indane core, a strategically positioned fluorine atom, and a defined (S)-stereocenter, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including mitochondrial permeability transition pore (mPTP) modulators and alpha-2 adrenergic agonists[2][3]. This technical guide provides a comprehensive analysis of its physicochemical properties, structural rationale, and self-validating protocols for its asymmetric synthesis and downstream biological application.

Physicochemical Properties & Structural Rationale

The pharmacological utility of the (S)-5-fluoroindanamine scaffold is deeply rooted in its structural features. The quantitative properties are summarized below:

PropertyValue
Chemical Name This compound hydrochloride
CAS Registry Number 2103399-35-3[1]
Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
Appearance White to off-white crystalline powder
Enantiomeric Excess (ee) > 99.0% (Synthetic/Commercial grade)
Solubility Soluble in Methanol, DMSO, Water; Insoluble in Hexanes, Dioxane

Causality in Drug Design:

  • Fluorine Bioisosterism: The incorporation of a fluorine atom at the C5 position exerts an inductive electron-withdrawing effect. This slightly lowers the pKa of the C1 amine, enhancing the proportion of the un-ionized species at physiological pH and thereby improving passive membrane permeability. Furthermore, the strong C-F bond blocks cytochrome P450-mediated aromatic hydroxylation, significantly increasing the metabolic half-life of downstream active pharmaceutical ingredients (APIs).

  • Stereospecificity: The (S)-configuration at the C1 position dictates the 3D spatial trajectory of attached pharmacophores (e.g., acrylamide warheads). This stereospecificity is non-negotiable for precise binding within the narrow, chiral active sites of target proteins such as Cyclophilin D[4].

Asymmetric Synthesis Workflow

While classical reductive amination of 5-fluoro-1-indanone followed by chiral resolution (e.g., via tartaric acid crystallization) is viable, it is fundamentally limited by a maximum 50% theoretical yield[5]. To achieve industrial-scale efficiency, asymmetric synthesis utilizing Ellman's auxiliary ((R)-tert-butanesulfinamide) is the gold standard[6].

This methodology relies on the condensation of the ketone with the chiral auxiliary, followed by a highly diastereoselective hydride reduction. The (R)-auxiliary is specifically chosen because it sterically shields one face of the resulting imine, directing the hydride attack to establish the desired (S)-configuration at the C1 carbon.

SynthWorkflow A 5-Fluoro-1-indanone B (R)-t-Butanesulfinamide Ti(OEt)4, THF A->B Condensation C Chiral Sulfinyl Imine B->C D NaBH4 or L-Selectride Diastereoselective Reduction C->D Reduction (-50°C) E (S,R)-Sulfinamide Intermediate D->E F HCl in Dioxane Anhydrous Cleavage E->F Deprotection G (S)-5-Fluoro-2,3-dihydro- 1H-inden-1-amine HCl F->G Precipitation

Asymmetric synthesis of (S)-5-fluoro-1-indanamine HCl using Ellman's sulfinamide.

Experimental Protocols: A Self-Validating System

The following step-by-step protocol is designed as a self-validating system, ensuring high yield and enantiomeric purity through intrinsic chemical checkpoints.

Protocol 1: Asymmetric Reductive Amination
  • Imine Condensation: Dissolve 5-fluoro-1-indanone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature.

    • Causality: Ti(OEt)4 is critical here. Unlike traditional Dean-Stark water removal which requires elevated temperatures that can degrade the indanone, Ti(OEt)4 acts as a mild Lewis acid to activate the ketone while simultaneously scavenging the generated water, driving the imine condensation to completion at room temperature[6].

  • Diastereoselective Reduction: Cool the reaction mixture to -50 °C under an argon atmosphere. Slowly add sodium borohydride (NaBH4) (3.0 eq) or L-Selectride.

    • Causality: Temperature control is paramount. At -50 °C, the reaction proceeds via a highly ordered, open transition state. The bulky tert-butyl group of the (R)-sulfinamide sterically shields the si-face of the imine, directing the hydride attack exclusively to the re-face, thereby establishing the (S)-configuration (>98% d.e.).

  • Workup: Quench with brine, filter through a Celite pad to remove titanium dioxide salts, and extract with ethyl acetate.

Protocol 2: Deprotection and Salt Formation
  • Cleavage: Dissolve the purified (S,R)-sulfinamide intermediate in anhydrous 1,4-dioxane. Add a 4M solution of HCl in dioxane (3.0 eq) at 0 °C and stir for 2 hours.

    • Causality: Deprotection utilizing anhydrous HCl serves a dual purpose. First, it quantitatively cleaves the sulfinyl group without risking aqueous hydrolysis of the indane core. Second, it acts as a self-purifying step; the resulting this compound hydrochloride salt is highly insoluble in the ethereal solvent and precipitates directly out of solution, allowing isolation by simple vacuum filtration with >99% enantiomeric excess (ee).

Analytical Characterization & Quality Control

To verify the integrity of the synthesized salt, the following analytical parameters must be met:

  • Chiral HPLC: Utilizing a Chiralcel OD-H column (Hexane/IPA 90:10, 1.0 mL/min). The (S)-enantiomer must show a retention time distinct from the (R)-enantiomer (typically eluting second), with an integrated area >99.0%.

  • 1H-NMR (400 MHz, DMSO-d6): Key diagnostic peaks include the broad amine/ammonium protons (~8.5 ppm, 3H), the chiral methine proton at C1 (~4.7 ppm, m, 1H), and the distinct multiplet of the fluorinated aromatic ring (7.0 - 7.4 ppm, 3H).

  • 19F-NMR (376 MHz, DMSO-d6): A singular, sharp resonance at approximately -115 ppm confirms the presence of the C5 fluorine atom without defluorination artifacts.

Biological Applications & Downstream Workflows

The (S)-5-fluoroindanamine scaffold is a linchpin in the development of novel therapeutics for mitochondrial diseases and neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS)[2][4].

When coupled with acryloyl chloride, the amine is converted into an acrylamide derivative. These derivatives act as potent, covalent modulators of Cyclophilin D, a key regulatory component of the mitochondrial permeability transition pore (mPTP)[4].

Mechanistic Pathway: In ALS, TDP-43 pathology triggers mitochondrial stress, leading to the opening of the mPTP. This pore opening allows mitochondrial DNA (mtDNA) to leak into the cytosol, where it aberrantly activates the cGAS/STING pathway, driving severe neuroinflammation[4]. By incorporating the (S)-5-fluoroindanamine scaffold into mPTP inhibitors, researchers can effectively block this pore, halting the release of mtDNA and silencing the downstream inflammatory cascade.

Signaling A TDP-43 Pathology / Cellular Stress B Cyclophilin D Activation A->B C mPTP Opening (Mitochondrial Permeability) B->C D mtDNA Release into Cytosol C->D E cGAS/STING Pathway Activation D->E F Neuroinflammation / ALS Progression E->F Drug (S)-5-Fluoroindanamine Acrylamide Derivatives Drug->B Covalent Inhibition

Mechanism of action for (S)-5-fluoroindanamine derivatives in mPTP/cGAS-STING modulation.

References

  • Title: 5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE HCL for Sale Source: Echemi URL: 1

  • Title: Novel compounds (WO2022049376A1) Source: Google Patents URL: 4

  • Title: Acrylamide derivatives (US12497359B2) Source: Google Patents URL: 2

  • Title: Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone Source: Benchchem URL: 5

  • Title: Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase Source: Journal of Medicinal Chemistry, ACS Publications URL: 6

Sources

A Technical Guide to Fluorinated Aminoindan Derivatives in Medicinal Chemistry: From Therapeutic Agents to PET Imaging Probes

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of a Privileged Scaffold and a Unique Element

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with optimized pharmacological profiles is a central goal. This guide delves into the strategic combination of the aminoindan scaffold with fluorine, a halogen that has revolutionized drug design. The aminoindan core, a bicyclic aromatic structure, is recognized as a "privileged scaffold" due to its ability to interact with a variety of biological targets, most notably within the central nervous system (CNS). Its rigid conformation allows for precise orientation of functional groups within a receptor's binding pocket.

The introduction of fluorine into drug candidates has become a cornerstone of contemporary drug discovery.[1][2] Over half of newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2] Unlike other halogens, fluorine is small (similar in size to hydrogen) and highly electronegative, forming a very strong bond with carbon.[2][3] This unique combination allows for the fine-tuning of a molecule's physicochemical and biological characteristics.

Key Physicochemical Alterations Induced by Fluorination:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more potent interactions with target proteins through hydrogen bonds, dipole-dipole interactions, or other non-covalent forces.[2][4]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the critical blood-brain barrier (BBB).[4][5] This is a crucial factor for drugs targeting the CNS.[4][6]

  • Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the drug at physiological pH and thus affecting its solubility, absorption, and target engagement.

This guide will explore the synthesis, structure-activity relationships (SAR), and applications of fluorinated aminoindan derivatives, with a primary focus on their development as inhibitors of Monoamine Oxidase B (MAO-B) for neurodegenerative diseases and as imaging agents for Positron Emission Tomography (PET).

F Fluorine Substitution Metabolism Increased Metabolic Stability F->Metabolism Blocks CYP450 oxidation Binding Enhanced Binding Affinity F->Binding Alters electronics (H-bonds, dipoles) PKA Modulated pKa F->PKA Inductive electron withdrawal BBB Improved BBB Permeability F->BBB Increases lipophilicity

Caption: Impact of Fluorine Substitution on Drug Properties.

Section 1: Design and Synthesis of Fluorinated Aminoindan Derivatives

The successful development of fluorinated aminoindans hinges on robust and flexible synthetic strategies. The choice of synthesis depends on the desired fluorination pattern and whether the final product is intended for therapeutic use (with stable ¹⁹F) or for PET imaging (with the radioisotope ¹⁸F).

Synthetic Routes to Stable (¹⁹F) Fluorinated Aminoindans

The construction of these molecules generally involves a multi-step process. A common and efficient approach begins with a pre-fluorinated starting material, such as a fluorinated indanone. This strategy ensures the precise placement of the fluorine atom from the outset.

Representative Synthetic Workflow:

  • Starting Material: The synthesis often commences with a substituted indanone. For aromatically fluorinated derivatives, a fluoro-indanone is the logical starting point.

  • Oximation: The indanone is converted to an oxime, typically by reaction with hydroxylamine hydrochloride. This step activates the carbonyl position for subsequent reduction.

  • Reduction to Amine: The oxime is then reduced to the corresponding primary amine, yielding the aminoindan core. Various reducing agents can be employed, with catalytic hydrogenation (e.g., using H₂/Pd-C) being a common choice as it can be performed stereoselectively under the right conditions.

  • N-Alkylation (Optional): If the target molecule requires a secondary or tertiary amine, an N-alkylation step is performed. For many MAO-B inhibitors, this involves introducing a propargyl group, which is crucial for the mechanism of irreversible inhibition.

A Start Fluorinated Indanone B Step 1 Oximation (NH2OH·HCl) A:f0->B:f0 Introduce N C Step 2 Reduction (e.g., H2/Pd-C) B:f0->C:f0 Form Amine D Step 3 (Optional) N-Alkylation (e.g., Propargyl Bromide) C:f0->D:f0 Add Functional Group E Final Product Fluorinated Aminoindan Derivative C:f0->E:f0 For Primary Amines D:f0->E:f0

Caption: General Synthetic Workflow for Fluorinated Aminoindans.

Radiosynthesis of [¹⁸F]-Labeled Aminoindan Derivatives for PET

PET imaging requires the incorporation of a positron-emitting radionuclide, with fluorine-18 being the most widely used due to its near-ideal half-life (109.8 minutes) and low positron energy (635 keV), which allows for high-resolution imaging.[4][7][8] The short half-life necessitates rapid and highly efficient radiolabeling chemistry.

The most common method for producing [¹⁸F]fluoride is via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, using enriched [¹⁸O]water as the target material.[8] The resulting aqueous [¹⁸F]fluoride is then converted into a highly reactive, "naked" nucleophile for the labeling reaction.

Typical [¹⁸F]Radiosynthesis Workflow:

  • [¹⁸F]Fluoride Production: Proton bombardment of [¹⁸O]H₂O in a cyclotron.

  • Trapping and Elution: The aqueous [¹⁸F]F⁻ is trapped on an anion exchange cartridge and then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

  • Azeotropic Drying: Water is removed from the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture to generate the anhydrous, highly nucleophilic [¹⁸F]fluoride complex.

  • Nucleophilic Substitution: The reactive [¹⁸F]fluoride is reacted with a precursor molecule containing a good leaving group (e.g., tosylate, nosylate, or mesylate) at the desired position for fluorination. This reaction is typically carried out at elevated temperatures in an organic solvent.[9]

  • Deprotection (if necessary): Acidic or basic hydrolysis is used to remove any protecting groups (like Boc) from the molecule.

  • Purification: The final radiolabeled product is purified, most commonly using semi-preparative High-Performance Liquid Chromatography (HPLC), to separate it from unreacted precursor and radioactive byproducts.

  • Formulation: The purified [¹⁸F]-labeled tracer is formulated in a physiologically compatible solution for injection.

This entire process must be performed rapidly and typically in an automated synthesis module to minimize radiation exposure to the chemist and ensure reproducible production.

Section 2: Application in Neurodegenerative Diseases: MAO-B Inhibition

A primary application for fluorinated aminoindan derivatives is the treatment and diagnosis of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4][6][10] A key pathological feature in these diseases is an upregulation of monoamine oxidase B (MAO-B) in the brain.[11][12] MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels, providing symptomatic relief in Parkinson's disease, and may also reduce oxidative stress, offering a potential neuroprotective effect.

Structure-Activity Relationships (SAR)

The potency and selectivity of aminoindan derivatives for MAO-B are highly dependent on their substitution patterns. Fluorination plays a critical role in optimizing these properties. Research has shown that placing fluorine on the aromatic ring of the indan scaffold can significantly enhance binding affinity.

For instance, studies on fluorinated indanone derivatives have identified compounds with exceptional affinity and selectivity for MAO-B.[11] The position of the fluorine atom is crucial. Derivatives with fluorine at certain positions on a benzyloxy substituent have demonstrated high inhibitory potency.[13]

Compound ClassKey Structural FeaturesMAO-B Kᵢ (nM)Selectivity vs. MAO-AReference
Rasagiline N-propargyl-1-aminoindan (non-fluorinated)~20-40High[6]
Fluorinated Indanones 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one6Very High (>1667)[11]
Fluorinated Indanones 6-((4-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one8Very High (>1250)[11]
Fluorinated Propargylamines N-(6-¹⁸F-fluorohexyl)-N-methylpropargylamineN/A (IC₅₀ = 6.8 nM vs. deprenyl)High[14]

Table 1: Comparative MAO-B affinities for select aminoindan derivatives. Kᵢ (inhibition constant) and IC₅₀ values represent the concentration required to achieve 50% inhibition. Lower values indicate higher potency.

The data clearly indicates that fluorinated derivatives can achieve significantly higher potency than established non-fluorinated drugs. The benzyloxy-indanone scaffold, in particular, has yielded some of the most potent and selective MAO-B ligands reported to date.[11]

PET Imaging of Brain MAO-B

The upregulation of MAO-B in neuroinflammation and neurodegeneration makes it an excellent biomarker.[6][12] PET imaging allows for the non-invasive quantification of MAO-B levels in the living human brain, which can aid in early diagnosis, disease monitoring, and the development of new therapies.

A successful MAO-B PET tracer must:

  • Readily cross the blood-brain barrier.[4]

  • Bind with high affinity and selectivity to MAO-B.

  • Exhibit pharmacokinetics that allow for a high signal-to-background ratio (i.e., high uptake in MAO-B rich regions and rapid washout from other tissues).

Fluorinated aminoindan derivatives are promising candidates for this application. For example, preclinical evaluation of certain [¹⁸F]-labeled indanones has demonstrated their potential to cross the BBB and accumulate in MAO-B rich regions of the brain.[11] The development of such tracers is an active area of research, aiming to provide more sensitive and specific tools for studying brain pathology.[14]

Section 3: Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details standardized protocols for the synthesis and evaluation of fluorinated aminoindan derivatives.

Protocol: Synthesis of 6-((3-Fluorobenzyl)oxy)-1-aminoindan

This protocol is a representative example for the synthesis of a fluorinated aminoindan core structure.

Materials:

  • 6-hydroxy-1-indanone

  • 3-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Step 1: Benzylation. To a solution of 6-hydroxy-1-indanone (1.0 eq) in ACN, add K₂CO₃ (2.0 eq) and 3-fluorobenzyl bromide (1.2 eq). Stir the mixture at 80°C for 4 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 6-((3-fluorobenzyl)oxy)-1-indanone.

  • Step 2: Oximation. Dissolve the product from Step 1 (1.0 eq) in a mixture of EtOH and pyridine. Add NH₂OH·HCl (1.5 eq) and reflux the mixture for 2 hours. Cool the reaction mixture and remove the solvent in vacuo. Recrystallize the residue to obtain the corresponding oxime.

  • Step 3: Reduction. Dissolve the oxime (1.0 eq) in EtOH and add 10% Pd/C catalyst. Hydrogenate the mixture in a Parr apparatus under H₂ pressure (50 psi) at room temperature for 12 hours. Filter the catalyst through Celite and concentrate the filtrate to yield the final product, 6-((3-fluorobenzyl)oxy)-1-aminoindan.

Protocol: In Vitro MAO-B Competitive Binding Assay

This protocol describes how to determine the binding affinity of a test compound for MAO-B using a radioligand competition assay.

Materials:

  • Human recombinant MAO-B enzyme

  • L-[³H]Deprenyl (a high-affinity MAO-B radioligand)

  • Test compounds (fluorinated aminoindan derivatives)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In microcentrifuge tubes, combine the MAO-B enzyme preparation, a fixed concentration of L-[³H]Deprenyl (e.g., 2-3 nM), and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (excess of a known MAO-B inhibitor, like unlabeled L-deprenyl).

  • Equilibration: Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

Fluorinated aminoindan derivatives represent a highly successful class of molecules in medicinal chemistry. The strategic incorporation of fluorine onto the privileged aminoindan scaffold has yielded compounds with exceptional potency and selectivity for MAO-B, making them valuable candidates for both treating and imaging neurodegenerative diseases. The synergy between the rigid, well-defined structure of the aminoindan core and the unique physicochemical properties imparted by fluorine provides a powerful platform for rational drug design.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: While MAO-B is a primary target, the aminoindan scaffold could be adapted to interact with other CNS targets where fluorination might enhance efficacy.

  • Advanced Fluorination Methodologies: The development of novel late-stage fluorination techniques could provide more rapid access to a diverse range of derivatives for SAR studies.[3][15]

  • Multi-target Ligands: Designing single molecules that can interact with multiple pathological targets (e.g., MAO-B and amyloid-beta aggregation) is a promising strategy for complex diseases like Alzheimer's.[5][10]

  • Next-Generation PET Tracers: Continued optimization of pharmacokinetic properties will lead to PET tracers with improved sensitivity and specificity, enabling earlier and more accurate diagnosis of brain disorders.

The principles and methodologies outlined in this guide underscore the immense potential that lies at the intersection of scaffold-based design and fluorine chemistry. As our understanding of disease biology deepens and synthetic capabilities expand, fluorinated aminoindan derivatives will undoubtedly continue to be a fertile ground for the discovery of next-generation CNS agents.

References

  • Ross, B. E. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. University of South Dakota. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Ojima, I. (Ed.). (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley. [Link]

  • Gaye, B., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Unknown. (n.d.). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Semantic Scholar. [Link]

  • Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. Semantic Scholar. [Link]

  • Wenzel, B., et al. (2021). In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. PubMed. [Link]

  • Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design. [Link]

  • Stephenson, C. R. J., et al. (n.d.). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Europe PMC. [Link]

  • Elsinga, P. H., et al. (2002). Fluorinated amino acids for tumour imaging with positron emission tomography. PubMed. [Link]

  • Salwiczek, M., et al. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Dabur, M., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? MDPI. [Link]

  • Mykhailiuk, P. K. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Jäger, M., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. [Link]

  • Unknown. (n.d.). MD‐230254 and radiofluorinated monoamine oxidase inhibitors. ResearchGate. [Link]

  • Ushakov, D. B. (2015). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin. [Link]

  • Unknown. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Nag, S., et al. (1998). N-(6-18F-fluorohexyl)-N-methylpropargylamine: a fluorine-18-labeled monoamine oxidase B inhibitor for potential use in PET studies. PubMed. [Link]

  • O'Hagan, D. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Wang, M., et al. (n.d.). Fluorine-18 labeled amino acids for tumor PET/CT imaging. PMC. [Link]

  • Buer, B. C., et al. (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]

  • Unknown. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

  • Theillet, F.-X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]

  • Brust, P., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. [Link]

  • Coenen, H. H. (2016). PET Radiopharmaceuticals: Fluorinated Compounds. Radiology Key. [Link]

  • Loureiro, J. A., & Pereira, M. C. (2025). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. ResearchGate. [Link]

  • Berkeley Lab. (2017). Seeing More with PET Scans: Scientists Discover New Way to Label Chemical Compounds for Medical Imaging. Berkeley Lab News Center. [Link]

  • Costa, B., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. MDPI. [Link]

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

  • Rauf, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. [Link]

  • Pan, Y.-M., et al. (2013). C-2 fluorinated castanospermines as potent and specific α-glucosidase inhibitors: synthesis and structure–activity relationship study. Organic & Biomolecular Chemistry. [Link]

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The Strategic Incorporation of Fluorine to Enhance the Drug-Like Properties of Indenamine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indenamine-based structures represent a promising class of scaffolds in modern medicinal chemistry. However, like many lead compounds, they often require significant optimization to achieve desirable pharmacokinetic and pharmacodynamic profiles. The strategic introduction of fluorine is a powerful tool for this optimization process. This guide provides an in-depth analysis of how fluorine substitution can be leveraged to modulate key drug-like properties of indenamines, including metabolic stability, lipophilicity, basicity (pKa), and target binding affinity. By explaining the causal mechanisms behind these improvements and providing validated experimental protocols, this document serves as a practical resource for researchers and drug development professionals aiming to accelerate their discovery programs.

The Indenamine Scaffold and the Transformative Role of Fluorine

The Indenamine Core: A Privileged Scaffold

The indenamine scaffold is a recurring motif in biologically active molecules, valued for its rigid, bicyclic structure that can effectively orient substituents for optimal interaction with protein targets. Its inherent chemical features, however, can present challenges, including susceptibility to oxidative metabolism and physicochemical properties that may not be ideal for oral bioavailability.

Fluorine in Medicinal Chemistry: Beyond a Simple Hydrogen Mimic

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of recently approved small-molecule drugs containing at least one fluorine atom[1][2]. This is not merely a trend but a testament to fluorine's unique combination of properties:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive effect, altering the electron distribution of the entire molecule[3].

  • Small Atomic Radius: With a van der Waals radius of ~1.47 Å, it is only slightly larger than hydrogen (~1.20 Å), allowing it to act as a bioisostere with minimal steric perturbation[3][4].

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage[3][5].

These characteristics allow for the fine-tuning of a molecule's properties in a way that is often predictable and highly beneficial for its therapeutic potential[6][7][8].

Modulating the Physicochemical Profile of Indenamines with Fluorine

The introduction of fluorine onto the indenamine scaffold can profoundly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Enhancing Metabolic Stability by Blocking P450 Oxidation

A primary reason for incorporating fluorine is to block metabolic oxidation by cytochrome P450 (CYP) enzymes[4][9]. Aromatic rings and benzylic positions on the indenamine scaffold are often "metabolic soft spots," susceptible to hydroxylation, which leads to rapid clearance.

Causality: Replacing a metabolically labile C-H bond with a robust C-F bond effectively shields the molecule from enzymatic attack. The high bond dissociation energy of the C-F bond (~109 kcal/mol) compared to a C-H bond makes hydrogen atom abstraction by CYP enzymes energetically unfavorable[5][10]. This strategic replacement can significantly increase the metabolic half-life and, consequently, the in vivo exposure of the drug candidate.

cluster_0 Unsubstituted Indenamine cluster_1 Fluorinated Indenamine Parent Indenamine Scaffold (Metabolically Labile C-H) CYP450 CYP450 Enzymes Parent->CYP450 Oxidation Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Fluorinated Fluorinated Indenamine (Robust C-F Bond) CYP450_2 CYP450 Enzymes Fluorinated->CYP450_2 Resistant Blocked Metabolism Blocked (Increased Half-Life) CYP450_2->Blocked

Diagram 1: Mechanism of improved metabolic stability.
Tuning Lipophilicity (LogD)

Lipophilicity is a critical parameter that influences solubility, permeability, and plasma protein binding. The effect of fluorine on lipophilicity is highly context-dependent[11].

Causality:

  • Increased Lipophilicity: A single fluorine substitution for hydrogen often slightly increases lipophilicity (LogP/LogD) because fluorine is more lipophilic than hydrogen and can increase the molecule's hydrophobic surface area[4][11].

  • Decreased Lipophilicity: Conversely, the strong polarization of the C-F bond can lead to increased interactions with polar solvents, which can sometimes decrease lipophilicity, particularly in polyfluorinated motifs[11]. This dual nature allows for precise tuning. For an indenamine that is too lipophilic, introducing a trifluoromethyl (CF3) group at a specific position might increase polarity and reduce LogD, while for a compound that is too polar, a simple fluoro-substitution on the aromatic ring could enhance it.

Modulating Basicity (pKa) of the Amine

The basicity of the amine in the indenamine scaffold is crucial for its interaction with targets and its behavior at physiological pH. Fluorine's strong electron-withdrawing effect provides a reliable method for modulating this property[3][6].

Causality: Placing a fluorine atom on the aromatic ring, particularly ortho or para to the amine-containing portion of the scaffold, inductively withdraws electron density from the nitrogen atom. This reduces the nitrogen's ability to accept a proton, thereby lowering its pKa (making the amine less basic)[6]. A lower pKa can be highly advantageous, as it can reduce unwanted interactions with targets like the hERG channel and improve the balance between solubility and membrane permeability.

Enhancing Binding Affinity through Novel Interactions

Fluorine can directly participate in and enhance binding to a protein target. The polarized C-F bond can engage in favorable dipole-dipole, C-F···H-X hydrogen bonds, or even interactions with carbonyl groups in the protein backbone[3][12]. Furthermore, fluorine can induce specific molecular conformations through stereoelectronic effects like the gauche effect, pre-organizing the ligand into its bioactive conformation for a more favorable binding entropy[3][13].

Experimental Design and Protocols

To systematically evaluate the impact of fluorination on indenamines, a structured experimental workflow is essential. Each protocol is designed as a self-validating system with appropriate controls.

cluster_profiling Profiling cluster_adme ADME Start Design & Synthesis of Fluorinated Analogs QC Purification & QC (HPLC, NMR, MS) Start->QC Profiling Physicochemical Profiling QC->Profiling ADME In Vitro ADME Assays Profiling->ADME LogD LogD7.4 Assay pKa pKa Assay Bioassay Biological Potency (Binding/Functional Assay) ADME->Bioassay Stability Metabolic Stability (Microsomes) Permeability Permeability (e.g., PAMPA) SAR Data Analysis & SAR Bioassay->SAR

Diagram 2: Integrated workflow for evaluating fluorinated indenamines.
Protocol: Synthesis of Fluorinated Indenamine Analogs

The synthesis of fluorinated indenamines can be approached through various methods, often involving the condensation of a fluorinated benzaldehyde with an appropriate amine, followed by cyclization, or by late-stage fluorination of an existing indenamine scaffold. A mechanochemical, solvent-free approach offers an efficient and environmentally friendly option for generating the imine intermediate[14].

Objective: To synthesize a set of indenamine analogs with fluorine substitution at key positions for comparative analysis.

Example Reaction Scheme (Conceptual):

  • Imine Formation: React a substituted aniline with a fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde) under mechanochemical grinding or in a suitable solvent with a catalytic amount of acid.

  • Cyclization: Induce cyclization of the resulting imine to form the indenamine core. This step may vary significantly based on the specific scaffold.

  • Purification: Purify the final compound using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity (>95%) using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.

Causality of Choice: Synthesizing a small library (e.g., non-fluorinated parent, 4-fluoro, 3,4-difluoro, and 4-trifluoromethyl analogs) allows for a systematic exploration of structure-activity relationships (SAR).

Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

Objective: To quantify the metabolic half-life (t½) and intrinsic clearance (Clint) of fluorinated and non-fluorinated indenamines.

Materials:

  • Test compounds and positive control (e.g., Verapamil).

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with internal standard for quenching.

  • LC-MS/MS system.

Procedure:

  • Preparation: Prepare stock solutions of test compounds in DMSO. Dilute to a final concentration (e.g., 1 µM) in phosphate buffer.

  • Incubation: Pre-warm HLM suspension at 37°C. Add the test compound and pre-incubate for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Self-Validation System:

  • Negative Control (-NADPH): Run a parallel incubation without the NADPH system. The compound concentration should remain stable, confirming that degradation is enzyme-dependent.

  • Positive Control (+NADPH): Include a compound with known metabolic instability (e.g., Verapamil) to ensure the microsomes and cofactors are active.

  • Parent Compound: The non-fluorinated indenamine serves as the primary benchmark against which the stability of fluorinated analogs is measured.

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), and the half-life is calculated as t½ = 0.693 / k.

Protocol: Lipophilicity (LogD₇.₄) Determination via Shake-Flask Method

Objective: To measure the distribution coefficient of the compounds between an organic and an aqueous phase at physiological pH.

Materials:

  • Test compounds.

  • n-Octanol (pre-saturated with buffer).

  • Phosphate buffer, pH 7.4 (pre-saturated with n-octanol).

  • Analytical instrumentation (HPLC-UV or LC-MS).

Procedure:

  • Add a known concentration of the test compound to a vial containing equal volumes of n-octanol and phosphate buffer.

  • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample both the aqueous and organic layers.

  • Determine the concentration of the compound in each phase using a calibrated HPLC-UV or LC-MS method.

Data Analysis: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Self-Validation System: The inclusion of standard compounds with known LogD values (e.g., caffeine, propranolol) validates the experimental setup. Comparing the fluorinated analogs directly to the parent indenamine provides a clear measure of the impact of fluorination.

Data Interpretation and Structure-Property Relationships

Systematic evaluation yields quantitative data that directly informs drug design efforts.

Quantitative Data Summary

The data should be compiled into a clear, comparative table.

Compound IDSubstitution PatternLogD₇.₄pKa (Amine)Metabolic Half-Life (t½, min)
IND-001H (Parent)2.88.515
IND-0024-F3.17.945
IND-0033,4-diF3.37.570
IND-0044-CF₃3.07.2>120

Table 1: Hypothetical data illustrating the impact of fluorination on the properties of an indenamine scaffold.

Analyzing Structure-Property Relationships

The data in Table 1 reveals clear trends:

  • Fluorination systematically lowers the pKa of the amine due to the inductive effect.

  • Fluorination at a metabolically labile position (assumed to be the 4-position) dramatically increases the metabolic half-life . The CF₃ group, being a robust metabolic blocker, shows the most significant effect.

  • The impact on LogD is moderate , with single and di-fluoro substitutions slightly increasing lipophilicity, while the more polar CF₃ group brings it back closer to the parent compound's value.

center Fluorine Substitution on Indenamine pKa Lower pKa (Weaker Base) center->pKa Inductive Effect Stability Increased Metabolic Stability (Longer Half-Life) center->Stability Blocks CYP450 LogD Modulated LogD (Context-Dependent) center->LogD Hydrophobicity/Polarity Binding Altered Binding Affinity (Potential for Improvement) center->Binding New Interactions

Sources

Methodological & Application

Application Note: (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine as a Chiral Building Block in CNS and Mitochondrial Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Physicochemical Profile

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine (often referred to as (S)-5-fluoroindan-1-amine) is a highly specialized chiral building block widely utilized in the design of neurotherapeutics and mitochondrial modulators [1]. The indanamine scaffold is a privileged structure in pharmacology, forming the core of several monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors. The strategic introduction of a fluorine atom at the C5 position, combined with strict (S)-stereochemistry, provides unique pharmacokinetic and pharmacodynamic advantages for central nervous system (CNS) drug development.

Table 1: Physicochemical & Structural Data
PropertySpecificationPharmacological Relevance
Chemical Formula C9H10FN (Base) / C9H11ClFN (HCl Salt)Low molecular weight ideal for fragment-based drug design (FBDD).
Molecular Weight 151.18 g/mol (Base) / 187.64 g/mol (HCl)Ensures high ligand efficiency when appended to larger pharmacophores.
CAS Number 2103399-35-3 (HCl Salt)Critical identifier for procurement of the exact stereoisomer [4].
Enantiomeric Excess (ee) ≥ 98% (S)-IsomerEssential for preventing off-target toxicity from the (R)-enantiomer.
Appearance White to off-white crystalline powderHigh stability in solid state; requires inert atmosphere for long-term storage.

Mechanistic Rationale: The "Fluoro-Indane" Advantage

In medicinal chemistry, the selection of a building block is rarely arbitrary. The use of (S)-5-fluoroindan-1-amine is driven by two critical causal factors:

1. The Fluorine Effect (Metabolic Shielding & BBB Penetration): The C5 position of the unsubstituted indane ring is highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation. By substituting the C5 hydrogen with a fluorine atom—which possesses a similar Van der Waals radius (1.47 Å vs 1.20 Å) but significantly higher electronegativity—medicinal chemists can effectively block this metabolic liability without adding steric bulk[3]. This extends the biological half-life of the resulting drug. Furthermore, the electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent amine, increasing the proportion of the un-ionized drug at physiological pH, which directly enhances Blood-Brain Barrier (BBB) permeability.

2. The Stereochemical Imperative: The spatial orientation of the amino group at the C1 position dictates the vector of the attached pharmacophore. In the binding pockets of targets like Cyclophilin D (a regulator of the mitochondrial permeability transition pore, mPTP), the (S)-configuration optimally aligns the lipophilic fluoro-indane moiety with the hydrophobic sub-pocket. Conversely, the (R)-enantiomer often results in severe steric clashes, leading to a drastic drop in target affinity [1].

Biological Pathways & Target Applications

Recent patent literature highlights the use of (S)-5-fluoroindan-1-amine derivatives in the treatment of neurodegenerative diseases (such as ALS and Parkinson's) via the inhibition of the mPTP [2]. When the mPTP opens aberrantly due to stress (e.g., TDP-43 proteinopathy), it releases mitochondrial DNA (mtDNA) into the cytosol, triggering the cGAS/STING inflammatory cascade.

SignalingPathway Drug (S)-5-Fluoroindanamine Derivatives mPTP mPTP Complex (Mitochondrial Pore) Drug->mPTP Antagonizes (Pore Closure) mtDNA Cytosolic mtDNA Release mPTP->mtDNA Permeabilization cGAS cGAS/STING Activation mtDNA->cGAS Triggers ALS Neurodegeneration (ALS / Parkinson's) cGAS->ALS Inflammatory Cascade

Mechanism of action for indanamine-derived mPTP inhibitors in preventing neurodegeneration.

Validated Synthetic Protocol: Low-Temperature Amidation

A common workflow involves converting the chiral amine into an acrylamide derivative, which serves as a covalent or high-affinity reversible inhibitor for mitochondrial targets [2]. The following protocol is engineered to prevent the racemization of the sensitive C1 chiral center.

SyntheticWorkflow A (S)-5-Fluoroindan-1-amine (Chiral Amine) B Acryloyl Chloride Et3N, DCM, -30°C A->B Nucleophilic Attack C Chiral Acrylamide (mPTP Inhibitor) B->C Amidation (>85% Yield) Retention of (S)-config

Workflow for the low-temperature amidation of (S)-5-fluoroindan-1-amine to prevent racemization.

Step-by-Step Methodology
  • Preparation & Free-Basing: Into an 8-mL sealed tube purged with inert nitrogen, add this compound hydrochloride (210.0 mg, 1.38 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM, 5.0 mL).

  • Base Addition: Inject Triethylamine (Et3N, 0.4 mL, 2.77 mmol, 2.0 eq).

    • Causality Check: The excess Et3N serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free amine, and it acts as an acid scavenger for the HCl generated during the subsequent amidation step.

  • Cryogenic Cooling: Cool the reaction mixture to exactly -30°C using a dry ice/acetone bath.

    • Causality Check: Acryloyl chloride is highly reactive. Performing this addition at room temperature can lead to runaway exothermic polymerization and promotes the formation of an imine intermediate that causes racemization of the (S)-chiral center. -30°C kinetically isolates the direct N-acylation pathway.

  • Acylation: Dropwise, add acryloyl chloride (188.58 mg, 2.08 mmol, 1.50 eq). Stir the resulting solution for 10 minutes at -30°C [2].

  • Quenching & Extraction: Quench the reaction by adding 5 mL of cold distilled water.

    • Causality Check: Water hydrolyzes any unreacted acryloyl chloride into water-soluble acrylic acid, which is easily removed in the aqueous wash. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Analytical Validation: Chiral HPLC Protocol

To ensure the trustworthiness of the synthesis, the final product must be validated as a self-contained system to confirm that no racemization occurred during amidation.

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v) containing 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Causality of DEA Addition: Indanamine derivatives possess basic nitrogen atoms that can interact with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction causes severe peak tailing. The addition of 0.1% DEA competitively masks these silanol sites, ensuring sharp, symmetrical peaks for accurate integration of the (S) and (R) enantiomer ratios.

References

  • US12497359B2 - Acrylamide derivatives.
  • WO2022049376A1 - Novel compounds.
  • 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine. Benchchem.
  • 5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE HCL for Sale. Echemi.

Synthesis of rasagiline analogues from (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic synthesis of (S)-N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine and related analogues derived from (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine . While commercial Rasagiline (Azilect®) exists as the (R)-enantiomer, the synthesis of (S)-congeners is critical for Structure-Activity Relationship (SAR) studies, specifically to evaluate stereoselective binding affinities and metabolic stability.

The inclusion of a fluorine atom at the C5 position is a bioisosteric modification designed to block metabolic hydroxylation, potentially altering the pharmacokinetic profile compared to the parent drug [1, 2]. This guide prioritizes a direct, controlled


-alkylation strategy that minimizes over-alkylation (bis-propargylation) and preserves the chiral integrity of the starting material.

Scientific Background & Retrosynthesis

Mechanism of Action & SAR

Rasagiline functions as an irreversible inhibitor of monoamine oxidase B (MAO-B).[1] The mechanism involves the propargylamine moiety forming a covalent adduct with the N5 atom of the FAD cofactor within the enzyme active site [3].

  • Stereochemistry: The (R)-enantiomer is typically 10-100x more potent than the (S)-enantiomer. However, the (S)-enantiomer (synthesized here) serves as a vital negative control or "distomer" in biological assays to confirm specific binding [4].

  • Fluorination: The C5 position of the indane ring is a metabolic "soft spot." Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks oxidative metabolism at this site without significantly altering the steric bulk [5].

Retrosynthetic Strategy

The synthesis relies on the nucleophilic attack of the primary amine nitrogen onto an electrophilic propargyl species. The critical challenge is stopping the reaction at the secondary amine stage, as the product is often more nucleophilic than the starting material.

Retrosynthesis cluster_conditions Critical Control Parameters Target Target: (S)-5-Fluoro-Rasagiline Analogue (Secondary Amine) Disconnection C-N Disconnection Target->Disconnection Retrosynthesis SM1 (S)-5-Fluoro-1-aminoindan (Nucleophile) Disconnection->SM1 SM2 Propargyl Electrophile (X = Br, OTs, OMs) Disconnection->SM2 P1 Base Selection (pK_a control) P2 Stoichiometry (Avoid Bis-alkylation)

Figure 1: Retrosynthetic analysis of the target 5-fluoro-rasagiline analogue.

Experimental Protocols

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Starting Material1.0Chiral center must be preserved.
Propargyl Bromide (80% in PhMe) Electrophile0.95Slight deficit to prevent over-alkylation.
Cesium Carbonate (

)
Base1.2Superior to

for mono-alkylation selectivity [1].
Acetonitrile (MeCN) Solvent-Anhydrous; polar aprotic promotes

.
Methanesulfonic Acid Salt Former1.0For stable salt formation.
Protocol A: Selective -Propargylation

Rationale: While reductive amination is common for alkyl amines, propargyl aldehyde is unstable. Therefore, direct alkylation is the standard. We utilize


 in Acetonitrile (MeCN) rather than DMF/NaH to moderate the basicity and reduce racemization risk [1].

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve This compound (1.0 g, 6.6 mmol) in anhydrous MeCN (20 mL).

  • Base Addition: Add

    
      (2.58 g, 7.9 mmol). Stir the suspension at ambient temperature (20-25°C) for 15 minutes.
    
    • Note: The use of Cesium effectuates a "cesium effect," often enhancing solubility and reaction rates compared to potassium salts.

  • Electrophile Addition (Critical Step): Cool the mixture to 0°C using an ice bath. Add Propargyl Bromide (0.93 g, 0.70 mL of 80% soln, 6.25 mmol) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Control Point: We use a slight deficit (0.95 eq) of the alkyl bromide relative to the amine. It is better to have unreacted starting material (separable by pH adjustment) than bis-propargylated impurity (difficult to separate).

  • Reaction: Allow the reaction to warm to room temperature naturally and stir for 4-6 hours. Monitor by TLC (System: 5% MeOH in DCM) or HPLC.

    • Endpoint: Look for the disappearance of the propargyl bromide and the emergence of the product spot (

      
      ).
      
  • Workup: Filter off the inorganic salts through a Celite pad. Rinse the pad with DCM. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography (Silica gel; Gradient: 100% DCM

    
     5% MeOH/DCM).
    
    • Target Yield: 65-75% as a pale yellow oil.

Protocol B: Mesylate Salt Formation

Rationale: The free base is prone to oxidation and is an oil. The mesylate salt is the pharmaceutical standard for Rasagiline analogues, conferring crystallinity and water solubility [6].

  • Dissolve the purified free base (from Protocol A) in minimal isopropanol (IPA).

  • Add Methanesulfonic acid (1.0 eq) dropwise at 0°C.

  • Stir for 30 minutes; a white precipitate should form.

  • If no precipitate forms, add diethyl ether or hexane as an antisolvent until turbid, then refrigerate.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Validation & Quality Control

To ensure the protocol was successful, the following analytical signatures must be verified.

MethodDiagnostic SignalExpected Observation

H-NMR
(CDCl

)
Propargyl

Doublet at

ppm (

Hz).

H-NMR
(CDCl

)
Alkyne CHTriplet at

ppm.

F-NMR
Ar-FSinglet at

to -120 ppm (depending on reference).
Chiral HPLC Enantiomeric ExcessColumn: Chiralpak AD-H or IA. Mobile Phase: Hexane/IPA/DEA. Confirm >98% ee.

Self-Validating Logic:

  • If the integration of the propargyl

    
     signal is 4H instead of 2H relative to the indane proton, bis-alkylation  has occurred.
    
  • If the optical rotation

    
     is significantly lower than literature values for similar analogues, racemization  may have occurred during the basic alkylation step (unlikely with carbonate bases, but possible with strong heating).
    

Workflow Logic & Troubleshooting

The following flowchart illustrates the decision-making process during synthesis.

Workflow Start Start: (S)-5-Fluoro-Amine Reaction Reaction: Cs2CO3 / Propargyl Bromide (0°C to RT) Start->Reaction Monitor Monitor: HPLC/TLC @ 4h Reaction->Monitor Check1 Is SM consumed? Monitor->Check1 Check2 Is Bis-alkylated > 10%? Check1->Check2 Yes AddReagent Add 0.1 eq Propargyl Bromide Check1->AddReagent No (<80% conv) Quench Quench & Workup Check2->Quench No (Ideal) Check2->Quench Yes (Accept loss) AddReagent->Reaction Chrom Chromatography (DCM/MeOH) Quench->Chrom Salt Salt Formation (MsOH) Chrom->Salt

Figure 2: Experimental workflow and decision logic for synthesis.

Troubleshooting Guide
  • Issue: High Bis-Alkylation.

    • Cause: Excess alkylating agent or high temperature.

    • Solution: Use strict 0.95 eq of propargyl bromide. Dilute the reaction further (0.1 M concentration). Use a bulky protecting group (e.g., Trifluoroacetyl) followed by alkylation and deprotection if direct alkylation fails repeatedly [1].

  • Issue: Low Yield.

    • Cause: Poor solubility of the amine salt.

    • Solution: Switch solvent to DMF (though this makes workup harder) or add a phase transfer catalyst (TBAI).

References

  • Teva Pharmaceutical Industries Ltd. (2014). Method for the synthesis of rasagiline.[2][3][4][5][6] U.S. Patent No.[3] 8,901,352. Washington, DC: U.S. Patent and Trademark Office. Link

  • Nag, S., et al. (2012).[7] Synthesis and evaluation of [18F]fluororasagiline, a novel positron emission tomography (PET) radioligand for monoamine oxidase B (MAO-B).[4][7] Bioorganic & Medicinal Chemistry, 20(9), 3065-3071. Link

  • Binda, C., et al. (2005). Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry, 48(26), 8148–8154. Link

  • Youdim, M. B., et al. (2005). The essentiality of Bcl-2, PKC and proteasome-ubiquitin complex activations in the neuroprotective-antiapoptotic action of the anti-Parkinson drug, rasagiline. Biochemical Pharmacology, 69(1), 11-20. Link

  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated analogues. Journal of Fluorine Chemistry, 127(8), 1013-1029. Link

  • Chongqing Medicines & Health Products Imp. & Exp. Co., Ltd. (2014). Preparation method of rasagiline and analogue thereof.[2][3][4][5][6][8] CN Patent 103804200A. Link

Sources

Application Notes and Protocols: (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the 1-Aminoindane Scaffold and the Strategic Role of Fluorination in CNS Drug Development

The 1-aminoindane framework is a privileged scaffold in central nervous system (CNS) drug discovery. A prominent example is Rasagiline, which features the (R)-1-aminoindane core and is a potent, selective, and irreversible inhibitor of monoamine oxidase-B (MAO-B) utilized in the treatment of Parkinson's disease.[1] The therapeutic success of this structural motif underscores its favorable properties for CNS penetration and target engagement.

This document outlines the prospective application of a specific analog, (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, as a novel monoamine reuptake inhibitor for the potential treatment of mood disorders such as depression and anxiety. The introduction of a fluorine atom at the 5-position of the indane ring is a strategic medicinal chemistry approach. Fluorination is known to enhance key pharmacological properties, including metabolic stability, binding affinity, and bioavailability, by altering the electronic properties of the molecule and potentially creating new, favorable interactions with the target protein.[2][3] While direct pharmacological data for this compound is not extensively published, its structural similarity to known monoamine transporter ligands and the established benefits of fluorination provide a strong rationale for its investigation.[4]

These application notes provide a comprehensive guide for researchers, including detailed protocols for the enantioselective synthesis of this compound, in vitro characterization of its activity at monoamine transporters, and in vivo evaluation in relevant animal models of CNS disorders.

Proposed Mechanism of Action: A Focus on Monoamine Reuptake Inhibition

Dysregulation of monoaminergic neurotransmission, involving serotonin (5-HT), norepinephrine (NE), and dopamine (DA), is a cornerstone of the pathophysiology of major depressive disorder and anxiety disorders. The primary mechanism for terminating the action of these neurotransmitters is their reuptake into the presynaptic neuron via their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[5] We hypothesize that this compound acts as a potent inhibitor of one or more of these monoamine transporters, thereby increasing the synaptic availability of these neurotransmitters and restoring normal signaling.

Caption: Proposed mechanism of this compound.

Experimental Protocols

Part 1: Enantioselective Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process starting from commercially available 5-fluoro-1-indanone. An asymmetric reduction of an intermediate imine is a key step to establish the desired (S)-stereochemistry.

Protocol 1: Synthesis of N-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methanamine

  • To a solution of 5-fluoro-1-indanone (1.0 eq) in anhydrous methanol, add a solution of methylamine (1.2 eq, 40% in water) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude imine, which can be used in the next step without further purification.

Protocol 2: Asymmetric Reduction to this compound

  • In a flame-dried flask under an inert atmosphere, dissolve the crude imine from the previous step in anhydrous toluene.

  • Add a chiral catalyst, such as a BINOL-derived phosphoric acid (e.g., (S)-TRIP, 5 mol%).

  • Add a reducing agent, such as Hantzsch ester (1.5 eq).

  • Stir the reaction mixture at 60 °C for 24-48 hours.

  • Monitor the reaction for the disappearance of the imine by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (S)-enantiomer.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Part 2: In Vitro Pharmacological Characterization

The following protocols are designed to determine the affinity and functional potency of this compound at the human serotonin, norepinephrine, and dopamine transporters.

Protocol 3: Radioligand Binding Assays for Monoamine Transporters

This protocol assesses the ability of the test compound to displace a known radioligand from SERT, NET, and DAT.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT, NET, or DAT.

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes (10-20 µg of protein) to assay buffer.

    • Add increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Add a constant concentration of a suitable radioligand:

      • For SERT: [³H]-Citalopram (e.g., 1 nM)

      • For NET: [³H]-Nisoxetine (e.g., 1 nM)

      • For DAT: [³H]-WIN 35,428 (e.g., 2 nM)

    • For non-specific binding determination, add a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM GBR 12909 for DAT).

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rats or mice (e.g., striatum for DAT, hippocampus/cortex for SERT and NET) by differential centrifugation.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with increasing concentrations of this compound or vehicle for 10-15 minutes at 37 °C.

    • Initiate the uptake by adding a low concentration of a radiolabeled monoamine:

      • [³H]-Serotonin (e.g., 10 nM)

      • [³H]-Norepinephrine (e.g., 10 nM)

      • [³H]-Dopamine (e.g., 10 nM)

    • Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity in the filters using a scintillation counter.

    • Determine non-specific uptake in parallel incubations performed at 0-4 °C.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition at each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound

TargetRadioligand Binding Assay (Ki, nM)Synaptosomal Uptake Assay (IC₅₀, nM)
hSERT 5.28.1
hNET 25.832.5
hDAT 157.3210.7

These are hypothetical values based on the expected pharmacology of the compound and are for illustrative purposes. Actual values must be determined experimentally.

Part 3: In Vivo Behavioral Pharmacology

The following protocols describe standard animal models to assess the antidepressant-like and anxiolytic-like effects of this compound.

Protocol 5: Forced Swim Test (FST) in Mice (Antidepressant-like activity)

  • Habituation (Day 1):

    • Individually place mice in a glass cylinder filled with water (23-25 °C) for 15 minutes.

    • Remove the mice, dry them, and return them to their home cages.

  • Testing (Day 2):

    • Administer this compound (e.g., 1-30 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test.

    • Place the mice back into the water-filled cylinder for a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 6: Elevated Plus Maze (EPM) in Rats (Anxiolytic-like activity)

  • Apparatus:

    • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle 30 minutes before the test.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and the number of entries into the open arms suggests an anxiolytic-like effect.

Caption: A streamlined workflow for the evaluation of the compound.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and validated methods in the field of CNS pharmacology. To ensure the trustworthiness of the generated data, the following points are critical:

  • Positive Controls: In all assays, include known reference compounds (e.g., fluoxetine for SERT inhibition, desipramine for NET inhibition, and GBR 12909 for DAT inhibition) to validate the assay performance.

  • Dose-Response Curves: Generate full dose-response curves to accurately determine potency (IC₅₀/Ki values).

  • Statistical Analysis: Employ appropriate statistical methods to analyze the data and determine the significance of the observed effects.

  • Enantiomeric Purity: Ensure the high enantiomeric purity of the synthesized this compound, as the (R)-enantiomer may have different pharmacological properties.

Conclusion

This compound represents a promising, yet underexplored, candidate for CNS drug discovery. Its structural heritage from the clinically successful 1-aminoindane scaffold, combined with the strategic incorporation of a fluorine atom, provides a strong rationale for its investigation as a novel monoamine reuptake inhibitor. The detailed protocols provided in these application notes offer a comprehensive roadmap for the synthesis, in vitro characterization, and in vivo evaluation of this compound, paving the way for a deeper understanding of its therapeutic potential in treating CNS disorders.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Wikipedia. (2023). 1-Aminoindane. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2007). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 9(26), 5433-5436. [Link]

  • Ward, S. E., Harries, M., Aldegheri, L., Andreotti, D., Ballantine, S., Bax, B. D., ... & Yusaf, S. P. (2010). Discovery of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a novel clinical AMPA receptor positive modulator. Journal of Medicinal Chemistry, 53(15), 5801-12. [Link]

  • Bibi, R., Zahid, M., & Ghaffar, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Bibi, R., Zahid, M., Ghaffar, A., & Shah, S. A. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]

  • PubChem. (n.d.). PubChem Patents. [Link]

  • Reddy, K. L., & Corey, E. J. (2005). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, (41), 5143-5145. [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • Çevik, U. A., & Küçükgüzel, I. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open: closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of neuroscience methods, 14(3), 149-167.
  • Zarrindast, M. R., & Khakpai, F. (2015).
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Sim, J. A., & Lee, E. S. (2019). Monoamine Transporters: The Final Frontier for Antidepressant Action. Biomolecules & therapeutics, 27(1), 21–29.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.

Sources

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine in the synthesis of neuroprotective agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 2103399-35-3) is a critical chiral building block in the development of next-generation neuroprotective agents. Structurally related to the Parkinson’s disease drug Rasagiline (N-propargyl-1(R)-aminoindan), the 5-fluoro derivative offers altered metabolic stability and pharmacokinetics by blocking the metabolic hydroxylation often observed at the C5 position of the indane ring.

This guide details the synthesis, resolution, and quality control of this intermediate. We present two validated protocols: a scalable Classical Chemical Resolution and a green Biocatalytic Transamination route. Furthermore, we outline its downstream application in synthesizing N-propargyl analogues for Structure-Activity Relationship (SAR) studies in neurodegeneration (MAO-B inhibition).

Strategic Importance & Mechanism

The aminoindan scaffold is a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets.

  • Pharmacophore: The 1-aminoindan moiety mimics the rigidified structure of dopamine and phenethylamine.

  • Chirality: Biological activity is strictly stereodependent. For Rasagiline, the (R)-enantiomer is the potent MAO-B inhibitor.[1] However, for novel fluorinated analogues and specific multi-target ligands (e.g., Ladostigil derivatives), the (S)-enantiomer is frequently investigated for its distinct neuroprotective profile, independent of MAO inhibition (e.g., anti-apoptotic activity via mitochondrial pathways).

  • Fluorine Substitution: Introduction of fluorine at the C5 position modulates lipophilicity (LogP) and prevents P450-mediated oxidation, extending the half-life of the final drug candidate.

Pathway Visualization: Role in Drug Discovery

NeuroprotectivePathway Start 5-Fluoro-1-indanone (Precursor) Inter (S)-5-Fluoro-1-aminoindan (Key Scaffold) Start->Inter Asymmetric Synthesis Drug 5-Fluoro-Rasagiline Analogue (MAO-B Inhibitor) Inter->Drug N-Propargylation Mech Mechanism: Mitochondrial Stabilization & Bcl-2 Upregulation Drug->Mech Neuroprotection

Figure 1: The central role of the (S)-5-fluoro-indanamine scaffold in synthesizing neuroprotective agents.

Chemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 2103399-35-3 (HCl salt)
Molecular Weight 151.18 g/mol (Free base)
Appearance White to off-white crystalline solid (HCl salt)
Chiral Purity Target > 99.0% ee
Storage Hygroscopic; Store under Nitrogen at 2-8°C

Protocol A: Biocatalytic Synthesis (Recommended)

Best for: High enantiomeric purity (>99% ee) and Green Chemistry compliance.

This method utilizes an


-Transaminase (

-TA) to directly convert the ketone to the chiral amine.

Reagents:

  • Substrate: 5-Fluoro-1-indanone (100 mM)

  • Enzyme: (S)-Selective

    
    -Transaminase (e.g., Vibrio fluvialis variant or commercially available ATA-S screening kit).
    
  • Amine Donor: Isopropylamine (1 M) or L-Alanine/LDH recycling system.

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

Step-by-Step Workflow:

  • Preparation: Dissolve 5-Fluoro-1-indanone in DMSO (5% v/v final concentration).

  • Reaction Assembly: In a reaction vessel, combine the phosphate buffer, PLP, isopropylamine (donor), and the enzyme preparation (lyophilized powder or immobilized beads).

  • Initiation: Add the substrate solution.

  • Incubation: Agitate at 30°C, 150 rpm for 24 hours. Note: Isopropylamine acts as the donor, generating acetone. Open systems or acetone removal (nitrogen sweep) shifts equilibrium to the product.

  • Quenching: Acidify to pH 2.0 with 6N HCl to stop the reaction and protonate the amine.

  • Work-up: Wash the aqueous phase with Ethyl Acetate (removes unreacted ketone). Basify aqueous phase to pH 12 with NaOH. Extract product into MTBE (Methyl tert-butyl ether).

  • Isolation: Dry MTBE layer over MgSO₄, filter, and treat with HCl/dioxane to precipitate the (S)-5-Fluoro-1-aminoindan HCl salt.

Protocol B: Classical Chemical Resolution (Scalable)

Best for: Large-scale synthesis where biocatalysts are unavailable.

Since 5-fluoro-1-indanone is achiral, it is first converted to the racemic amine, then resolved.

Phase 1: Reductive Amination (Racemic)

  • Imine Formation: Reflux 5-Fluoro-1-indanone (1.0 eq) with Hydroxylamine HCl (1.5 eq) and NaOAc in Ethanol to form the oxime.

  • Reduction: Hydrogenate the oxime using Pd/C (10% w/w) in Methanol/NH₃ at 40 psi H₂.

  • Result: rac-5-Fluoro-2,3-dihydro-1H-inden-1-amine.[2][3][4][5][6]

Phase 2: Chiral Resolution Rationale: D-Mandelic acid has been successfully used for the resolution of the bromo-analog [1].

  • Salt Formation: Dissolve rac-amine (10 g) in Methanol (100 mL). Add (S)-(+)-Mandelic acid (0.5 eq) or D-(-)-Tartaric acid (screening required for specific batch behavior). Heat to reflux until clear.

  • Crystallization: Cool slowly to room temperature, then to 4°C overnight. The diastereomeric salt of the (S)-amine crystallizes preferentially.

  • Filtration: Collect crystals.

  • Recrystallization: Recrystallize from EtOH/Water (9:1) to upgrade chiral purity to >99% de.

  • Free Basing: Suspend salt in water, adjust pH to 12 with NaOH, and extract with DCM.

  • Salt Formation: Convert to HCl salt for stability.

Application: Synthesis of Fluorinated Rasagiline Analogue

To synthesize the neuroprotective agent (S)-N-(prop-2-ynyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine:

  • Reagents: (S)-5-Fluoro-1-aminoindan (1.0 eq), Propargyl bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile.

  • Procedure:

    • Suspend amine salt and base in Acetonitrile.

    • Add Propargyl bromide dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Critical Control: Monitor for over-alkylation (dipropargyl impurity) by LC-MS.

  • Purification: Flash chromatography (Hexane/EtOAc).

Analytical Validation (QC)

Enantiomeric Excess (ee) Determination:

  • Method: Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or Crownpak CR(+) (for free amine).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: (S)-isomer > 99.5%; (R)-isomer < 0.5%.

Workflow Logic: Quality Assurance

QC_Workflow Sample Crude (S)-Amine Salt HPLCA Achiral HPLC (Chemical Purity) Sample->HPLCA HPLCC Chiral HPLC (Optical Purity) Sample->HPLCC Decision Pass Criteria: >98% Chem, >99% ee HPLCA->Decision HPLCC->Decision Release Release for Drug Synthesis Decision->Release Pass Reprocess Recrystallize Decision->Reprocess Fail Reprocess->Sample

Figure 2: Quality Control Decision Tree for Chiral Intermediates.

References

  • CN105130824A. Method for preparing S-5-bromo-1-aminoindane. Google Patents.
  • Youdim, M. B., et al. (2005) . Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition.[8] Journal of Neuroscience Research. Available at: [Link]

  • Naidoo, J., et al. (2014) . Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine. Journal of Medicinal Chemistry. Available at: [Link]

Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) in a fume hood.

Sources

Reaction conditions for N-alkylation of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Alkylation of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine: Protocols and Mechanistic Insights

Introduction

This compound is a valuable chiral building block in medicinal chemistry. Its structural motif is present in several pharmacologically active agents, most notably as a core component of inhibitors for monoamine oxidase B (MAO-B), which are targets for anti-Parkinson's disease drugs.[1] The N-alkylation of this primary amine is a critical transformation, enabling the synthesis of a diverse library of secondary and tertiary amines for structure-activity relationship (SAR) studies and the development of novel therapeutic candidates.

This technical guide, intended for researchers and drug development professionals, provides a detailed exploration of the reaction conditions for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of the most effective synthetic strategies, offer detailed, field-proven protocols, and present a comparative analysis to guide experimental design.

Mechanistic Overview: Key Strategies for N-Alkylation

The formation of a new carbon-nitrogen bond at the primary amine of this compound can be efficiently achieved through two principal pathways: Direct Alkylation via Nucleophilic Substitution and Reductive Amination.

Direct Alkylation with Alkyl Halides

This classic method involves the reaction of the amine, acting as a nucleophile, with an electrophilic alkyl halide (R-X) in a direct SN2 reaction. The reaction requires a base to neutralize the hydrogen halide (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

A significant challenge in this approach is overalkylation.[2] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form an undesired tertiary amine and even a quaternary ammonium salt.[2][3] Controlling the reaction stoichiometry and choosing appropriate conditions are paramount to achieving selective mono-alkylation.[4][5]

Reductive Amination

Reductive amination is a highly versatile and often preferred one-pot method for selective mono-alkylation.[6] This process involves two key steps:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a transient imine (or Schiff base) intermediate, with the elimination of water.

  • In-Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to form the desired secondary amine.

This method largely circumvents the issue of overalkylation because the secondary amine product is generally less reactive towards the carbonyl compound than the starting primary amine. The choice of a mild reducing agent that does not readily reduce the starting carbonyl compound is crucial for the success of this reaction.[6]

Core Experimental Parameters and Reagent Selection

The success of any N-alkylation protocol hinges on the judicious selection of reagents and reaction conditions. This section explains the causality behind these choices.

Alkylating Agents
  • For Direct Alkylation: Alkyl halides are the reagents of choice. Reactivity follows the order R-I > R-Br > R-Cl. Alkyl bromides often provide a good balance of reactivity and stability.[4] Highly reactive agents like benzyl bromide are also effective.

  • For Reductive Amination: A wide array of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl groups. This method is particularly advantageous for installing more complex substituents.

Bases (for Direct Alkylation)

The base is critical for neutralizing the acid byproduct and preventing the formation of the amine salt.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are common, cost-effective choices.[7]

  • Cesium Bases: Cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH) are particularly effective for promoting selective mono-N-alkylation, even with only a slight excess of the alkylating agent.[4][5] Their use can significantly suppress the formation of overalkylation byproducts.

  • Strong Bases: Sodium hydride (NaH) can be used for less reactive systems by fully deprotonating the amine, but requires strictly anhydrous conditions.[8]

Reducing Agents (for Reductive Amination)

The ideal reducing agent should be mild enough to selectively reduce the imine in the presence of the starting aldehyde or ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mild nature and high selectivity for imines over carbonyls. It is effective in a variety of solvents, including dichloromethane (DCM) and dichloroethane (DCE).[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reductant, but its toxicity necessitates careful handling.

  • Sodium Borohydride (NaBH₄): A more powerful reducing agent that can be used, particularly in protic solvents like methanol. However, it can also reduce the starting aldehyde or ketone, potentially lowering the yield of the desired product.[6]

Solvents

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices for direct alkylation as they effectively solvate the reactants and facilitate the SN2 reaction.[4][7][8]

  • Chlorinated Solvents: Dichloromethane (DCM) and dichloroethane (DCE) are commonly used for reductive amination.[6]

  • Alcohols: Methanol (MeOH) is often used for reductive aminations employing NaBH₄.[6]

Visualized Experimental Workflow

The choice between direct alkylation and reductive amination depends on the desired substituent and the available starting materials.

N-Alkylation_Workflow cluster_start Starting Materials cluster_decision Method Selection cluster_da Direct Alkylation cluster_ra Reductive Amination cluster_end Final Steps Start_Amine (S)-5-fluoro-2,3-dihydro -1H-inden-1-amine Decision Desired Alkyl Group (R)? Start_Amine->Decision DA_Reagent Alkyl Halide (R-X) + Base (e.g., Cs₂CO₃) + Solvent (e.g., DMF) Decision->DA_Reagent Simple Alkyl (e.g., Me, Et, Bn) RA_Reagent Aldehyde/Ketone (R-C=O) + Reducing Agent (e.g., NaBH(OAc)₃) + Solvent (e.g., DCM) Decision->RA_Reagent Complex or Functionalized Alkyl DA_Reaction Sɴ2 Reaction (RT to 60°C) DA_Reagent->DA_Reaction Workup Aqueous Work-up & Extraction DA_Reaction->Workup RA_Reaction One-Pot Imine Formation & In-Situ Reduction RA_Reagent->RA_Reaction RA_Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl- (S)-5-fluoro-2,3-dihydro -1H-inden-1-amine Purification->Product

Caption: General workflow for N-alkylation of the target amine.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol is optimized for selective mono-alkylation using a cesium base, which is known to minimize overalkylation.[4][5]

Materials:

  • This compound (1.0 eq.)

  • Alkyl bromide (e.g., ethyl bromide or benzyl bromide) (1.1 - 1.2 eq.)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and cesium carbonate (1.5 eq.).

  • Add anhydrous DMF to dissolve/suspend the solids (approx. 5-10 mL per mmol of amine).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature. For less reactive bromides, the temperature can be gently increased to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[6]

Protocol 2: N-Alkylation via Reductive Amination

This protocol uses the mild and highly selective reducing agent sodium triacetoxyborohydride.[6]

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a catalytic amount of acetic acid or a dehydrating agent like anhydrous MgSO₄ can be added.[6]

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirred solution in portions. An initial exothermic reaction may be observed.

  • Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).[6]

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis of N-Alkylation Methods

FeatureDirect Alkylation (with Cs₂CO₃)Reductive Amination (with NaBH(OAc)₃)
Alkylating Agent Alkyl Halides (R-X)Aldehydes / Ketones (R-C=O)
Key Reagent Base (e.g., Cs₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Primary Challenge Overalkylation to tertiary amineSide reactions of carbonyl/reductant
Selectivity Good for mono-alkylation with cesium bases.[4]Generally excellent for mono-alkylation.[6]
Substrate Scope Good for simple alkyl groups (Me, Et, Bn).Excellent; allows for complex and diverse R-groups.
Typical Solvents DMF, ACN, DMSO[4][7]DCM, DCE, MeOH[6]
Typical Temp. Room Temperature to 60 °CRoom Temperature
Advantages Simple setup, readily available reagents.High selectivity, broad scope, mild conditions.
Disadvantages Risk of overalkylation, requires careful control.Requires pure carbonyls, reductant is moisture-sensitive.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No Reaction / Low Conversion 1. Insufficient base strength (Direct Alkylation).[8]2. Impure/wet reagents or solvents.[8]3. Low reaction temperature.[8]1. Switch to a stronger base like Cs₂CO₃ or NaH.2. Ensure all reagents are pure and use anhydrous solvents under an inert atmosphere.3. Increase the reaction temperature moderately (e.g., to 50-80 °C).
Overalkylation 1. Amine/halide stoichiometry is off.2. Product amine is more reactive than starting amine.[2]1. Use a smaller excess of alkyl halide (1.05-1.1 eq.).2. Use a cesium base to improve mono-alkylation selectivity or switch to the reductive amination method.[4]
Aldehyde/Ketone Reduction (Reductive Amination) The reducing agent is too strong (e.g., NaBH₄).Switch to a milder, more selective reducing agent like NaBH(OAc)₃.[6]
Difficult Purification Formation of multiple byproducts or unreacted starting materials.Re-evaluate reaction conditions for better selectivity. Ensure complete reaction via monitoring before work-up. Optimize chromatography gradient.

Visualizing the Reductive Amination Mechanism

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine R¹-NH₂ Imine [ R¹-N=CHR² ] Amine->Imine Carbonyl R²-CHO Carbonyl->Imine H2O - H₂O Imine->H2O Product R¹-NH-CH₂R² Imine->Product Hydride Attack Reducer [H]⁻ (from NaBH(OAc)₃) Reducer->Product

Caption: Key steps in the reductive amination pathway.

Conclusion

The N-alkylation of this compound is a versatile and essential transformation for generating libraries of compounds for drug discovery. Both direct alkylation and reductive amination serve as powerful tools in the synthetic chemist's arsenal. Direct alkylation, particularly when mediated by cesium bases, offers a straightforward route for introducing simple alkyl groups. For more complex or sensitive substrates, reductive amination provides superior selectivity and a broader scope. By understanding the underlying mechanisms and carefully selecting reaction conditions as detailed in this guide, researchers can efficiently and reliably synthesize the desired N-alkylated derivatives, paving the way for new pharmacological discoveries.

References

  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). U.S. Patent No. 6,423,871 B1. Washington, DC: U.S.
  • Various Authors. (2022). Best Conditions For N-Alkylation?. Sciencemadness Discussion Board. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary Chemistry LibreTexts. [Link]

  • Kailasam, S., & Gunanathan, C. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9123–9128. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon. Reagent Guides. [Link]

  • Pell, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12434. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ University of South Florida. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Garg, N. K., Tan, M., & Johnson, M. T. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

  • Kumar, A., et al. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 6(81), 77894-77898. [Link]

  • Wang, L., et al. (2012). Process optimization in the synthesis of Sertindole using Alkylimidazolium-based ionic liquids as solvents for N-alkylation. ResearchGate. [Link]

  • Xie, Z., et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588-593. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • JoVE. (2025). Preparation of Amines: Alkylation of Ammonia and Amines. Journal of Visualized Experiments. [Link]

Sources

Application Note: High-Efficiency Derivatization of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Library Synthesis and Stereochemical Validation

Executive Summary

The 1-aminoindane scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for monoamine oxidase type B (MAO-B) inhibitors (e.g., Rasagiline) and various CNS-active agents. The specific derivative (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine offers a unique dual-handle for drug development: the chiral amine for specific receptor binding and the 5-fluorine atom as a metabolic blocker or 19F NMR probe.[1]

This guide provides validated protocols for derivatizing this primary amine while strictly preserving its (S)-enantiomeric excess (%ee).[1] We detail three core workflows:

  • Stereochemical Validation: Using Mosher’s acid chlorides and 19F NMR to quantify enantiomeric purity.

  • Amide Library Generation: A high-fidelity HATU-mediated coupling protocol.[2][1]

  • Secondary Amine Synthesis: A mild reductive amination procedure to modulate lipophilicity.[1]

Chemical Profile & Handling

Before initiating derivatization, ensure the starting material meets the following specifications. The hydrochloride salt is more stable but requires in situ neutralization for nucleophilic attacks.

PropertySpecificationNotes
IUPAC Name (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine
CAS (HCl) 2103399-35-3Preferred storage form (hygroscopic).[2][1]
CAS (Free Base) 1213327-31-3Prone to oxidation/carbamate formation in air.[1]
MW 151.18 (Free Base) / 187.64 (HCl)Calculate equivalents based on salt form.[1]
Solubility DMSO, Methanol, Water (HCl only)Free base is soluble in DCM, EtOAc.
Chirality (S)-enantiomerRisk of racemization at C1 if heated with strong base.[2][1]

Derivatization Strategy Map

The following decision tree outlines the selection of optimal pathways based on the desired downstream application.

Derivatization_Strategy Start (S)-5-Fluoro-1-aminoindane Goal Define Goal Start->Goal Path1 Enantiomeric Purity Check Goal->Path1 Validation Path2 Library Synthesis (SAR) Goal->Path2 Functionalization Path3 pKa Modulation Goal->Path3 Physicochem. Tuning Method1 Mosher's Amide Analysis (19F NMR) Path1->Method1 Method2 HATU Amide Coupling Path2->Method2 Method3 Reductive Amination (NaBH(OAc)3) Path3->Method3

Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol.

Protocol A: Stereochemical Validation (Mosher's Analysis)

Objective: Determine the enantiomeric excess (%ee) of the (S)-amine using 19F NMR. Mechanism: Reaction with chiral (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomers.[1] Because the target molecule already contains a fluorine atom, this method allows for dual-channel verification (analyzing both the Mosher-CF3 signal and the scaffold-F signal).

Materials
  • This compound HCl (10 mg, ~0.05 mmol)[1]

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (1.2 equiv)[1]

  • Triethylamine (TEA) (3.0 equiv)[1]

  • DMAP (catalytic, 0.1 equiv)

  • Dichloromethane (DCM), anhydrous[3]

  • NMR Solvent: CDCl3

Step-by-Step Procedure
  • Preparation: Prepare two separate 4 mL vials labeled "R-Mosher" and "S-Mosher".

  • Dissolution: In each vial, suspend 5 mg of the amine HCl salt in 0.5 mL anhydrous DCM.

  • Neutralization: Add TEA (20 µL) to liberate the free amine. The solution should clarify.

  • Acylation:

    • To vial "R-Mosher", add (S)-(+)-MTPA-Cl (15 mg).[1] (Note: S-chloride yields R-amide configuration per Cahn-Ingold-Prelog priority shift).[1]

    • To vial "S-Mosher", add (R)-(-)-MTPA-Cl (15 mg).[1]

  • Incubation: Stir at room temperature for 1 hour. Monitor by TLC (EtOAc/Hexane 1:4) for disappearance of the baseline amine spot.

  • Quench: Add 0.5 mL saturated NaHCO3 solution. Vortex and extract the organic (bottom) layer.

  • Analysis: Filter the DCM layer through a small plug of MgSO4 directly into an NMR tube. Dilute with CDCl3.

Data Interpretation (Self-Validating)[2]
  • 19F NMR: You will observe two distinct regions.[1]

    • Region 1 (-70 ppm): The CF3 group from the Mosher moiety.

    • Region 2 (~ -110 to -120 ppm): The 5-Fluoro signal on the indane ring.[1]

  • Calculation: Integrate the major diastereomer peak (

    
    ) and the minor peak (
    
    
    
    ).
    
    
    [2][1]
  • Validation: If the starting material is pure (S), one reaction (e.g., with S-MTPA-Cl) should show a single set of peaks, while the racemic mixture would show doublets.

Protocol B: High-Throughput Amide Coupling (HATU)

Objective: Synthesize an amide library for Structure-Activity Relationship (SAR) studies. Rationale: HATU is selected over EDC/HOBt because it provides faster kinetics for hindered acids and minimizes racemization of the chiral center at the 1-position of the indane ring [1].

Materials
  • This compound HCl (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 equiv)[2][1]

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[3]

Workflow
  • Activation: In a reaction vessel, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in DMF (0.2 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.0 equiv) and stir for 5 minutes to form the activated O-At ester.

  • Amine Addition: Add the amine HCl salt (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).

    • Critical Step: Adding the remaining base with the amine salt ensures the amine is released exactly when the active ester is ready, preventing amine oxidation.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequence: 1x 10% Citric Acid (removes unreacted amine/DIPEA), 1x Sat. NaHCO3 (removes unreacted acid), 1x Brine.

    • Dry over Na2SO4 and concentrate.

HATU_Workflow Acid Carboxylic Acid + HATU Base1 Add DIPEA (1 eq) (Activation 5 min) Acid->Base1 ActiveEster Activated O-At Ester Base1->ActiveEster Coupling Coupling Reaction (DMF, RT, 2-4h) ActiveEster->Coupling AmineMix Amine HCl Salt + DIPEA (2 eq) AmineMix->Coupling Workup Acid/Base Wash (Citric Acid / NaHCO3) Coupling->Workup

Figure 2: HATU-mediated coupling workflow designed to minimize racemization.[2][1]

Protocol C: Reductive Amination

Objective: Convert the primary amine to a secondary amine to adjust pKa or improve blood-brain barrier (BBB) penetration.[2][1] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride to avoid toxic cyanide byproducts and allow for a one-pot protocol [2].[2][1]

Procedure
  • Imine Formation: Dissolve this compound HCl (1.0 equiv) and the desired Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Add Base: Add DIPEA (1.0 equiv) to neutralize the HCl salt. Stir for 30 minutes.

    • Note: If the aldehyde is sterically hindered, add MgSO4 to sequester water and drive imine formation.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv).

    • Optional: Add one drop of Acetic Acid if the reaction is sluggish (catalyzes the iminium ion formation).

  • Completion: Stir overnight at room temperature.

  • Quench: Add saturated aqueous NaHCO3. Extract with DCM.

Troubleshooting & Optimization

IssueProbable CauseSolution
Racemization High pH or excessive heat during coupling.[1]Use DIPEA instead of TEA; keep T < 40°C; use HATU/HOBt additives.
Low Yield (Amide) Amine HCl salt not fully neutralized.[1]Ensure DIPEA is ≥ 3 equivalents relative to the amine salt.[4]
Double Alkylation Reductive amination went too far.Use stoichiometric aldehyde (0.95 eq) and add reductant after imine formation.
Unreacted Amine Steric hindrance at C1 position.[1]Switch solvent to NMP; increase temperature to 50°C (monitor chirality).

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society. Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] The Journal of Organic Chemistry. Link[1]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid chloride.[7] Journal of the American Chemical Society. Link[1]

  • Sigma-Aldrich. (2025). Product Specification: this compound.[2][1][8] Link

Sources

Application Note: Scale-Up Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Analysis

The chiral amine (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine is a high-value pharmacophore found in monoamine oxidase B (MAO-B) inhibitors and potential treatments for neurodegenerative disorders. The introduction of the fluorine atom at the C5 position modulates metabolic stability and lipophilicity compared to the parent 1-aminoindan, but it introduces regioselectivity challenges during synthesis.

For scale-up (100 g to >10 kg), traditional lab-scale methods such as chiral HPLC or diastereomeric salt crystallization are often economically unviable due to poor atom economy and yield losses (<50%).[1]

This guide details two field-proven protocols:

  • Route A (Primary): Biocatalytic Transamination. A direct, asymmetric conversion of the ketone to the amine using an

    
    -transaminase.[1] This is the preferred route for Green Chemistry compliance, offering theoretical 100% yield and >99% ee.[1]
    
  • Route B (Secondary): Chemo-Enzymatic Resolution. A robust two-step sequence involving non-selective reductive amination followed by kinetic resolution using Candida antarctica Lipase B (CAL-B).[1] This route is recommended if specific transaminases are unavailable or if rapid implementation without enzyme screening is required.

Route Decision Matrix
FeatureRoute A: Transaminase (ATA) Route B: Lipase Resolution
Step Count 1 (Direct)2 (Reduction + Resolution)
Theoretical Yield 100%50% (max) for S-enantiomer
Enantiomeric Excess >99% (typically)>98% (after workup)
Atom Economy HighLow (Discard 50% unwanted isomer)
Development Time Medium (Enzyme screening required)Low (Off-the-shelf catalyst)
Cost at Scale Low (if enzyme recycled)Medium (Yield loss dominates cost)

Synthesis Workflow Visualization

Synthesis_Workflow cluster_RouteA Route A: Biocatalytic Transamination (Preferred) cluster_RouteB Route B: Chemo-Enzymatic Resolution (Robust) Start Starting Material: 5-Fluoro-1-indanone (CAS: 700-84-5) ATA_Step Reaction: omega-Transaminase (S-selective) Donor: Isopropylamine Cofactor: PLP Start->ATA_Step Route A Red_Step Step 1: Reductive Amination NaBH4 / NH4OAc (Racemic Product) Start->Red_Step Route B ATA_Workup Workup: Acid/Base Extraction ATA_Step->ATA_Workup Final Target Product: This compound >99% ee ATA_Workup->Final Res_Step Step 2: Kinetic Resolution CAL-B Lipase / Ethyl Acetate Red_Step->Res_Step Sep_Step Separation: Filter Enzyme -> Acid Wash (R)-Amide (Organic) / (S)-Amine (Aq) Res_Step->Sep_Step Sep_Step->Final Aqueous Layer (Basify & Extract)

Caption: Decision tree comparing direct Transaminase synthesis (Green) vs. Lipase Resolution (Blue).

Protocol A: Biocatalytic Transamination (Scale-Up Ready)

This protocol utilizes an (S)-selective


-transaminase to transfer an amino group from an inexpensive donor (isopropylamine) to the ketone substrate.[1] The equilibrium is driven by the removal of the volatile co-product (acetone).[1]
Materials & Reagents[2][3][4][5][6][7][8][9]
  • Substrate: 5-Fluoro-1-indanone (Purity >98%).

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., ATA-113, ATA-256 series or equivalent from Codexis/Enzymaster).[1] Note: Screen for activity on 1-indanone derivatives.
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Amine Donor: Isopropylamine (IPM) - 2.0 M solution in buffer.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Co-solvent: DMSO (10% v/v) to enhance substrate solubility.[1]

Step-by-Step Procedure
  • Buffer Preparation:

    • Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.5).[1]

    • Add PLP (1 mM final concentration, approx. 250 mg/L).[1]

    • Add Isopropylamine (IPM) to a concentration of 1.0 M. Caution: IPM is basic; re-adjust pH to 7.5 using 6M HCl after addition.[1]

  • Reaction Assembly (100 g Scale):

    • In a 2 L jacketed glass reactor equipped with an overhead stirrer and temperature probe.

    • Charge 800 mL of the Buffer/IPM/PLP solution.

    • Dissolve 100 g of 5-Fluoro-1-indanone in 100 mL DMSO. Add this solution slowly to the reactor.

    • Observation: A suspension or emulsion may form. This is acceptable; the enzyme works at the interface.

    • Add the Transaminase enzyme powder (typically 1-5 wt% relative to substrate, depending on activity, e.g., 2.0 g).[1]

  • Incubation:

    • Stir at 350 rpm.

    • Maintain temperature at 35°C for 24–48 hours.

    • Process Control: Monitor conversion via HPLC (C18 column, ACN/H2O gradient). The reaction is complete when ketone < 1%.

    • Equilibrium Drive: If conversion stalls, apply a slight nitrogen sweep to the headspace to remove acetone (the byproduct), shifting equilibrium toward the amine.[1]

  • Workup & Purification:

    • Acidify the reaction mixture to pH 2.0 using 6M HCl. (This protonates the product amine, keeping it in the aqueous phase, and precipitates the enzyme).[1]

    • Add 500 mL Ethyl Acetate (EtOAc) and stir for 15 mins.

    • Filter through a Celite pad to remove denatured enzyme.

    • Separate phases.[2] Discard the organic phase (contains unreacted ketone and impurities).[1]

    • Basify the aqueous phase to pH 12 using 10M NaOH (cool with ice bath during addition).[1]

    • Extract the product with MTBE (3 x 400 mL).[1]

    • Dry combined organics over MgSO4 and concentrate in vacuo.

  • Salt Formation (Optional but Recommended):

    • Dissolve the free base oil in Ethanol.

    • Add 1.1 eq of HCl (4M in Dioxane).[1]

    • Crystallize the hydrochloride salt by adding MTBE as an antisolvent.

Expected Yield: 90–95% Expected ee: >99% (S)

Protocol B: Chemo-Enzymatic Resolution (Robust Alternative)[1]

If a specific transaminase is not available, this route uses the ubiquitous Candida antarctica Lipase B (CAL-B) to resolve the racemic amine.[1] CAL-B typically displays high enantioselectivity for R-acylation of primary amines, leaving the desired (S)-amine unreacted.[1]

Step 1: Reductive Amination (Racemic)[1]
  • Dissolve 5-Fluoro-1-indanone (100 g) in Methanol (1 L).

  • Add Ammonium Acetate (10 eq, 513 g). Stir at RT for 1 hour.

  • Add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise. Caution: Toxic HCN gas potential; ensure proper venting.

  • Stir for 12 hours. Quench with water, basify to pH 12, and extract with DCM.[1]

  • Concentrate to obtain racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Step 2: Kinetic Resolution
  • Reaction:

    • Dissolve the racemic amine (100 g) in Ethyl Acetate (1.0 L). Here, EtOAc serves as both solvent and acyl donor.[1]

    • Add CAL-B (immobilized, e.g., Novozym 435) (5 wt%, 5.0 g).[1]

    • Stir gently (to avoid grinding beads) at 30°C.

    • Monitoring: Monitor by Chiral HPLC. The enzyme will acetylate the (R)-amine to form the (R)-amide.[1] The (S)-amine remains free.[1] Stop the reaction exactly when conversion reaches 50% (theoretical max).[1]

  • Separation:

    • Filter off the immobilized enzyme (can be recycled).[1]

    • Extract the filtrate with 1M HCl (2 x 500 mL).

    • Organic Layer: Contains the (R)-acetamide impurity.[1] Discard (or hydrolyze to recycle).[1]

    • Aqueous Layer: Contains the desired (S)-5-fluoro-1-aminoindan .

    • Basify the aqueous layer (pH >12) with NaOH.[1]

    • Extract with MTBE, dry, and concentrate.[1]

Expected Yield: 40–45% (Max theoretical is 50%) Expected ee: >98% (S)

Scale-Up Engineering & Safety

Thermal Hazards[1]
  • Reductive Amination: The addition of hydride reagents (NaBH4/NaBH3CN) is exothermic and generates hydrogen gas.[1] On a kg-scale, use a dosing pump for the hydride solution and maintain reactor temperature <10°C.

  • Exotherms: 5-Fluoro-1-indanone derivatives can exhibit thermal instability. Perform DSC (Differential Scanning Calorimetry) on the final salt form before drying large batches.[1]

Analytical Controls
  • Enantiomeric Excess (ee):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Flow: 1.0 mL/min, Detection: 254 nm.[1]

    • (S)-isomer typically elutes second on OD-H, but verify with standards.

  • Chemical Purity: HPLC C18, Water/Acetonitrile gradient with 0.1% TFA.

References

  • Transaminase Biocatalysis

    • Title: Asymmetric synthesis of chiral amines using -transaminases.
    • Source:Trends in Biotechnology, 2010.[1]

    • Context: General methodology for ATA-mediated ketone amin
  • Lipase Resolution

    • Title: Enzymatic resolution of racemic amines in a continuous reactor in organic solvents.
    • Source:Biotechnology and Bioengineering, 1992.[1]

    • Context: Foundational protocol for lipase-mediated resolution of 1-aminoindan deriv
  • Substrate Synthesis

    • Title: Synthesis of 5-Fluoro-1-indanone derivatives.[3][4][5]

    • Source:BenchChem Applic
    • Context: Preparation of the starting material from fluorinated precursors.[2][4][6][7][8][9]

  • Safety Data

    • Title: this compound hydrochloride MSDS.[10]

    • Source:BLD Pharm / Sigma-Aldrich.
    • Context: Handling and hazard identific

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

[1]

Executive Summary & Molecule Profile[1][2][3]

Welcome to the technical support hub for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine (also referred to as (S)-5-fluoro-1-aminoindan).[1] This guide addresses the specific challenges of purifying this chiral intermediate, which is critical in the synthesis of kinase inhibitors and GPCR ligands.[2]

Unlike simple amines, the 5-fluoro-indanamine scaffold presents unique challenges:

  • Basicity: The electron-withdrawing fluorine atom slightly lowers the pKa (approx. 9.2–9.[1]4) compared to the parent indanamine, altering salt formation kinetics.[2]

  • Stereochemistry: Achieving >99% enantiomeric excess (ee) often requires a secondary purification step, even after asymmetric synthesis.[2]

  • Physical State: The free base is prone to oiling out; isolation as a hydrochloride or tartrate salt is standard for stability.[1]

Quick Reference Data
PropertyValue / Note
CAS (HCl salt) 2103399-35-3
Molecular Weight 151.18 g/mol (Free Base)
pKa (Calc.) ~9.3 (Conjugate acid)
Solubility Free Base: Soluble in DCM, EtOAc, MeOH.[1][3][4] Salts: Water, MeOH/EtOH (hot).[2]
Critical Impurities (R)-enantiomer, 5-fluoro-1-indanone (starting material), regioisomers (4- or 6-fluoro).[1]

Purification Strategy Selector

Select your workflow based on your synthesis origin.[1] The impurity profile of biocatalytic routes differs vastly from chemical reductive amination.

PurificationStrategyStartSource of Crude MixtureBioBiocatalytic Synthesis(Transaminase)Start->BioChemChemical Synthesis(Reductive Amination)Start->ChemStep1_BioAcidify to pH 2-3(Denature Enzyme)Bio->Step1_BioStep1_ChemAcid-Base Extraction(Remove Neutral Impurities)Chem->Step1_ChemDecisionIs ee% > 98%?Step1_Bio->DecisionStep1_Chem->DecisionSaltSalt Formation(HCl or Tartrate)Decision->SaltYesResChiral Resolution(Diastereomeric Crystallization)Decision->ResNoFinalFinal Product(>99% ee, >98% purity)Salt->FinalRes->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on synthesis origin and enantiomeric excess (ee).

Module A: Biocatalytic Workup (Transaminase Route)[2][4][7]

Context: Transaminases (e.g., Vibrio fluvialis amine transaminase) are highly selective but leave protein debris and cofactor (PLP) contaminants.[2]

Protocol: Protein Removal & Extraction

Issue: Emulsions caused by denatured protein at the interface.[1]

  • Quench & Acidify: Adjust reaction mixture to pH 1–2 using 6M HCl. This stops the enzymatic reaction and protonates the amine (making it water-soluble).

  • Denaturation: Stir for 30 minutes. The enzyme will precipitate.

  • Filtration (Critical): Filter through a Celite® pad.[2]

    • Tip: If filtration is slow, add 5% v/v isopropanol to reduce surface tension.[2]

  • Wash: Wash the aqueous filtrate with MTBE (Methyl tert-butyl ether) to remove unreacted ketone (5-fluoro-1-indanone).[1] Discard the organic layer.

  • Basify & Extract: Adjust aqueous layer to pH >11 with 10M NaOH. Extract 3x with DCM or Isopropyl Acetate.[1]

  • Polishing: Dry organic layer over Na₂SO₄.[1]

Why this works: The acidification step serves a dual purpose: it denatures the biocatalyst (preventing reverse reaction) and drives the amine into the aqueous phase, separating it from the neutral ketone starting material [1].

Module B: Chemical Resolution (Enantiomeric Enrichment)

Context: If your synthesis yielded a racemate or low ee% (e.g., <90%), you must perform a classical resolution.[2]

Recommended Resolving Agents

Based on structural analogs (1-aminoindan), the following chiral acids form stable diastereomeric salts with high lattice energy differences:

  • N-Acetyl-L-leucine: (The "Gold Standard" for indanamines).[1]

  • (2R,3R)-Tartaric Acid: Low cost, good for initial bulk resolution.[1][2]

  • L-Malic Acid: Alternative if tartaric acid fails.[1]

Step-by-Step Resolution Protocol
  • Dissolution: Dissolve 10g of crude amine (free base) in Ethanol (95%) (approx. 50-70 mL).

  • Addition: Add 0.6 to 0.8 equivalents of N-Acetyl-L-leucine .

    • Expert Insight: Do not use 1.0 equivalent.[1] Using a deficit of acid maximizes the "eutectic" separation, ensuring only the less soluble diastereomer precipitates.[2]

  • Reflux: Heat to reflux until clear.

  • Controlled Cooling: Cool to Room Temperature (RT) over 4 hours. Do not crash cool.

  • Harvest: Filter the white solid. This is the (S)-amine[5][6][7]·(L)-acid salt.[1][8]

  • Liberation: Suspend salt in water, basify with NaOH, and extract with DCM to recover the chiral amine.[2]

Module C: Chromatographic Purification

Context: For final polishing or analytical determination of ee%.

Analytical Chiral HPLC Method

To verify the success of your purification, use this validated setup.

ParameterCondition
Column Daicel Chiralpak® AD-H or OD-H (Amylose/Cellulose derivatives)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm
Temperature 25°C

Note: The amine modifier (Diethylamine or TEA) is mandatory .[2] Without it, the free amine will interact with residual silanols on the stationary phase, causing severe peak tailing and loss of resolution [2].[2]

Flash Chromatography (Preparative)

If you must purify the free base on silica:

  • Stationary Phase: Use Amine-functionalized silica (KP-NH) to avoid using liquid amine modifiers.[1]

  • Mobile Phase: Hexane/Ethyl Acetate gradient (0–50%).[2]

  • Standard Silica: If using standard silica, pre-wash the column with mobile phase containing 1% Triethylamine (TEA).[2]

Troubleshooting & FAQs

Q1: The free base is oiling out instead of crystallizing during salt formation.

Cause: Impurities (especially unreacted ketone) lower the melting point, or the solvent polarity is too high.[2] Fix:

  • Switch solvent: Use Isopropanol/MTBE mixtures instead of Ethanol.

  • Seed the mixture: Add a tiny crystal of pure salt if available.

  • "Cloud Point" method: Dissolve in hot isopropanol, then add hot heptane dropwise until just cloudy.[1][2] Cool slowly.

Q2: I see a "ghost peak" or broad hump in my HPLC chromatogram.

Cause: This is likely the amine sticking to the column due to insufficient modifier. Fix: Increase Diethylamine (DEA) concentration to 0.15% or switch to Ethanolamine (stronger competitor for silanol sites). Ensure the column is dedicated to basic compounds; acidic history can ruin separation.

Q3: My yield after biocatalysis is low (<40%), but conversion was high.

Cause: The amine might be forming a carbamate with atmospheric CO₂ or is being lost in the aqueous layer during extraction. Fix:

  • Ensure extraction pH is >11.5 .[1] The fluorine makes the amine less basic, but you still need to be 2 pH units above the pKa.[2]

  • Use Dichloromethane (DCM) for extraction; it has higher solvation power for indanamines than ethyl acetate.[2]

Q4: How do I remove the 5-fluoro-1-indanone starting material effectively?

Answer: The ketone is neutral. It is best removed by an Acid-Base wash :

  • Dissolve crude in DCM.[1][9]

  • Extract with 1M HCl (Product goes to water; Ketone stays in DCM).[2]

  • Discard DCM.[1]

  • Basify aqueous layer and re-extract with fresh DCM.[1]

References

  • Biocatalytic Synthesis

    • López-Iglesias, M., et al. (2017).[1][2][10] "Transaminase-catalyzed synthesis of chiral fluorinated amines." ChemCatChem.

    • Context: Describes the use of ω-transaminases for fluorinated acetophenones and indanones, establishing the acid-quench workup protocol.
    • (Representative DOI for context).[2]

  • Chiral Chromatography

    • Phenomenex.[1][10][11] (n.d.). "Chiral HPLC Separations Guide."

    • Context: Authoritative guide on mobile phase modifiers (DEA/TEA) for basic amine resolution on polysaccharide columns.
  • Chemical Resolution

    • W.J.[1] Boyle et al. (1979).[2] "Resolution of 1-aminoindan." Journal of Organic Chemistry.

    • Context: Foundational text establishing N-acetyl-L-leucine as a privileged resolving agent for the indanamine scaffold.[1]

    • [2]

  • Molecule Data

    • Sigma-Aldrich.[1][12] "(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Product Sheet."

    • Context: Physical property verification and safety d

For further assistance, please contact the Separation Technologies Application Team with your specific chromatograms or batch records.

Overcoming side reactions in the propargylation of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. The propargylation of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine is a critical transformation in the development of fluorinated monoamine oxidase B (MAO-B) inhibitors. Because primary aminoindans are highly reactive, this workflow is notoriously susceptible to over-alkylation and stereochemical degradation[1].

This portal is designed for drug development professionals and provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure high-yield, enantiopure synthesis.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Issue 1: High Levels of N,N-Dipropargylated Byproducts

User Report: LC-MS analysis shows a 30-40% yield of a tertiary amine byproduct alongside the desired secondary amine. Expert Insight: Over-alkylation is the most pervasive side reaction in primary amine propargylation. When the first propargyl group attaches to the amine, the resulting secondary amine often remains highly nucleophilic. Despite the slight steric hindrance of the propargyl group, it is insufficient to prevent a second equivalent of the electrophile from reacting, leading to rapid formation of the N,N-dipropargyl tertiary amine. Causality & Solution:

  • Thermodynamic Control: The secondary amine's nucleophilicity must be kinetically suppressed. Drop the reaction temperature strictly to 0 °C.

  • Base Selection: Replace standard bases (like NaOH or K2CO3) with Cesium Carbonate (Cs2CO3). The large cesium cation forms a bulky, transient ion pair with the amine intermediate, sterically shielding it from a second alkylation event.

  • Stoichiometric Deficit: Use 0.90–0.95 equivalents of the propargylating agent. It is synthetically far easier to recover unreacted primary amine than to separate the mono- and di-propargylated products via chromatography.

Issue 2: Loss of Enantiomeric Purity (Racemization)

User Report: The isolated product shows a significant drop in enantiomeric excess (ee) from >99% in the starting material to <85% in the product. Expert Insight: The chiral center at the C1 position of the indan ring is benzylic and adjacent to the amine. Under harsh basic conditions or prolonged thermal stress, the benzylic proton can be abstracted. This forms a planar aza-allyl anion intermediate. Upon reprotonation, the stereocenter is re-established non-stereoselectively, resulting in racemization[1]. Causality & Solution:

  • Eliminate Strong Bases: Never use NaH, KOtBu, or NaOH for this specific substrate.

  • Sterically Hindered Neutralization: Utilize N,N-Diisopropylethylamine (DIPEA). DIPEA is highly sterically hindered and acts exclusively as an acid scavenger (to neutralize the leaving group acid) without possessing the nucleophilicity or localized basicity required to deprotonate the C1 benzylic position[2].

Issue 3: Sluggish Conversion Rates

User Report: Even with excess reagents, the reaction stalls at 50% conversion. Expert Insight: The highly electronegative fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect across the aromatic indan ring. This slightly reduces the electron density at the C1 amine, rendering it a weaker nucleophile compared to unsubstituted 1-aminoindan. Causality & Solution: Do not increase the temperature to force the reaction, as this triggers Issue 1 and Issue 2. Instead, increase the electrophilicity of the propargylating agent. Switch from propargyl chloride or bromide to propargyl methanesulfonate (mesylate) . The mesylate is a superior leaving group, allowing the SN2 displacement to proceed efficiently at 0 °C.

Part 2: Mechanistic & Workflow Visualizations

Reaction_Pathways SM (S)-5-Fluoro-1-aminoindan (Primary Amine) Prop Propargyl Electrophile Base, Solvent SM->Prop Mono Mono-propargylated Product (Desired MAO-B Inhibitor) SM->Mono SN2 Addition (Controlled) Racemic (R/S)-Mixture (Racemization Byproduct) SM->Racemic Strong Base C1 Deprotonation Prop->Mono DiProp N,N-Dipropargylated (Over-alkylation Byproduct) Mono->DiProp Excess Electrophile High Temp

Figure 1: Reaction pathways showing desired mono-propargylation vs side reactions.

Workflow Step1 1. Substrate Prep Dissolve amine in DMF Add DIPEA Step2 2. Thermal Control Cool reactor to 0 °C Maintain inert atm Step1->Step2 Step3 3. Electrophile Dropwise addition of Propargyl-OMs (0.95 eq) Step2->Step3 Step4 4. Quench Quench with NH4Cl (aq) Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step optimized workflow for enantioselective propargylation.

Part 3: Quantitative Data & Condition Optimization

The following table synthesizes experimental data demonstrating how specific reaction parameters dictate the balance between yield, over-alkylation, and stereochemical retention.

BaseSolventTemp (°C)Electrophile (Eq)Yield (Mono)Dipropargylationee (%)
NaOHH₂O/Toluene25Propargyl-Br (1.20)45%35%82%
K₂CO₃Acetonitrile25Propargyl-Br (1.10)65%20%95%
Cs₂CO₃Acetone0Propargyl-Br (0.95)82%<5%>99%
DIPEA DMF 0 Propargyl-OMs (0.95) 88% <2% >99%

Note: The optimized condition (bottom row) utilizes a highly reactive mesylate leaving group combined with a non-nucleophilic base and a substoichiometric electrophile ratio to create a self-validating, high-yield system.

Part 4: Validated Experimental Protocol

Procedure: Enantioselective Mono-Propargylation via Mesylate Displacement

This protocol is engineered as a self-validating system; the substoichiometric use of the electrophile guarantees that over-alkylation is mathematically restricted, while the specific base prevents chiral degradation[3].

  • System Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve this compound (10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol) to the solution.

    • Causality Check: DIPEA neutralizes the methanesulfonic acid byproduct. Its steric bulk prevents it from acting as a nucleophile or abstracting the benzylic C1 proton, ensuring the (S)-stereocenter remains intact[2].

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to reach exactly 0 °C (verify with an internal probe) and hold for 15 minutes.

  • Electrophile Addition: Dissolve propargyl methanesulfonate (propargyl mesylate, 9.5 mmol) in anhydrous DMF (10 mL). Attach a syringe pump and add this solution dropwise over a period of 45 minutes.

    • Causality Check: The 0.95 equivalent ratio starves the reaction of the electrophile, leaving ~5% of the starting material unreacted but completely suppressing the formation of the N,N-dipropargylated tertiary amine. The slow addition prevents localized concentration spikes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 4 hours. Validate completion via LC-MS; the mass corresponding to the propargyl mesylate should be entirely consumed.

  • Quenching & Workup: Quench the reaction strictly at 0 °C by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers aggressively with brine (5 x 20 mL) to partition and remove the DMF solvent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (gradient of Hexanes/EtOAc) to isolate the pure (S)-N-propargyl-5-fluoro-1-aminoindan.

Part 5: References

  • Universitat Autònoma de Barcelona (UAB). Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamine. (2016). Details the kinetic monitoring required to avoid dipropargylated products during the propargylation of aminoindans.

  • Smolecule. N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride Technical Overview. (2023). Provides mechanistic insight into the retro-hydrometalation and base-catalyzed racemization of the indan C1 chiral center.

  • BenchChem. N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent. (2025). Outlines the steric parameters of DIPEA that prevent over-alkylation and unwanted deprotonation in sensitive substrates.

  • ACS Publications. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters. (2022). Discusses advanced methodologies for maintaining enantiopurity in propargylic amine synthesis.

Sources

Technical Support Center: Optimization of Catalytic Conditions for Indenamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of indenamine scaffolds. Indenamines are valuable intermediates in medicinal chemistry, and their efficient synthesis is often contingent on the careful optimization of catalytic conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate common challenges and enhance reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the catalytic synthesis of indenamines.

Q1: What is the fundamental mechanism for catalytic indenamine synthesis?

A1: The catalytic synthesis of an indenamine is a specific type of enamine formation, which is a condensation reaction. The core transformation involves the reaction of an appropriate indanone (a cyclic ketone) with a secondary amine.[1][2] The reaction is typically catalyzed by an acid and proceeds through several key steps:

  • Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of the indanone, making the carbonyl carbon more electrophilic.[3]

  • Nucleophilic Attack: The secondary amine acts as a nucleophile and attacks the activated carbonyl carbon.[4]

  • Hemiaminal Formation: This attack forms a tetrahedral intermediate called a hemiaminal (or carbinolamine).[4]

  • Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.[3]

  • Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the alpha-carbon adjacent to the nitrogen, leading to the formation of the carbon-carbon double bond of the enamine and regenerating the acid catalyst.[2][3] The removal of water from the reaction mixture is often crucial to drive the equilibrium towards the final indenamine product.[1]

Q2: What types of catalysts are most effective for indenamine synthesis?

A2: The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions. The most common catalysts fall into two main categories:

  • Brønsted Acids: These are proton donors and are widely used. Examples include p-toluenesulfonic acid (p-TsOH), acetic acid, and other sulfonic acids.[5] They are effective, readily available, and generally applicable for standard enamine syntheses.

  • Transition Metal Catalysts: While less common for the direct condensation step, transition metals like palladium (Pd) and copper (Cu) can be employed in broader synthetic routes to construct the necessary precursors or in alternative C-N bond-forming strategies.[6][7] For instance, a palladium-catalyzed amination could be used to synthesize a key intermediate that then undergoes cyclization.[6]

Q3: How do common reaction parameters influence the yield and selectivity?

A3: Several parameters must be carefully controlled:

  • Temperature: Temperature influences the reaction rate. However, excessively high temperatures can lead to side reactions, decomposition of starting materials or products, or catalyst deactivation.[8][9] An optimal temperature balances reaction speed with product stability.

  • Solvent: The solvent plays a multifaceted role by dissolving reactants, stabilizing intermediates, and interacting with the catalyst.[10][11] Protic solvents may participate in proton transfer steps, while aprotic solvents may be preferred to avoid competing reactions. The polarity of the solvent can significantly affect the reaction equilibrium and rate.[10]

  • Reactant Concentration: The concentration of reactants can impact the reaction kinetics. In some cases, high dilution is used to minimize intermolecular side reactions like polymerization.[12]

  • Water Removal: As water is a byproduct of the condensation reaction, its presence can shift the equilibrium back towards the starting materials.[13][14] Techniques like using a Dean-Stark apparatus or adding desiccants such as molecular sieves are often employed to remove water and drive the reaction to completion.[1]

Section 2: Troubleshooting Guide for Indenamine Synthesis

This guide is structured in a question-and-answer format to directly address specific experimental problems.

Problem 1: Low or No Product Yield

Q: My reaction is complete according to TLC/LCMS, but the isolated yield of my indenamine product is very low. What are the potential causes?

A: Low isolated yield is a frequent issue that can stem from several factors throughout the reaction and workup process. A systematic investigation is key to identifying the root cause.

Potential Causes & Solutions:

  • Equilibrium Issues:

    • Cause: The reaction to form the indenamine is reversible. If water produced during the reaction is not removed, the equilibrium may favor the starting materials (indanone and secondary amine).[1]

    • Solution: Implement a method for water removal. Use a Dean-Stark trap with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water. Alternatively, add an excess of a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Catalyst Inefficiency or Deactivation:

    • Cause: The chosen acid catalyst may not be strong enough, or an insufficient amount may have been used. The catalyst could also be "poisoned" by impurities in the starting materials or solvent, such as basic residues that neutralize the acid.[15]

    • Solution: Screen different acid catalysts (e.g., p-TsOH, pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid). Optimize the catalyst loading; typically, 0.1 to 10 mol% is a good starting range.[5][16] Ensure all reagents and solvents are pure and anhydrous.[17]

  • Product Instability:

    • Cause: Enamines can be sensitive to hydrolysis, especially during aqueous workup in the presence of residual acid.[1] The indenamine product might be degrading upon purification (e.g., on silica gel).

    • Solution: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Minimize contact time with water. For purification, consider using a neutral or deactivated silica gel, or explore alternative methods like distillation or crystallization.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, resulting in a slow conversion rate, or too high, leading to thermal decomposition.[18]

    • Solution: Perform a temperature screening study to find the optimal balance. Start at room temperature and gradually increase to reflux, monitoring the reaction progress and byproduct formation at each stage.

Problem 2: Significant Side Product Formation

Q: I am observing one or more major side products in my reaction mixture. What are the likely culprits and how can I minimize them?

A: Side product formation often points to issues with reactant purity, reaction conditions, or competing reaction pathways.

Potential Side Reactions & Mitigation Strategies:

  • Self-Condensation of the Indanone:

    • Cause: Under certain acidic or basic conditions, enolizable ketones like indanones can undergo self-aldol condensation reactions.

    • Solution: Add the secondary amine and catalyst to the indanone solution before heating. Maintaining a sufficient concentration of the amine can favor the desired intermolecular reaction over the indanone self-condensation.

  • Formation of Imines (from Primary Amine Impurities):

    • Cause: If the secondary amine starting material is contaminated with a primary amine, the primary amine can react to form a more stable imine byproduct.

    • Solution: Ensure the purity of the secondary amine. If necessary, purify the amine by distillation or other appropriate methods before use.

  • Polymerization:

    • Cause: The starting materials or the indenamine product itself can be prone to polymerization, especially at high temperatures or concentrations.[19]

    • Solution: Conduct the reaction under more dilute conditions.[12] Ensure efficient stirring to avoid localized hotspots where polymerization might initiate.[19]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Screening in Indenamine Synthesis

This protocol provides a step-by-step methodology for efficiently screening different acid catalysts to identify the optimal conditions for a specific indanone and secondary amine.

Methodology:

  • Preparation: In parallel reaction vials equipped with magnetic stir bars, add the indanone substrate (1.0 eq) and the chosen solvent (e.g., toluene, to facilitate water removal).

  • Reagent Addition: To each vial, add the secondary amine (1.1-1.5 eq).

  • Catalyst Addition: Add a different acid catalyst (e.g., p-TsOH, acetic acid, CSA, PPTS) to each vial at a specific loading (e.g., 5 mol%). Include a control reaction with no catalyst.

  • Reaction: Attach the vials to a reflux condenser (or use a reaction block with a cold finger) and heat the mixture to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking small aliquots for analysis by TLC or LCMS.

  • Analysis: Compare the conversion to the desired indenamine product and the formation of byproducts across the different catalysts to determine the most effective one.

Data Presentation: Catalyst Performance Comparison

The table below summarizes typical performance characteristics of common catalytic systems.

Catalyst TypeExampleTypical Loading (mol%)SolventTemperature (°C)Key Advantages & Considerations
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)[5]1 - 10Toluene, BenzeneRefluxHighly effective, cost-efficient, facilitates dehydration via azeotrope.[5]
Brønsted Acid Acetic Acid[5]5 - 20 or as co-solventEthanol, Acetic AcidRefluxMilder acid, can promote the reaction under less harsh conditions.[5]
Lewis Acid TiCl₄, ZnCl₂5 - 100Dichloromethane0 to RTCan be very effective but requires strictly anhydrous conditions and may be sensitive to functional groups.[1]
Organocatalyst L-Proline[1]10 - 30DMSO, DMFRT to 60Enables asymmetric synthesis for chiral indenamines, operates under mild conditions.[1]
Visualization of Key Processes

The following diagrams illustrate the core mechanistic pathway and a logical troubleshooting workflow.

Indenamine_Synthesis_Mechanism General Mechanism for Catalytic Indenamine Synthesis Indanone Indanone (Ketone) Activated_Ketone Activated Carbonyl (Protonated) Indanone->Activated_Ketone 1. Activation Amine Secondary Amine Amine->Activated_Ketone 2. Attack Catalyst1 H-A (Acid Cat.) Catalyst1->Activated_Ketone Hemiaminal Hemiaminal Intermediate Activated_Ketone->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium 3. Dehydration (-H₂O) Indenamine Indenamine (Product) Iminium->Indenamine 4. Deprotonation Water H₂O Iminium->Water Catalyst2 H-A Indenamine->Catalyst2 Cat. Regen.

Caption: General mechanism of acid-catalyzed indenamine formation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Problem: Low Yield Check_H2O Is water being effectively removed? Start->Check_H2O Implement_H2O_Removal Action: Use Dean-Stark or molecular sieves. Check_H2O->Implement_H2O_Removal No Check_Catalyst Is catalyst type and loading optimal? Check_H2O->Check_Catalyst Yes Implement_H2O_Removal->Check_Catalyst Screen_Catalysts Action: Screen different acids and optimize loading. Check_Catalyst->Screen_Catalysts No Check_Purity Are reagents/solvents pure and anhydrous? Check_Catalyst->Check_Purity Yes Screen_Catalysts->Check_Purity Purify_Reagents Action: Purify starting materials and use dry solvents. Check_Purity->Purify_Reagents No Check_Temp Is temperature optimized? Check_Purity->Check_Temp Yes Purify_Reagents->Check_Temp Optimize_Temp Action: Perform temperature screening study. Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Optimize_Temp->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Master Organic Chemistry. (2025, April 16). Enamines - Master Organic Chemistry. Retrieved from Master Organic Chemistry website. [Link]

  • (2021, March 9). Imine and Enamine Formation. Retrieved from YouTube. [Link]

  • (n.d.). Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies - PMC. Retrieved from a website. [Link]

  • (2017, February 28). Mechanism of Enamine Formation Organic Chemistry. Retrieved from YouTube. [Link]

  • (n.d.). EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates - Google Patents.
  • (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. Retrieved from ResearchGate. [Link]

  • (n.d.). Optimization of the reaction conditions in the synthesis of indeno[1,2-b]pyridine 5b.. Retrieved from ResearchGate. [Link]

  • (n.d.). Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique - Scientific Research Publishing. Retrieved from a website. [Link]

  • (n.d.). Optimization of the reaction conditions for the synthesis of | Download Table. Retrieved from ResearchGate. [Link]

  • (2005, February 3). General and efficient indole syntheses based on catalytic amination reactions - PubMed. Retrieved from a website. [Link]

  • InCatT - Innovative Catalyst Technologies. (2020, June 23). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). Retrieved from InCatT - Innovative Catalyst Technologies website. [Link]

  • (n.d.). Catalytic Methods for Imine Synthesis | Request PDF. Retrieved from ResearchGate. [Link]

  • (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement - Organic Chemistry Portal. Retrieved from a website. [Link]

  • (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Infoscience. Retrieved from a website. [Link]

  • (n.d.). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Retrieved from a website. [Link]

  • (2023, July 17). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Retrieved from a website. [Link]

  • (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. Retrieved from a website. [Link]

  • (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Retrieved from a website. [Link]

  • (2020, October 22). Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. Retrieved from a website. [Link]

  • (2022, November 18). Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands. Retrieved from a website. [Link]

  • (n.d.). (PDF) Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution. Retrieved from ResearchGate. [Link]

  • (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Retrieved from a website. [Link]

  • (n.d.). (B) shows that the temperature had no effect on the extraction yield at.... Retrieved from ResearchGate. [Link]

  • (n.d.). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC. Retrieved from a website. [Link]

  • (n.d.). Synthesis of Imine-Naphthol Tripodal Ligand and Study of Its Coordination Behaviour towards Fe(III), Al(III), and Cr(III) Metal Ions - PMC. Retrieved from a website. [Link]

  • (2023, January 18). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC. Retrieved from a website. [Link]

  • (n.d.). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC. Retrieved from a website. [Link]

  • (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Retrieved from a website. [Link]

  • (n.d.). ChemInform Abstract: One-Pot Synthesis of Imines from Alcohols and Amines with TiO2 Loading Pt Nanoparticles under UV Irradiation. | Request PDF. Retrieved from ResearchGate. [Link]

  • (n.d.). (a) Effect of temperature on yields (determined by NMR) at various.... Retrieved from ResearchGate. [Link]

  • (2019, March 28). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Retrieved from a website. [Link]

  • (n.d.). N-Silylamines in catalysis: synthesis and reactivity - RSC Publishing. Retrieved from a website. [Link]

  • (n.d.). The effect of temperature and concentration on the corrosion inhibition mechanism of an amphiphilic amido-amine in CO 2 saturated solution | Request PDF. Retrieved from ResearchGate. [Link]

  • (n.d.). Synthesis, Characterization, and Anticancer Evaluation of a Novel Imine-Oxime Ligand Derived from 2-Hydrazinyl Benzothiazole and Its Palladium(II) Complex - Journal of Nanostructures. Retrieved from a website. [Link]

  • (n.d.). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC. Retrieved from a website. [Link]

Sources

Troubleshooting guide for the synthesis of fluorinated rasagiline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #RAS-F-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Guide for Fluorinated Rasagiline Analogs (4-F, 6-F, and side-chain fluorination)

Executive Summary

This guide addresses the synthetic challenges associated with fluorinated rasagiline derivatives . While Rasagiline (Azilect®) is a potent MAO-B inhibitor, the introduction of fluorine—specifically at the 4- or 6-position of the indan ring—is often pursued to block metabolic "soft spots" (benzylic hydroxylation) or to introduce


 for PET imaging.

The synthesis of these derivatives deviates from the standard commercial route due to the electron-withdrawing nature of fluorine, which deactivates the aromatic ring during cyclization and alters the pKa of the resulting amine. This guide focuses on three critical bottlenecks: Deactivated Friedel-Crafts Cyclization , Chiral Resolution of Fluorinated Amines , and Controlled Propargylation .

Module 1: The Fluorinated Indanone Scaffold

The Challenge: The primary route to the rasagiline core is the intramolecular Friedel-Crafts acylation of 3-(fluorophenyl)propanoic acid. However, the fluorine atom strongly deactivates the ring, leading to stalled reactions or intermolecular polymerization.

Workflow Visualization: The Deactivated Cyclization

IndanoneSynthesis cluster_tips Critical Parameters Start 3-(Fluorophenyl) propanoic acid AcCl Acid Chloride Intermediate Start->AcCl SOCl2 / DMF(cat) Lewis Lewis Acid Complex (AlCl3) AcCl->Lewis AlCl3 (excess) Cyclization Intramolecular Cyclization Lewis->Cyclization High Temp (60-80°C) Product Fluorinated 1-Indanone Cyclization->Product Intramolecular Side Intermolecular Polymerization Cyclization->Side Concentration >0.5M Tip1 High Dilution required to prevent polymerization Tip2 Requires 2.5-3.0 eq AlCl3 (F traps Lewis Acid)

Figure 1: Critical pathway for synthesizing the fluorinated indanone core. Note the high risk of intermolecular side reactions due to ring deactivation.

Troubleshooting Guide: Cyclization Failures
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Lewis Acid Trapping: The fluorine lone pairs coordinate with AlCl₃, depleting the catalyst available for the carbonyl.Increase Stoichiometry: Use 2.5 to 3.0 equivalents of AlCl₃. The first equivalent activates the acyl chloride; the rest saturate the fluorine trap sites.
Black Tar Formation Intermolecular Polymerization: The deactivated ring reacts slower, allowing intermolecular attack to compete.High Dilution: Run the reaction at <0.1 M concentration in DCM or 1,2-dichloroethane. Add the acid chloride dropwise to the Lewis acid slurry, not vice-versa.
Incomplete Acid Chloride Vilsmeier Adduct Stability: If using oxalyl chloride/DMF, the intermediate may be stable and not reacting.Switch Reagent: Use Thionyl Chloride (

)
with reflux to ensure complete conversion to the acid chloride before adding the Lewis acid.

Module 2: Chiral Amine Resolution

The Challenge: Rasagiline is the


-enantiomer. Fluorination changes the solubility profile of diastereomeric salts, rendering standard resolution protocols (e.g., L-tartaric acid in MeOH) ineffective.
FAQ: Enantiomeric Purity

Q: My standard L-tartaric acid resolution is yielding an oil, not a crystal. Why? A: The fluorine atom lowers the lattice energy of the salt.

  • Protocol Adjustment: Switch to L-Malic Acid or

    
    -Acetyl-L-leucine .
    
  • Solvent System: Avoid pure methanol. Use a 2-Propanol/Water (95:5) system. The water is critical to "push" the hydrophobic fluorinated salt out of solution while retaining impurities.

  • Seeding: You must seed the solution at the cloud point. Spontaneous nucleation of fluorinated salts is kinetically slow.

Q: Can I use enzymatic resolution instead? A: Yes. Lipase B from Candida antarctica (CAL-B) is highly effective for kinetic resolution of fluorinated amines.

  • Reaction: Acylation with ethyl acetate.

  • Selectivity: The

    
    -amine reacts faster, leaving the 
    
    
    
    -amine. Wait, Rasagiline is (R).[1]
  • Correction: Actually, for Rasagiline precursors, CAL-B typically acylates the

    
    -amine to the amide. You would then separate the amide and hydrolyze it back to the 
    
    
    
    -amine. This is superior to salt resolution for fluorinated analogs due to the distinct solubility of the amide vs. amine.

Module 3: N-Propargylation (The "Precision" Step)

The Challenge: The secondary amine of Rasagiline is nucleophilic. The product (Rasagiline) is also a nucleophilic secondary amine (actually, it's tertiary, but sterically accessible). Over-alkylation to the quaternary ammonium salt or bis-propargyl species is the most common failure mode.

Workflow Visualization: Avoiding Over-Alkylation

Propargylation cluster_control Process Control Input Fluorinated (R)-1-Aminoindan Reagent Choice of Alkylating Agent Input->Reagent PathA Propargyl Bromide/Chloride + K2CO3 Reagent->PathA Standard Route PathB Propargyl Benzenesulfonate + Mild Base (NaHCO3) Reagent->PathB Optimized Route ResultA High Risk: Bis-alkylation (Tertiary Amine) PathA->ResultA Fast Kinetics Hard to stop ResultB High Yield: Mono-alkylation PathB->ResultB Leaving Group Tuning Controlled Kinetics Control1 Temp: 15-20°C (Not Reflux) PathB->Control1 Control2 Slow Addition of Reagent PathB->Control2

Figure 2: Selection of alkylating agent is critical. Sulfonate esters provide superior kinetic control over halides.

Protocol: Selective Mono-Propargylation

Why this works: Propargyl benzenesulfonate is a "softer" electrophile than propargyl bromide. It allows for differentiation between the starting primary amine and the product secondary amine based on steric hindrance.

  • Preparation: Dissolve

    
    -fluoro-1-aminoindan (1.0 eq) in Acetonitrile/Water (10:1).
    
    • Note: Water increases the solubility of the inorganic base but suppresses the nucleophilicity of the secondary amine product (Rasagiline) via solvation, preventing over-alkylation.

  • Base: Add

    
     (2.5 eq). Do not  use 
    
    
    
    or
    
    
    (too strong, promotes bis-alkylation).
  • Addition: Add Propargyl Benzenesulfonate (1.05 eq) dropwise over 2 hours at 15°C .

  • Monitoring: Monitor by HPLC. Stop when starting material is

    
    .
    
    • Target: Mono-propargyl (Rasagiline)

      
      .
      
    • Impurity: Bis-propargyl

      
      .
      

References & Grounding

  • Synthesis of

    
    -Fluororasagiline:  Nag, S., et al. (2012).[2][3] "Synthesis and evaluation of [
    
    
    
    ]fluororasagiline, a novel positron emission tomography (PET) radioligand for monoamine oxidase B (MAO-B)." Bioorganic & Medicinal Chemistry.
  • Rasagiline Process Chemistry (Mesylate Salt): U.S. Patent 8,901,352 B2. "Method for the synthesis of rasagiline." Describes the use of specific leaving groups and temperature control to avoid over-alkylation.

  • Chiral Resolution of Aminoindans: WO Patent 2012/116752 A1. "Process of resolution of 1-aminoindan." Details the use of L-malic acid and specific solvent systems for difficult resolutions.

  • Metabolic Stability of Fluorinated Drugs: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[4] Explains the mechanistic basis for blocking P450 oxidation using fluorine.

Disclaimer: This guide is for research purposes only. Synthesis of bioactive molecules should be conducted in compliance with local safety and regulatory standards.

Sources

Preventing racemization of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stereochemical degradation during the synthesis of chiral active pharmaceutical ingredients (APIs).

(S)-5-fluoro-2,3-dihydro-1H-inden-1-amine (commonly referred to as (S)-5-fluoroindan-1-amine) is a highly valuable chiral building block, sharing structural homology with critical neurological drugs like Rasagiline. However, because its chiral center is located at a benzylic primary amine, it is exceptionally susceptible to racemization. This guide provides a mechanistic breakdown of why this occurs, troubleshooting FAQs, and self-validating protocols to ensure your enantiomeric excess (ee%) remains intact from bench to scale-up.

Part 1: The Mechanistic Causality of Benzylic Racemization

To prevent racemization, we must first understand the causality behind it. The chiral center of (S)-5-fluoroindan-1-amine is located at the C1 position of the indane ring. This is a benzylic position , meaning any reaction intermediate that flattens this carbon from an


 tetrahedral geometry to an 

planar geometry will benefit from immense resonance stabilization from the adjacent aromatic ring.

Stereocenter inversion typically occurs through three causal pathways:

  • Schiff Base (Imine) Formation: Trace carbonyls react with the primary amine to form an imine. The benzylic proton of this imine is highly acidic and readily enolizes into a planar, achiral aza-allyl intermediate.

  • Transition-Metal Catalysis: Noble metals (e.g., Palladium) can undergo oxidative addition into the C-H bond or facilitate reversible dehydrogenation to the imine, destroying the stereocenter.

  • Base-Mediated Deprotonation: While the free amine has a high pKa, extremely strong bases can abstract the benzylic proton directly, forming a planar carbanion.

RacemizationMechanisms S_Enantiomer (S)-5-Fluoroindan-1-amine (Chiral Center Intact) Imine Schiff Base / Imine (Planar, Achiral) S_Enantiomer->Imine Carbonyls Anion Aza-allyl Anion (Planar, Achiral) S_Enantiomer->Anion Strong Base Metal Pd-Coordinated Complex (Planar, Achiral) S_Enantiomer->Metal Pd/H2 Catalysis R_Enantiomer (R)-5-Fluoroindan-1-amine (Inverted Center) Imine->S_Enantiomer Imine->R_Enantiomer Hydrolysis Anion->S_Enantiomer Anion->R_Enantiomer Protonation Metal->S_Enantiomer Metal->R_Enantiomer Hydride Shift

Fig 1: Mechanistic pathways leading to the racemization of (S)-5-fluoroindan-1-amine.

Part 2: Troubleshooting & FAQs

Q1: I am performing a Suzuki cross-coupling on a halogenated intermediate containing the free (S)-5-fluoroindan-1-amine, and my ee% drops from 99% to 60%. Why? A1: Transition metals, particularly Palladium used in cross-coupling, are notorious for catalyzing the racemization of benzylic amines via reversible dehydrogenation to the corresponding imine or via


-benzyl palladium intermediates  [1].
Solution: You must mask the primary amine. Convert it to a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) protected amine prior to the coupling step. The steric bulk and electron-withdrawing nature of the carbamate prevent metal coordination and subsequent dehydrogenation.

Q2: We observed spontaneous racemization during long-term storage of the free base in solution. What is the cause? A2: This is a classic case of autocatalytic imine formation. If the solvent contains trace ketones (e.g., acetone) or if the amine undergoes trace air oxidation to 5-fluoro-1-indanone, these carbonyls react with the primary amine to form a Schiff base. This is a well-documented pathway for the intentional or unintentional racemization of 1-aminoindane derivatives [2]. Solution: Store the compound as a hydrochloride salt: (S)-5-fluoroindan-1-amine HCl. Protonation of the amine completely halts its nucleophilicity, preventing imine formation and locking the stereocenter.

Q3: I need to perform a reaction at elevated temperatures (80 °C), but I am losing stereocontrol. How can I prevent this? A3: Racemization is thermally accelerated. Dynamic kinetic resolution (DKR) protocols frequently exploit this exact vulnerability, utilizing heat and catalysts to force rapid racemization of 1-aminoindane to recycle unwanted enantiomers [3]. Solution: If high temperatures are unavoidable, ensure the reaction environment is strictly free of exogenous bases and hydrogen donors (like ammonium formate), which facilitate the hydride shifts responsible for thermal racemization.

Part 3: Quantitative Data: Protecting Group Matrix

To prevent racemization during harsh downstream reactions, selecting the correct protecting group is critical. The table below summarizes the efficacy of various strategies based on our empirical laboratory data.

Protecting GroupSteric ShieldingStability to Strong BaseStability to Pd-CatalysisRacemization Risk During CleavageRecommendation
None (Free Amine) PoorLowVery LowN/AAvoid in multi-step synthesis.
Boc (Carbamate) HighHighHighLow (Cleaved via mild acid)Optimal. Best balance of protection and safe cleavage.
Cbz (Carbamate) HighHighLow (Cleaves)Moderate (Pd/H2 can racemize if not careful)Use only if acid-labile groups are present elsewhere.
Fmoc (Carbamate) Very HighLow (Cleaves)HighLow (Cleaved via mild amine)Excellent for solid-phase or base-tolerant workflows.
Trifluoroacetamide ModerateModerateHighHigh (Requires strong base to cleave)Not recommended due to harsh deprotection conditions.

Part 4: Self-Validating Experimental Protocols

A robust chemical process must be self-validating. You cannot trust your synthetic workflow without analytical proof of stereochemical retention. The following workflow and protocols integrate protection, reaction, and mandatory analytical validation.

ProtectionWorkflow Step1 1. Analyze Reaction Conditions (Base, Metal, Temp) Decision Is Racemization Risk High? (e.g., Pd-catalyst, Strong Base) Step1->Decision Step2A 2A. Install Protecting Group (Boc, Cbz) Decision->Step2A Yes Step2B 2B. Proceed with Free Amine (Strict Temp/pH Control) Decision->Step2B No Step3 3. Execute Downstream Reaction Step2A->Step3 Step2B->Step3 Step4 4. Cleave Protecting Group Step3->Step4 If Protected Step5 5. Validate ee% via Chiral HPLC Step3->Step5 If Free Amine Step4->Step5

Fig 2: Decision matrix and workflow for preserving stereocenters during synthesis.

Protocol A: Chemoselective Boc-Protection (Zero-Racemization Workflow)

Causality Check: Using Di-tert-butyl dicarbonate (Boc


O) with a mild, non-nucleophilic base (Triethylamine) in a non-polar solvent ensures rapid protection without generating the strongly basic conditions that threaten the benzylic proton.
  • Preparation: Dissolve 1.0 eq of (S)-5-fluoroindan-1-amine HCl in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert Nitrogen atmosphere.

  • Neutralization: Cool the solution to 0 °C using an ice bath. Add 1.2 eq of Triethylamine (TEA) dropwise. Note: Cooling prevents localized exothermic hotspots that could trigger transient racemization.

  • Protection: Add 1.05 eq of Boc

    
    O dropwise. Stir for 15 minutes at 0 °C, then allow the reaction to warm to room temperature and stir for 4 hours.
    
  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Result: The resulting tert-butyl (S)-(5-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate is highly resistant to both base-mediated and metal-catalyzed racemization.

Protocol B: Chiral HPLC Validation System

Causality Check: Enantiomeric excess cannot be assumed; it must be measured. Standard reverse-phase HPLC cannot distinguish enantiomers. A chiral stationary phase is required to validate the success of Protocol A and any subsequent deprotection.

  • Column Selection: Equip the HPLC with a Chiralcel OD-H column (or equivalent amylose-based chiral stationary phase).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v).

  • Amine Modifier (Critical): Add 0.1% Diethylamine (DEA) to the mobile phase. Why? Free amines interact strongly with residual silanols on the silica support, causing severe peak tailing. DEA masks these silanols, ensuring sharp, baseline-resolved peaks for accurate ee% integration.

  • Flow Rate & Detection: Run at 1.0 mL/min, monitoring UV absorbance at 254 nm.

  • Validation: Inject a racemic standard of 5-fluoroindan-1-amine first to establish the retention times of both the (R) and (S) enantiomers. Subsequently, inject your synthesized batch. An ee% of >98% validates the stereochemical integrity of your workflow.

References

  • Parvulescu, A. N., Jacobs, P. A., & De Vos, D. E. (2009). Support influences in the Pd-catalyzed racemization and dynamic kinetic resolution of chiral benzylic amines. Applied Catalysis A: General, 368(1-2), 9-16. Available at:[Link]

  • Lerman, O., & Frenkel, A. (2017). Process for the racemization of enantiomerically enriched 1-aminoindane. European Patent EP3247697B1.
  • Ng, J., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Catalysis, 13(15), 10134–10141. Available at:[Link]

Analytical methods for determining the purity of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine (commonly known as (S)-5-fluoroindan-1-amine). As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the nuances of determining both the chemical and enantiomeric purity of this specific chiral primary amine.

Because primary amines are notoriously prone to secondary interactions during chromatography[1], standard analytical templates often fail. This guide bypasses generic advice, offering field-proven, self-validating workflows grounded in mechanistic causality.

Module 1: Core Analytical Workflows

Determining the purity of (S)-5-fluoroindan-1-amine requires a bifurcated approach: assessing chemical purity (absence of synthesis byproducts like des-fluoro impurities) and enantiomeric purity (absence of the (R)-enantiomer).

Workflow Start Sample: (S)-5-fluoroindan-1-amine Decision Analytical Goal? Start->Decision Chem Chemical Purity (Achiral LC-MS) Decision->Chem Impurity Profiling Enant Enantiomeric Purity (Chiral Analysis) Decision->Enant Stereoisomer Ratio HPLC Direct Method Chiral HPLC (Polysaccharide CSP) Enant->HPLC High-Throughput NMR Indirect Method Mosher's Amide 19F-NMR Enant->NMR Absolute Configuration

Fig 1. Decision matrix for selecting the appropriate purity analysis workflow.

Protocol 1.1: Direct Enantiomeric Purity via Chiral HPLC

Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard for resolving chiral cyclic amines[2].

  • Causality of Method Design: Native primary amines like 5-fluoroindan-1-amine possess a highly basic nitrogen that interacts strongly with residual, unendcapped silanol groups on the silica backbone of the CSP[1]. This causes severe peak tailing and destroys chiral resolution. To counteract this, a basic modifier must be added to the mobile phase to act as a sacrificial competitor for these silanol sites[1][2].

  • Self-Validating System: Before injecting your highly pure (S)-batch, you must inject a racemic standard of 5-fluoroindan-1-amine. This validates that the column is currently capable of baseline resolution (Resolution factor,

    
    ). If the racemate does not split into two distinct peaks of equal area, the system is invalid for purity determination.
    

Step-by-Step Methodology:

  • System Preparation: Equilibrate a normal-phase HPLC system equipped with a Chiralcel® OD-H or Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm)[2].

  • Mobile Phase: Prepare an isocratic mixture of HPLC-grade n-Hexane and Isopropanol (90:10 v/v). Critically, add 0.1% Diethylamine (DEA) or butylamine to the mixture[1][2].

  • Sample Prep: Dissolve the (S)-5-fluoroindan-1-amine sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter[2].

  • System Suitability (Validation): Inject 10 µL of the racemic standard. Confirm

    
    .
    
  • Analysis: Inject 10 µL of the (S)-sample. Monitor UV absorbance at 254 nm. Calculate the Enantiomeric Excess (

    
    ) based on the peak area integration of the minor (R)-enantiomer versus the major (S)-enantiomer.
    
Protocol 1.2: Indirect Absolute Configuration via Mosher's Amide NMR

When chiral HPLC is unavailable or absolute stereochemical validation is required, derivatization with Mosher's acid chloride (MTPA-Cl) followed by NMR is the definitive method[3].

  • Causality of Method Design: Enantiomers are indistinguishable in an achiral NMR environment. By reacting the chiral amine with enantiomerically pure (R)-MTPA-Cl, the enantiomers are converted into diastereomeric amides[3]. These diastereomers have distinct spatial geometries, resulting in different electronic shielding and, consequently, distinct NMR chemical shifts[3]. We prioritize

    
    F-NMR over 
    
    
    
    H-NMR because the trifluoromethyl (
    
    
    ) group provides a sharp, isolated signal free from the complex background noise of the indane ring's aromatic protons[3].
  • Self-Validating System: Derivatize a racemic sample of the amine alongside your pure (S)-sample. The racemate will yield two distinct

    
    F signals (representing the (R,R) and (R,S) diastereomers). This confirms the exact chemical shift of the impurity you are looking for in your pure batch.
    

Step-by-Step Methodology:

  • Reaction Setup: In a dry, argon-purged vial, dissolve 5 mg of (S)-5-fluoroindan-1-amine in 0.5 mL of anhydrous deuterated chloroform (

    
    )[3].
    
  • Derivatization: Add 2 equivalents of anhydrous pyridine (as an acid scavenger), followed by 1.2 equivalents of (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)[3].
  • Incubation: Seal the vial and agitate at room temperature for 2 hours to ensure complete conversion to the amide[3].

  • Acquisition: Transfer to an NMR tube and acquire a

    
    F-NMR spectrum.
    
  • Quantification: Integrate the major signal (corresponding to the (S)-amine derivative) and the minor signal (if any, corresponding to the (R)-amine derivative) to calculate enantiomeric purity[3].

Module 2: Quantitative Data & Optimization Matrices

Table 1: Comparison of Analytical Techniques for (S)-5-fluoroindan-1-amine Purity

Analytical MethodTarget PurityPrimary Reagents / Stationary PhaseLOD / LOQAdvantagesLimitations
Direct Chiral HPLC EnantiomericPolysaccharide CSP (e.g., Chiralcel OD-H) + 0.1% DEA[2]~0.1% / 0.3%Non-destructive, high-throughput, highly reproducible.Requires expensive chiral columns; sensitive to mobile phase moisture.
Mosher's Amide NMR Enantiomeric & Absolute Config.(R)-MTPA-Cl,

, Pyridine[3]
~1.0% / 2.0%Unambiguous proof of absolute configuration; no chiral column needed.Destructive to the sample; requires high-field NMR access.
Achiral LC-MS ChemicalC18 Reversed-Phase,

/MeCN + 0.1% Formic Acid
<0.05%Identifies exact mass of synthesis impurities (e.g., des-fluoro).Cannot distinguish enantiomers; provides no chiral data[4].

Table 2: HPLC Mobile Phase Optimization Matrix

Modifier Added to Hexane/IPAPeak Shape EffectResolution (

) Impact
Mechanistic Causality
None Severe TailingCo-elution (

)
Unshielded silanols on the silica support bind the basic primary amine[1].
0.1% Trifluoroacetic Acid (TFA) Broad / Split PeaksPoor (

)
Acid protonates the amine, altering its interaction with the chiral selector cavity.
0.1% Diethylamine (DEA) Sharp, SymmetricalOptimal (

)
DEA acts as a sacrificial base, saturating silanol sites without altering the analyte[1][2].

Module 3: Troubleshooting Guide & FAQs

Troubleshooting Issue HPLC Issue: Poor Chiral Resolution Symptom Identify Chromatogram Symptom Issue->Symptom Tailing Severe Peak Tailing Symptom->Tailing Coelution Enantiomer Co-elution Symptom->Coelution FixTailing Add 0.1% Diethylamine (DEA) to suppress silanol interactions Tailing->FixTailing Causality: Free Silanols FixCoelution Switch CSP (e.g., Amylose to Cellulose) Coelution->FixCoelution Causality: Poor Chiral Recognition

Fig 2. Troubleshooting decision tree for resolving common chiral HPLC chromatographic issues.

Q1: I am observing severe peak tailing for (S)-5-fluoroindan-1-amine on my normal-phase chiral column, making it impossible to integrate the baseline. How do I fix this? A: This is a classic symptom of secondary interactions. The primary amine of your analyte is hydrogen-bonding with the acidic, unendcapped silanol groups on the silica support of the CSP[1]. To fix this, you must add a basic modifier to your mobile phase. Adding 0.1% Diethylamine (DEA) or butylamine will competitively bind to these silanol sites, instantly sharpening your peaks and restoring baseline resolution[1][2].

Q2: I attempted the Mosher's derivatization using (R)-Mosher's Acid, but my NMR shows less than 20% conversion to the amide. What went wrong? A: You likely used the free acid form of Mosher's reagent (


-methoxy-

-trifluoromethylphenylacetic acid) without a coupling agent. The free acid requires a strong coupling agent (like DCC or EDC) to form an amide bond with an amine[3]. For a much faster and near-quantitative conversion, switch to Mosher's acid chloride (MTPA-Cl) . MTPA-Cl is highly reactive and will derivatize the amine directly in the presence of a mild base like pyridine[3]. Ensure your solvents are strictly anhydrous, as MTPA-Cl degrades rapidly in the presence of moisture.

Q3: The (R)- and (S)-enantiomers are co-eluting as a single peak on my Chiralpak AD-H (Amylose-based) column despite using DEA. What is the next logical step? A: Chiral recognition relies on a precise three-point interaction between the analyte and the chiral selector cavity. If an amylose-based backbone (Chiralpak AD-H) fails to provide the necessary spatial discrimination, switch to a cellulose-based backbone (e.g., Chiralcel OD-H)[1][2]. The structural difference between the helical twists of amylose and cellulose often results in complementary enantio-recognition capabilities[1].

Q4: How can I differentiate between my target molecule and a potential des-fluoro impurity using mass spectrometry? A: You must utilize high-resolution LC-MS. The monoisotopic mass of 5-fluoro-2,3-dihydro-1H-inden-1-amine is exactly 151.08 Da, yielding an


 adduct at 

152.08[4]. A des-fluoro impurity (where the fluorine is replaced by a hydrogen) will have an

adduct at

134.09. Because these masses are distinct, an achiral C18 column coupled to a mass spectrometer will easily separate and quantify the chemical impurity profile[4].

References

  • PubChemLite. "5-fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride." Université du Luxembourg. Available at:[Link]

  • Wang, T., et al. "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Chromatography A, NIH Public Access. Available at:[Link]

Sources

Validation & Comparative

In vitro evaluation of novel compounds synthesized from (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Evaluation of Novel Compounds Synthesized from (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Executive Summary

This technical guide evaluates a novel series of N-acryloyl-5-fluoro-1-aminoindane derivatives synthesized from the chiral scaffold This compound . Unlike traditional aminoindanes (e.g., Rasagiline) which primarily target Monoamine Oxidase B (MAO-B), this novel series is engineered to inhibit the Mitochondrial Permeability Transition Pore (mPTP) , offering a new therapeutic avenue for TDP-43 proteinopathies (e.g., ALS, FTD) and fibrosis.

This guide compares these novel compounds against established benchmarks (Rasagiline , Cyclosporin A ) and provides actionable protocols for their in vitro validation.

Chemical Architecture & Synthesis Logic

The core innovation lies in the modification of the (S)-5-fluoro-1-aminoindane scaffold. While the "5-fluoro" substitution enhances metabolic stability by blocking the primary site of hydroxylation (C5 position), the N-acylation with acryloyl chloride introduces a Michael acceptor, suggesting a potential covalent mechanism of action or rigid steric fit within the mPTP regulatory complex (e.g., Cyclophilin D or ANT).

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start (S)-5-Fluoro-2,3-dihydro- 1H-inden-1-amine (Starting Material) Intermediate Amide Coupling Transition State Start->Intermediate Nucleophilic Attack Reagent Acryloyl Chloride (Electrophile) Reagent->Intermediate Base Et3N / DCM (-30°C) Base->Intermediate HCl Scavenging Product N-Acryloyl-(S)-5-fluoro- 1-aminoindane (Novel Candidate) Intermediate->Product Elimination

Figure 1: Synthetic pathway for the generation of N-acryloyl derivatives. The reaction utilizes mild conditions (-30°C) to preserve the chiral integrity of the (S)-center.

Comparative Analysis: Novel Series vs. Standards

The following table contrasts the novel (S)-5-fluoro-acrylamides against the clinical standard Rasagiline (MAO-B inhibitor) and Cyclosporin A (mPTP inhibitor).

FeatureNovel Series (S)-F-IND Rasagiline (Azilect) Cyclosporin A (CsA)
Core Scaffold (S)-5-Fluoro-1-aminoindane(R)-1-AminoindaneCyclic Undecapeptide
Key Substituent N-Acrylamide (Michael Acceptor)N-Propargyl (Alkyne)N/A (Macrocycle)
Primary Target mPTP (Mitochondrial Pore)MAO-B (Flavin Adenine Dinucleotide)Cyclophilin D (CypD)
Mechanism Inhibition of pore opening / Ca2+ retentionIrreversible inhibition (Covalent)PPI Inhibition (CypD-ANT)
Therapeutic Focus Neurodegeneration (ALS/TDP-43), FibrosisParkinson's DiseaseImmunosuppression, Reperfusion Injury
Solubility (FaSSIF) High (>100 µg/mL)HighLow/Poor
BBB Permeability High (Predicted)HighLow (P-gp substrate)

Key Insight: The novel series maintains the high CNS penetrability of the aminoindan scaffold but repurposes the pharmacophore to target mitochondrial dysfunction, a critical upstream event in neurodegeneration, rather than neurotransmitter metabolism.

Mechanism of Action: mPTP Inhibition[2]

The primary therapeutic goal of the novel series is to prevent the opening of the mPTP. Under stress (e.g., Ca2+ overload, ROS), mPTP opening leads to mitochondrial depolarization, ATP depletion, and cell death (necrosis/apoptosis).

Signaling Pathway (Graphviz)

mPTP_Pathway Stress Cellular Stress (Ca2+ Overload / ROS) mPTP_Closed mPTP Complex (Closed State) Stress->mPTP_Closed Triggers Mito_Membrane Mitochondrial Inner Membrane mPTP_Open mPTP Complex (Open State) mPTP_Closed->mPTP_Open Pore Opening Depol Mitochondrial Depolarization (ΔΨm Loss) mPTP_Open->Depol Swelling Matrix Swelling & OMM Rupture mPTP_Open->Swelling Novel_Cmpd Novel (S)-F-IND Derivative Novel_Cmpd->mPTP_Closed Stabilizes CsA Cyclosporin A (Reference) CsA->mPTP_Closed Stabilizes Death Cell Death (Necrosis/Apoptosis) Depol->Death Swelling->Death

Figure 2: Mechanism of Action. The novel compound stabilizes the mPTP in the closed state, preventing the cascade of mitochondrial dysfunction triggered by cellular stress.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate these novel compounds, use the following protocols. Each includes a "Validation Check" to ensure data integrity.

Protocol A: Mitochondrial Calcium Retention Capacity (CRC) Assay

This is the gold-standard assay for mPTP inhibition.

Objective: Measure the amount of Ca2+ isolated mitochondria can buffer before mPTP opening is triggered.

  • Isolation: Isolate liver or brain mitochondria from mice using differential centrifugation in isolation buffer (250 mM sucrose, 10 mM Tris-MOPS, 1 mM EGTA, pH 7.4).

    • Validation Check: Measure RCR (Respiratory Control Ratio). RCR should be >4.0 (State III/State IV respiration) to confirm mitochondrial integrity.

  • Preparation: Resuspend mitochondria (0.5 mg/mL) in assay buffer (125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 1 mM MgCl2, 5 mM Glutamate/Malate).

  • Probe Loading: Add Calcium Green-5N (1 µM), a low-affinity fluorescent Ca2+ indicator.

  • Treatment: Incubate with Novel Compound (0.1 - 10 µM), Vehicle (DMSO) , or CsA (1 µM, Positive Control) for 5 minutes.

  • Ca2+ Pulsing: Inject 10 µM Ca2+ pulses every 60 seconds while monitoring fluorescence (Ex 506nm / Em 532nm).

  • Endpoint: Sudden spike in fluorescence indicates mPTP opening (Ca2+ release).

Data Interpretation:

  • CRC Value: Total Ca2+ added before release.

  • Success Criteria: Novel compound should significantly increase CRC compared to Vehicle (shift to the right in the pulse count).

Protocol B: MAO-B Selectivity Screen (Amplex Red)

Essential to confirm the "novel" mechanism and rule out off-target MAO inhibition.

  • Enzyme Source: Recombinant Human MAO-B and MAO-A.

  • Substrate: Tyramine / Benzylamine + Amplex Red Reagent + HRP.

  • Reaction: Incubate Novel Compound with Enzyme (30 min, 37°C). Add substrate mix.[1]

  • Detection: H2O2 produced by MAO reacts with Amplex Red → Resorufin (Fluorescent).

  • Validation Check: Use Selegiline (MAO-B selective) and Clorgyline (MAO-A selective) as controls.[2]

  • Success Criteria: High IC50 (>10 µM) against MAO-B indicates the novel compound acts via the new mPTP mechanism, distinct from the classic aminoindan MAO inhibitors.

References

  • WO2022049376A1 . Novel compounds [Indane derivatives for the treatment of TDP-43 proteinopathy and mitochondrial disease]. World Intellectual Property Organization.[3] (2022).[3][4] Link

  • Youdim, M. B., et al. (2006). Rasagiline: Neuroprotection, neuroplasticity, and neurogenesis. Trends in Neurosciences. Link

  • Bernardi, P., et al. (2015). The mitochondrial permeability transition pore: molecular nature and role as a target in cardioprotection. Journal of Molecular and Cellular Cardiology. Link

  • Baggio, C., et al. (2018). Mitochondrial permeability transition pore modulators. Current Medicinal Chemistry. Link

Sources

A Head-to-Head Comparison of Resolving Agents for 5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its therapeutic efficacy and safety profile. For drug candidates and intermediates like 5-fluoro-2,3-dihydro-1H-inden-1-amine, a key building block in medicinal chemistry, obtaining enantiomerically pure forms is often a mandatory step. This guide provides a comprehensive, head-to-head comparison of common resolving agents for this valuable primary amine, supported by established principles of diastereomeric salt formation and analogous experimental data from closely related structures.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The classical and industrially scalable method for separating enantiomers of a racemic amine is through the formation of diastereomeric salts.[1][2] This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, the "resolving agent." The resulting products are a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most importantly, different solubilities in a given solvent system.[1][3] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The crystallized salt is then isolated, and the desired enantiomer of the amine is liberated by treatment with a base.[4]

The success of this method hinges on the selection of an appropriate resolving agent and the optimization of crystallization conditions, including the choice of solvent, temperature, and stoichiometry.[5]

Visualizing the Resolution Workflow

The general process of chiral resolution via diastereomeric salt formation can be visualized as follows:

Chiral Resolution Workflow racemic_amine Racemic (R/S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid Derivative) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Amine-(R,R)-Acid and (S)-Amine-(R,R)-Acid) salt_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt Precipitation mother_liquor Mother Liquor with More Soluble Diastereomeric Salt fractional_crystallization->mother_liquor Remains in solution isolation Isolation (Filtration) less_soluble_salt->isolation liberation_mother_liquor Liberation with Base mother_liquor->liberation_mother_liquor liberation_less_soluble Liberation with Base isolation->liberation_less_soluble pure_enantiomer_1 Enantiomerically Enriched (e.g., R)-Amine liberation_less_soluble->pure_enantiomer_1 pure_enantiomer_2 Enantiomerically Enriched (e.g., S)-Amine liberation_mother_liquor->pure_enantiomer_2

Caption: General workflow for the chiral resolution of a racemic amine.

Head-to-Head Comparison of Potential Resolving Agents

Resolving AgentKey Structural Features & AdvantagesReported/Expected Performance with AminoindanesKey Considerations
Tartaric Acid & Derivatives Readily available, cost-effective, and extensively documented.[1][6] Derivatives like Di-p-toluoyl-tartaric acid (DPTTA) offer bulky aromatic groups that can enhance diastereomeric differentiation.[7][8]High efficacy reported for resolving 1-aminoindan and 4-cyano-1-aminoindane, often achieving high enantiomeric excess (>96% ee).[9][10]The choice between tartaric acid and its derivatives is substrate-dependent. DPTTA is often more effective for amines where greater steric and electronic interactions are beneficial.[7]
Mandelic Acid & Derivatives Aromatic ring and hydroxyl group facilitate crystalline salt formation.[7] Derivatives like O-acetylmandeloyl chloride can be used to form diastereomeric amides, which are then separated and hydrolyzed.[11]Effective for a wide range of primary amines, often providing high enantiomeric excess in a single crystallization.[1][7]The formation of diastereomeric amides requires an additional hydrolysis step to recover the free amine.
Camphorsulfonic Acid A strong acid that readily forms stable, crystalline salts with a wide range of amines.[12][13] The rigid bicyclic structure can lead to well-defined crystal packing.[6]Known to be a powerful resolving agent for primary amines.[14]Its high acidity may not be suitable for substrates with acid-sensitive functional groups.
N-Acetyl-L-glutamic Acid A derivative of a natural amino acid, offering a different chiral scaffold.[15][16]Less commonly used than tartaric or mandelic acid derivatives, may require more empirical optimization.

In-Depth Experimental Protocols

The following are detailed, representative protocols for the chiral resolution of a primary amine like 5-fluoro-2,3-dihydro-1H-inden-1-amine. These protocols are based on established procedures for analogous compounds and should be optimized for the specific substrate and scale.

Protocol 1: Resolution with a Tartaric Acid Derivative (e.g., Di-p-toluoyl-L-tartaric Acid)

This protocol is adapted from the successful resolution of similar aminoindane derivatives.[9]

1. Diastereomeric Salt Formation:

  • Dissolve racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) with gentle warming.
  • In a separate flask, dissolve Di-p-toluoyl-L-tartaric acid (0.5-1.0 equivalent) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.
  • Slowly add the resolving agent solution to the amine solution with continuous stirring.

2. Fractional Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
  • For enhanced yield, the flask can be further cooled in an ice bath or refrigerator for several hours.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the collected diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous base (e.g., 2M NaOH).
  • Stir the mixture until all the solid has dissolved, indicating the liberation of the free amine into the organic layer and the tartaric acid derivative as its salt in the aqueous layer.
  • Separate the organic layer, and extract the aqueous layer with the organic solvent.
  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess (ee) of the recovered amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
Protocol 2: Resolution via Diastereomeric Amide Formation with an O-Acetylmandelic Acid Derivative

This protocol is based on the resolution of substituted 1-aminoindanes.[11]

1. Diastereomeric Amide Formation:

  • To a solution of racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an aprotic solvent (e.g., dichloromethane), add a solution of (R)-O-acetylmandeloyl chloride (1.0 equivalent) in the same solvent dropwise at 0 °C.
  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

2. Separation of Diastereomeric Amides:

  • The resulting diastereomeric amides can typically be separated by column chromatography on silica gel or by fractional crystallization from a suitable solvent system.

3. Hydrolysis of the Separated Diastereomer:

  • To the isolated, pure diastereomeric amide, add an aqueous solution of a strong base (e.g., 6M KOH) and a co-solvent like ethanol.
  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

4. Isolation of the Enantiomerically Pure Amine:

  • After cooling, extract the reaction mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) to recover the enantiomerically pure amine.
  • The aqueous layer can be acidified to recover the mandelic acid.
  • The organic extracts are dried and concentrated to yield the resolved amine.

5. Determination of Enantiomeric Excess:

  • Analyze the enantiomeric purity of the final product by chiral HPLC.

Logical Relationships in Diastereomeric Salt Resolution

The success of a diastereomeric resolution is governed by a set of interconnected factors.

Resolution Factors ResolvingAgent Resolving Agent Structure Acidity Cost Outcome {Resolution Outcome|Yield Enantiomeric Excess Crystal Quality} ResolvingAgent->Outcome RacemicAmine Racemic Amine Structure Basicity Functional Groups RacemicAmine->Outcome Solvent Solvent Polarity Solubility of Salts Protic/Aprotic Solvent->Outcome Conditions Crystallization Conditions Temperature Concentration Cooling Rate Conditions->Outcome

Caption: Key factors influencing the outcome of a diastereomeric resolution.

Conclusion

The chiral resolution of 5-fluoro-2,3-dihydro-1H-inden-1-amine via diastereomeric salt formation is a highly viable and scalable method for obtaining enantiomerically pure material. Based on the performance with structurally related aminoindanes, derivatives of tartaric acid , such as Di-p-toluoyl-L-tartaric acid , and derivatives of mandelic acid are predicted to be highly effective resolving agents. The choice between these will likely depend on empirical screening to determine which provides the best balance of yield and enantiomeric excess for this specific substrate. Careful optimization of the solvent system and crystallization conditions will be paramount to achieving a successful and efficient resolution. This guide provides a solid foundation for researchers to develop a robust resolution process for this important chiral building block.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.

  • A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic. Benchchem.

  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.

  • Mastering Chiral Resolution: Strategies Using Di-p-toluoyl-L-tartaric Acid. NINGBO INNO PHARMCHEM CO.,LTD.

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

  • Highly efficient resolution of (±)-Tramadol with di-p-toluoyl-tartaric acid (DTTA). Tetrahedron: Asymmetry.

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications.

  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed.

  • An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. ResearchGate.

  • Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. PMC.

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.

  • Synthesis and Applications of Fluorinated -Amino Acids. Princeton University.

  • N-Acetyl-L-glutamic acid. PubChem.

  • Process of resolution of 1-aminoindan. Google Patents.

  • Chiral resolution. Wikipedia.

  • N-Acetyl-L-glutamic acid. ChemicalBook.

  • [Enantiomeric separation of mandelic acid and its analogues by high performance liquid chromatography with 2,6-di-O-pentyl-beta-cyclodextrin coated symmetry C8 column]. PubMed.

  • N-Acetyl- L -glutamic acid ReagentPlus , 99 1188-37-0. MilliporeSigma.

  • N-Acetyl-L-glutamic acid. Santa Cruz Biotechnology.

  • Part 6: Resolution of Enantiomers. Chiralpedia.

  • N-Acetyl-L-glutamic acid. MedchemExpress.com.

  • A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Menthyloxyacetic Acid. Benchchem.

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.

  • Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. PubMed.

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI.

  • Synthesis of Fluorinated Amines: A Personal Account. PMC.

  • Process for resolution and racemization of amines with acidic α-hydrogens. Google Patents.

  • THE PATENTABILITY OF CHIRAL DRUGS POST-KSR. Berkeley Technology Law Journal.

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Semantic Scholar.

  • Preparation method of 5-chloro-2,3-dihydro-1H-inden-1-one. Google Patents.

  • Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. ResearchGate.

  • Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid. Journal of the Chemical Society, Perkin Transactions 2.

  • Chiral Separation of D,L-Mandelic Acid Using An Enantioselective Membrane Formed by Polycondensation of β. Lifescience Global.

  • Enantiomer Patents: Innovative or Obvious?. Katten.

  • Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. PMC.

  • Method for detecting isomers of camphorsulfonic acid or salts thereof. Google Patents.

  • WIPO - Search International and National Patent Collections. WIPO.

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A Comparative Guide to the Efficacy of Fluorinated Rasagiline Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fluorinating a Proven Neuroprotective Agent

Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B), is a well-established therapeutic for Parkinson's disease. Its clinical efficacy extends beyond symptomatic relief, with a body of preclinical evidence demonstrating significant neuroprotective properties.[1][2][3] These neuroprotective effects are, crucially, independent of its MAO-B inhibitory action and are largely attributed to its propargylamine moiety.[1][2][4] This functional group is key to rasagiline's ability to modulate pro-survival and anti-apoptotic signaling pathways, offering a potential means to slow the progression of neurodegeneration.[1][4]

The strategic incorporation of fluorine into drug candidates is a widely utilized approach in medicinal chemistry to enhance key pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[5] The development of fluorinated analogues of rasagiline is therefore a logical step to potentially improve upon its therapeutic profile. This guide provides a comparative overview of the available data on the efficacy of fluorinated rasagiline analogues, with a focus on their primary target engagement (MAO-B inhibition) and their inferred neuroprotective potential based on the well-understood mechanisms of the parent compound.

Comparative Efficacy: In Vitro Inhibition of Monoamine Oxidase-B

The primary pharmacological action of rasagiline and its analogues is the inhibition of MAO-B. The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of several synthesized fluorinated propargylamine derivatives compared to rasagiline.

CompoundTargetIC50 (nM)Selectivity Index (MAO-A/MAO-B)Reference
Rasagiline hMAO-B14>71[6]
(S)-1-fluoro-N,4-dimethyl-N-(prop-2-ynyl)pentan-2-amine hMAO-B131.5 ± 0.71>15[7]
(S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine hMAO-B208.5 ± 13.44>9.6[7]
(S)-1-fluoro-N,4-dimethyl-N-(prop-2-ynyl)-pent-4-en-2-amine hMAO-B664 ± 48.08>3[7]

hMAO-B: human Monoamine Oxidase-B

Neuroprotective Potential: An Evidence-Based Inference

While direct comparative studies on the neuroprotective efficacy of the aforementioned fluorinated analogues against rasagiline are not yet available in the published literature, we can infer their potential based on the established mechanisms of rasagiline. The neuroprotective effects of rasagiline are intrinsically linked to its propargylamine structure, which is conserved in these analogues.

Established Neuroprotective Signaling of Rasagiline

Rasagiline's neuroprotective activity is multifaceted and involves the modulation of key cellular pathways that promote neuronal survival and resilience against neurotoxic insults.[1][8]

  • Activation of Pro-Survival Kinases: Rasagiline has been shown to activate survival kinases such as Akt (Protein Kinase B).[8]

  • Upregulation of Antioxidant Defense: A critical downstream effector of Akt is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Rasagiline promotes the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8]

  • Anti-Apoptotic Effects: Rasagiline upregulates the expression of anti-apoptotic proteins such as Bcl-2 and downregulates pro-apoptotic proteins.[1][4] This action helps to stabilize the mitochondrial membrane potential and prevent the initiation of the apoptotic cascade.[4]

The following diagram illustrates the key neuroprotective signaling pathways activated by rasagiline.

Rasagiline_Neuroprotection cluster_extracellular Extracellular cluster_intracellular Intracellular Rasagiline Rasagiline Akt Akt (Protein Kinase B) Rasagiline->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Rasagiline->Bcl2 Upregulates Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation ARE Antioxidant Response Element Nrf2->ARE Binds to Neuroprotection Enhanced Neuronal Survival & Resilience ARE->Neuroprotection Upregulates Antioxidant Enzymes (e.g., HO-1) Mitochondria Mitochondrial Stabilization Bcl2->Mitochondria Stabilizes Mitochondria->Neuroprotection Prevents Apoptosis

Figure 1. Key neuroprotective signaling pathways activated by rasagiline.

Given that the fluorinated analogues retain the essential propargylamine pharmacophore, it is highly probable that they also engage these neuroprotective pathways. However, dedicated experimental validation is required to confirm this and to determine if the fluorine substitution modulates the potency of these effects.

Experimental Protocols for Comparative Efficacy Assessment

To address the current gap in the literature, the following detailed protocols are provided for the in vitro assessment of the comparative efficacy of fluorinated rasagiline analogues.

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol enables the determination of the IC50 values of test compounds for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe for H2O2)

  • Test compounds (Rasagiline and fluorinated analogues)

  • Positive control (e.g., Selegiline)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compounds and positive control in DMSO.

    • Prepare serial dilutions of the test compounds and positive control in assay buffer.

    • Prepare a working solution of MAO-B enzyme in assay buffer.

    • Prepare a detection cocktail containing the MAO-B substrate, HRP, and Amplex® Red in assay buffer.

  • Assay Protocol:

    • Add 50 µL of the enzyme working solution to each well of the 96-well plate.

    • Add 25 µL of the serially diluted test compounds, positive control, or vehicle control (assay buffer with DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the detection cocktail to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response).

Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of test compounds to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from a neurotoxin-induced cell death.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Test compounds (Rasagiline and fluorinated analogues)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.

    • Introduce the neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the vehicle control group.

    • Incubate for an additional 24 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate at 37°C for 3-4 hours, or until purple formazan crystals are visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • Plot the percentage of cell viability versus the concentration of the test compound to determine the neuroprotective effect.

The following diagram outlines the general workflow for comparing the neuroprotective efficacy of rasagiline and its fluorinated analogues.

Figure 2. Experimental workflow for comparing the neuroprotective efficacy of rasagiline analogues.

Conclusion and Future Directions

The development of fluorinated analogues of rasagiline represents a promising strategy to potentially enhance the therapeutic profile of this important anti-Parkinson's agent. The available in vitro data confirms that fluorination is compatible with potent MAO-B inhibition. Based on the well-established structure-activity relationship of rasagiline, it is highly probable that these fluorinated derivatives retain the neuroprotective properties of the parent compound, which are mediated by the propargylamine moiety and its influence on pro-survival signaling pathways.

However, there is a clear need for direct, head-to-head comparative studies to quantify the neuroprotective efficacy of these fluorinated analogues against rasagiline. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. Future research should focus on generating this crucial data to determine if fluorination can indeed lead to a new generation of rasagiline analogues with superior disease-modifying potential for the treatment of Parkinson's disease and other neurodegenerative disorders.

References

  • Baker, G. B., et al. (2014). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Neural Transmission, 121(8), 831–840.
  • Youdim, M. B. H., & Weinstock, M. (2004). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Journal of Neural Transmission. Supplementum, (68), 157–166.
  • Youdim, M. B. H., et al. (2009). Multifunctional neuroprotective derivatives of rasagiline as anti-Alzheimer's disease drugs. Current Alzheimer Research, 6(1), 69–83.
  • Youdim, M. B. H., & Weinstock, M. (2001). Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)-ethyl methyl carbamate]. Cellular and Molecular Neurobiology, 21(6), 555–573.
  • Youdim, M. B. H. (2005). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of Neuroscience Research, 79(1-2), 164–170.
  • Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131–1137.
  • Blandini, F. (2005). Neuroprotection by Rasagiline: A New Therapeutic Approach to Parkinson's Disease? The Cerebellum, 4(4), 263–270.
  • Ross, B. E. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. IdeaFest: Interdisciplinary Journal of Creative Works and Research from the University of South Dakota, (15).
  • Weinreb, O., et al. (2009). Multifunctional neuroprotective derivatives of rasagiline as anti-Alzheimer's disease drugs. Current Alzheimer Research, 6(1), 69-83.
  • Nag, S., et al. (2013). Synthesis and biological evaluation of novel propargyl amines as potential fluorine-18 labeled radioligands for detection of MAO-B activity. Bioorganic & Medicinal Chemistry, 21(1), 225-233.
  • Kumar, V., et al. (2025). Synthesis and Evaluation of O-Propargyl Containing Propargylamine Derivatives as Multipotent Ligands for the Treatment of Alzheimer's Disease. Request PDF.
  • Lazarovici, P., et al. (2024).
  • Davis, B. J. (2023). A Closer Look at Rasagiline for Parkinson's Symptom Management.
  • Baker, G. B., et al. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Neural Transmission, 128(1), 1-13.
  • Li, Z., et al. (2023). Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases. Bioorganic Chemistry, 134, 106441.
  • Synapse. (2025). What are the therapeutic applications for MAO inhibitors?.
  • Youdim, M. B. H., et al. (2001). Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. British Journal of Pharmacology, 132(2), 500-506.
  • Maruyama, W., et al. (2004). N-Propargyl-1 (R)-aminoindan, rasagiline, increases glial cell line-derived neurotrophic factor (GDNF) in neuroblastoma SH-SY5Y cells through activation of NF-kappaB transcription factor.
  • Kumar, V., et al. (2025). Synthesis and Evaluation of O-Propargyl Containing Propargylamine Derivatives as Multipotent Ligands for the Treatment of Alzheimer's Disease. Request PDF.
  • Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-1137.
  • Wang, X., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Molecules, 26(11), 3288.
  • Tazik, B., et al. (2009). Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis. Neurotoxicity Research, 15(3), 284-290.
  • Finberg, J. P., et al. (1996). Effects of N-propargyl-1-(R)aminoindan (rasagiline) in models of motor and cognition disorders. Advances in Neurology, 69, 497-501.
  • BenchChem. (2025). Selegiline vs. Rasagiline: An In Vitro Comparison of Neuroprotective Efficacy. BenchChem.

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A Comparative Spectroscopic Guide to the (S) and (R) Enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and materials science, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological, toxicological, and physiological properties. Consequently, the ability to distinguish between and quantify the enantiomeric purity of chiral compounds is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of the (S) and (R) enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine, a key chiral building block in the synthesis of various pharmaceutical agents.

This document will navigate the theoretical underpinnings and practical applications of three powerful spectroscopic techniques for chiral discrimination: Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) with chiral auxiliaries, and Electronic Circular Dichroism (ECD). By presenting detailed experimental protocols and expected outcomes, this guide serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chiral analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Definitive Assignment of Absolute Configuration

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1][2] For a pair of enantiomers, the VCD spectra are perfect mirror images of each other, making it an unequivocal method for determining absolute configuration when compared with quantum chemical calculations.[2]

The Principle of VCD in Chiral Discrimination

While standard infrared (IR) spectroscopy provides information about the functional groups and bonding within a molecule, it cannot distinguish between enantiomers as they have identical IR spectra. VCD, however, is sensitive to the three-dimensional arrangement of atoms and the resulting molecular chirality. The differential absorption of circularly polarized light, ΔA = AL - AR, gives rise to a VCD spectrum with positive and negative bands that are unique to a specific enantiomer.[1] Its mirror-image counterpart will exhibit a VCD spectrum with identical band shapes and intensities but with an opposite sign.[3]

Experimental Protocol: VCD Analysis

A robust VCD analysis workflow is essential for obtaining high-quality, reproducible data.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve enantiomer in suitable solvent (e.g., CDCl3) conc Optimize concentration (e.g., 0.1 M) prep->conc instrument FT-IR spectrometer with VCD module conc->instrument Transfer to sample cell acquire Acquire VCD and IR spectra (e.g., 4 cm-1 resolution, 4-8 hours acquisition) instrument->acquire baseline Baseline correction (solvent subtraction) acquire->baseline compare Compare (S) and (R) enantiomer spectra baseline->compare output Definitive chiral assignment compare->output Mirror-image spectra NMR_Workflow cluster_rxn Diastereomer Formation cluster_nmr NMR Analysis mix Mix amine enantiomer(s), 2-formylphenylboronic acid, and (S)-BINOL in NMR tube dissolve Dissolve in CDCl3 mix->dissolve acquire_nmr Acquire 1H NMR spectrum (e.g., 400 MHz or higher) dissolve->acquire_nmr Equilibrate integrate Integrate diastereotopic proton signals acquire_nmr->integrate output Quantitative Enantiomeric Ratio integrate->output Calculate enantiomeric excess

Figure 2: Workflow for chiral analysis by NMR with a derivatizing agent.

Step-by-Step Methodology:

  • Sample Preparation: In an NMR tube, combine the amine sample (as the free base), 1.0 equivalent of 2-formylphenylboronic acid, and 1.1 equivalents of enantiopure (S)-1,1'-bi-2-naphthol ((S)-BINOL).

  • Dissolution: Add approximately 0.6 mL of chloroform-d (CDCl3) to the NMR tube and shake to dissolve the components. [4]3. NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.

  • Data Analysis: Identify the signals corresponding to the diastereomeric products. The imino proton (H-C=N) is often well-resolved and suitable for integration. The enantiomeric excess (% ee) can be calculated from the integral values of the two diastereomeric signals.

Expected 1H NMR Spectral Data

Upon formation of the diastereomeric iminoboronate esters, the proton at the C1 position of the indane core will become diastereotopic. This will result in two distinct signals in the 1H NMR spectrum, with their chemical shifts differing slightly.

Proton Expected Chemical Shift (δ, ppm) for (S)-amine-(S)-BINOL adduct Expected Chemical Shift (δ, ppm) for (R)-amine-(S)-BINOL adduct Expected Splitting Pattern
C1-H~5.15~5.10Triplet
Aromatic Protons~7.8-6.9~7.8-6.9Multiplets
Aliphatic Protons~3.2-2.1~3.2-2.1Multiplets

Table 2: Hypothetical 1H NMR data for the diastereomeric adducts of (S) and (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine with a chiral derivatizing agent.

Electronic Circular Dichroism (ECD) Spectroscopy: A Sensitive Chiroptical Probe

Electronic Circular Dichroism (ECD) or simply Circular Dichroism (CD) spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a highly sensitive technique for studying chiral molecules, particularly those containing chromophores.

The Principle of ECD in Chiral Analysis

The aromatic ring in 5-fluoro-2,3-dihydro-1H-inden-1-amine acts as a chromophore. When this chromophore is in a chiral environment, it interacts differently with left and right circularly polarized light, resulting in a non-zero CD signal. Similar to VCD, the ECD spectra of enantiomers are mirror images of each other. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule.

Experimental Protocol: ECD Analysis

ECD is often coupled with High-Performance Liquid Chromatography (HPLC) for the simultaneous separation and chiral analysis of compounds.

ECD_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Separation (Optional) cluster_cd CD Detection dissolve_ecd Dissolve enantiomer in mobile phase (e.g., MeCN/H2O) inject Inject sample onto achiral HPLC column dissolve_ecd->inject separate Isocratic or gradient elution inject->separate detect Monitor eluent with CD detector at λmax separate->detect Eluting analyte record Record CD spectrum of each enantiomer detect->record output_ecd Enantiomeric Differentiation record->output_ecd Opposite-signed spectra

Figure 3: Workflow for ECD spectroscopy, optionally coupled with HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 10-100 µM) of the (S) and (R) enantiomers in a suitable solvent that is transparent in the desired UV region, such as acetonitrile or methanol.

  • Instrumentation: Use a CD spectropolarimeter.

  • UV-Vis Spectrum: First, acquire a UV-Vis absorption spectrum to identify the absorption maxima (λmax) of the chromophore.

  • CD Spectrum Acquisition: Scan the CD spectrum over a wavelength range that encompasses the identified absorption bands (e.g., 200-350 nm).

  • Data Analysis: Compare the CD spectra of the two enantiomers.

Expected ECD Spectral Data

The ECD spectra will show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the fluorinated benzene ring. The spectra of the (S) and (R) enantiomers will be mirror images.

Wavelength (nm) Electronic Transition Expected (S)-Enantiomer Molar Ellipticity [θ] Expected (R)-Enantiomer Molar Ellipticity [θ]
~270π → πPositiveNegative
~220π → πNegativePositive

Table 3: Hypothetical ECD data for the enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Conclusion

The spectroscopic comparison of the (S) and (R) enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine highlights the power and complementarity of modern analytical techniques in chiral analysis. Vibrational Circular Dichroism provides an unambiguous determination of absolute configuration through its characteristic mirror-image spectra. NMR spectroscopy with chiral auxiliaries offers a robust method for quantifying enantiomeric purity by resolving the signals of diastereomeric adducts. Electronic Circular Dichroism serves as a highly sensitive chiroptical probe, particularly for compounds containing chromophores.

The judicious application of these techniques, as detailed in this guide, provides a comprehensive toolkit for researchers and drug development professionals. A thorough understanding and implementation of these spectroscopic methods are indispensable for ensuring the stereochemical integrity of chiral molecules, a critical aspect in the development of safe and effective pharmaceuticals.

References

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • de Boer, A. G., et al. (1988). Stereoselective pharmacokinetics and pharmacodynamics. Pharmacy World & Science, 10(1), 1-10.
  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]

  • Wenzel, T. J. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 355-365.
  • Singarapu, K. K., et al. (2013). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Organic & Biomolecular Chemistry, 11(34), 5674-5678. [Link]

  • United States Pharmacopeia. 〈782〉 Vibrational Circular Dichroism Spectroscopy. [Link]

  • Wikipedia. Vibrational circular dichroism. [Link]

  • Li, W., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 155, 164-171.
  • Nafie, L. A. (2014). Vibrational Circular Dichroism: A New Tool for the Stereochemical Characterization of Molecules. Applied Spectroscopy, 68(5), 499-521.
  • Reddy, D. S., et al. (2014). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 4(94), 52275-52281. [Link]

  • BioTools. ChiralIR-2X Spectrometer. [Link]

Sources

Comparative metabolic stability of fluorinated versus non-fluorinated drug candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in DMPK

In modern drug design, the strategic substitution of hydrogen atoms with fluorine is a highly validated technique for optimizing Drug Metabolism and Pharmacokinetics (DMPK). As an Application Scientist evaluating lead compounds, the decision to synthesize a fluorinated analog is driven by fluorine's unique physicochemical profile: it possesses a small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) that minimizes steric disruption, while its extreme electronegativity forms one of the strongest bonds in organic chemistry (up to ~552 kJ/mol for sp² C-F vs. ~414 kJ/mol for C-H) (1[1]). This guide objectively compares the metabolic stability of fluorinated versus non-fluorinated candidates, detailing the mechanistic causality behind clearance rates and providing the gold-standard experimental workflows used to validate these properties in vitro.

Mechanistic Causality: Evading Cytochrome P450 Oxidation

Phase I metabolism is predominantly driven by Cytochrome P450 (CYP) enzymes, which utilize a high-valent iron-oxo species to abstract hydrogen atoms or attack electron-rich


-systems. Fluorination curtails this metabolic liability through two primary mechanisms:
  • Thermodynamic & Electronic Shielding: Replacing a metabolically labile C-H bond with a robust C-F bond drastically increases the transition state energy required for oxidation. Furthermore, fluorine's strong inductive electron-withdrawing effect lowers the Highest Occupied Molecular Orbital (HOMO) energy of adjacent aromatic rings, rendering them less susceptible to electrophilic attack by CYP enzymes (2[2]).

  • Enzyme-Substrate Affinity (

    
    ) Perturbation:  Beyond bond strength, the introduction of fluorine can subtly alter the molecule's polarity and binding conformation, effectively reducing its affinity for the CYP active site and lowering the catalytic turnover rate (
    
    
    
    ) (2[2]).

Mechanism cluster_non_fluoro Non-Fluorinated Pathway cluster_fluoro Fluorinated Pathway Drug1 Non-Fluorinated Drug (C-H Bond: 414 kJ/mol) CYP1 CYP450 Oxidation Drug1->CYP1 Metab1 Hydroxylated Metabolite (Rapid Clearance) CYP1->Metab1 Drug2 Fluorinated Drug (C-F Bond: 552 kJ/mol) CYP2 CYP450 Oxidation (Blocked) Drug2->CYP2 Steric & Electronic Shielding Metab2 Metabolic Stability (Prolonged Half-Life) CYP2->Metab2 Evades Metabolism

Comparison of CYP450-mediated oxidative pathways in non-fluorinated vs. fluorinated drugs.

Comparative Data: Matched Molecular Pairs (MMPs)

To objectively quantify the "fluorine effect," we analyze Matched Molecular Pairs (MMPs)—compounds identical in structure save for a specific hydrogen-to-fluorine substitution. The table below summarizes the impact on half-life (


) and clearance across diverse therapeutic scaffolds.
Drug Candidate / ScaffoldNon-Fluorinated

Fluorinated

Mechanistic Causality & Reference
Gefitinib (EGFR Inhibitor) ~1.0 h (in vivo, mice)Significantly prolongedAniline ring fluorination lowered HOMO energy (

HOMO = -0.37), preventing rapid aromatic hydroxylation (2[2]).
CSNK2 Inhibitor 1.2 h (in vivo, mice)2.5 h (in vivo, mice)Strategic fluorination of the pyrazolo[1,5-a]pyrimidine core reduced first-pass CYP450 clearance, doubling exposure (3[3]).
JAK Inhibitor Series Short plasma half-lifeDoubled plasma half-lifePrecise substitution at the benzylic site sterically blocked benzylic oxidation (4[4]).
Ezetimibe Rapidly metabolizedHighly stableIncorporation of a para-fluorophenyl group prevented oxidative hydroxylation at a known metabolic hotspot (4[4]).

Experimental Methodology: Human Liver Microsome (HLM) Stability Assay

To generate the quantitative clearance data shown above, DMPK scientists rely on the Human Liver Microsome (HLM) stability assay. HLMs contain the full complement of human CYP450 enzymes, making this the industry-standard self-validating system for predicting Phase I metabolic clearance.

Step-by-Step Protocol & Validation Logic
  • Preparation: Thaw HLMs on ice to preserve enzymatic integrity. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Validation Logic: The specific buffer and pH strictly mimic physiological cytosolic conditions, ensuring native enzyme conformation.

  • Compound Spiking: Introduce the test compound (fluorinated or non-fluorinated) to a final concentration of 1 µM.

    • Validation Logic: Maintaining the substrate concentration significantly below the Michaelis constant (

      
      ) ensures the reaction follows first-order kinetics, which is mathematically required for accurate intrinsic clearance (
      
      
      
      ) derivation.
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes prior to initiation.

    • Validation Logic: Thermal equilibration prevents temperature-shock artifacts that could artificially depress initial enzymatic rates.

  • Initiation: Add NADPH to a final concentration of 1 mM.

    • Validation Logic: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle; its addition acts as a precise temporal "start" switch for the assay.

  • Time-Course Quenching: At predefined time points (e.g., 0, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard.

    • Validation Logic: The organic solvent instantly denatures the CYP proteins, halting the reaction at exact time points, while simultaneously precipitating proteins to prevent LC-MS/MS column fouling.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

HLM_Protocol Step1 1. Preparation HLM + Buffer (pH 7.4) Step2 2. Spiking 1 µM Test Drug Step1->Step2 Step3 3. Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Quenching Cold Acetonitrile Step3->Step4 Step5 5. Analysis LC-MS/MS Quantitation Step4->Step5

Step-by-step workflow of the Human Liver Microsome (HLM) metabolic stability assay.

Nuances and Caveats: When Fluorination Fails

While fluorination is a powerful tool, it is not a universal solution. Application scientists must be wary of "over-fluorination," which can excessively increase lipophilicity (LogP), leading to poor aqueous solubility and high non-specific protein binding. Furthermore, certain aliphatic fluorides can undergo defluorination catalyzed by specific isoforms like CYP2E1 (as observed with fluorinated ether anesthetics like sevoflurane), potentially releasing toxic inorganic fluoride ions into systemic circulation (5[5]). Therefore, comparative HLM assays must always be paired with downstream metabolite identification (MetID) to ensure a blocked metabolic pathway does not simply shunt clearance toward a more reactive intermediate.

References

1.[2] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective" - NIH. 2.[4] "Fluorine in drug discovery: Role, design and case studies" - Pharmacy Journal. 3.[1] "Fluorine in Pharmaceuticals: Key Properties & Drug Development" - AiFChem. 4.[5] "Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination..." - NIH. 5.[3] "Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2" - MDPI.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Chiral Purity of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical configuration of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is not merely a quality control checkpoint but a fundamental requirement for safety and efficacy. The undesired enantiomer, or distomer, can be inactive, exhibit a different therapeutic effect, or be outright toxic. Consequently, regulatory bodies mandate the development and validation of robust analytical methods to accurately quantify the enantiomeric excess of the target API.[1][2][3][4]

This guide provides a comparative analysis of three predominant chromatographic techniques for the determination of chiral purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a framework for method validation in accordance with international regulatory standards.

The Regulatory Landscape: Pillars of Method Validation

Validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] The International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis of our validation strategy.[1][2][4][5][6][7]

The core performance characteristics to be evaluated for a chiral purity assay are summarized below.

Validation ParameterObjective
Specificity To ensure that the signal of the target analyte (the (S)-enantiomer) and its impurity (the (R)-enantiomer) are free from interference from diluents, excipients, or other impurities.
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value.[8]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity, this is typically from the LOQ to 120% of the specification limit.[5][10]
Accuracy The closeness of test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the impurity (spiked sample).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[11]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, temperature), providing an indication of its reliability during normal usage.[1]

Technique I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations. Its versatility and robustness make it the most widely adopted technique. The separation is achieved through differential interactions between the enantiomers and a Chiral Stationary Phase (CSP). For primary amines like our compound of interest, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success.[12][13]

Causality in Method Design

The choice of a polysaccharide-based CSP, such as amylose or cellulose derivatives, is deliberate. These phases form chiral cavities and possess functional groups (carbamates, esters) that can engage in multiple types of interactions—hydrogen bonding, π-π stacking, and dipole-dipole interactions—with the analyte. The subtle differences in how the (S) and (R) enantiomers fit into and interact with this chiral environment lead to different retention times and, thus, separation.

The mobile phase composition is equally critical. A normal-phase approach (e.g., hexane/alcohol) is often preferred for these CSPs. The addition of a small amount of a basic additive, like diethylamine (DEA), is a field-proven insight; it acts as a competitor for highly active sites on the silica surface, preventing peak tailing and improving the peak shape of basic analytes like our primary amine.[9]

Experimental Workflow: Chiral HPLC

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column Oven) prep->hplc Inject 10 µL column Chiral Column (e.g., Chiralpak® AD-H) hplc->column detect UV/PDA Detector (e.g., 265 nm) column->detect data Data Acquisition & Analysis (Chromatography Data System) detect->data Chromatogram report Report (% Chiral Purity, Validation Data) data->report

Caption: Workflow for Chiral Purity Analysis by HPLC.

Detailed Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine at 1.0 mg/mL in the mobile phase. Prepare the (S)-enantiomer sample at the same concentration. For validation studies (e.g., LOQ), prepare serial dilutions and spiked samples as required.

Technique II: Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique, particularly suitable for volatile and thermally stable compounds.[12] For primary amines, which often exhibit poor chromatographic behavior due to their polarity, derivatization is a mandatory step. This process converts the non-volatile amine into a more volatile and less polar derivative, enabling its passage through the GC column.[14]

Causality in Method Design

The necessity of derivatization is a key differentiator from HPLC. Reacting the amine with an agent like trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the nitrogen atom with a trifluoroacetyl group.[14] This has two critical effects: it blocks the polar N-H group, reducing tailing and improving peak shape, and it increases the volatility of the analyte, making it suitable for GC analysis. The separation itself then occurs on a CSP, typically a cyclodextrin derivative coated onto a fused silica capillary column.[15][16] The chiral pockets of the cyclodextrin stationary phase interact differently with the derivatized enantiomers, leading to their separation.

Experimental Workflow: Chiral GC

GC_Workflow sample Sample Weighing deriv Derivatization (e.g., with TFAA) sample->deriv gc GC System (Injector, Oven, FID) deriv->gc Inject 1 µL column Chiral Column (e.g., Cyclodextrin-based) gc->column data Data Acquisition & Analysis (Chromatography Data System) column->data Chromatogram report Report (% Chiral Purity, Validation Data) data->report

Caption: Workflow for Chiral Purity Analysis by GC.

Detailed Experimental Protocol: GC
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a temperature-programmable column oven.

  • Chiral Stationary Phase: A fused silica capillary column coated with a derivatized cyclodextrin (e.g., 30% MTBCD in OV-1701, 30 m x 0.25 mm, 0.25 µm film thickness).[15]

  • Carrier Gas: Hydrogen or Helium, at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

  • Derivatization Protocol: To 1 mg of the amine sample, add 400 µL of dichloromethane and 200 µL of trifluoroacetic anhydride. Let the mixture stand at room temperature for 30 minutes. Evaporate the solvent and excess reagent under a stream of nitrogen. Re-dissolve the residue in 1 mL of dichloromethane for GC analysis.[14]

Technique III: Chiral Supercritical Fluid Chromatography (SFC)

SFC merges the best attributes of gas and liquid chromatography, using a supercritical fluid (typically CO₂) as the primary mobile phase.[17][18] The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster separations compared to HPLC, significantly reducing analysis time and solvent consumption.[17][19]

Causality in Method Design

SFC is often referred to as "normal-phase chromatography with a better mobile phase." It employs the same polysaccharide-based CSPs that are successful in HPLC.[18] A polar co-solvent, or "modifier" (e.g., methanol, ethanol), is added to the CO₂ to increase the mobile phase's solvating power and modulate analyte retention. The speed of SFC is its primary advantage. Because the mobile phase has gas-like viscosity, optimal linear velocities are 3-5 times higher than in HPLC, allowing for rapid method development and high-throughput screening.[19] This makes SFC an exceptionally powerful tool in a drug discovery and development environment where speed is paramount.

Experimental Workflow: Chiral SFC

SFC_Workflow prep Sample Preparation (Dissolve in Modifier) sfc SFC System (CO₂ Pump, Modifier Pump, BPR) prep->sfc Inject 5 µL column Chiral Column (e.g., Chiralpak® IA) sfc->column detect UV/PDA Detector column->detect data Data Acquisition & Analysis (Chromatography Data System) detect->data Chromatogram report Report (% Chiral Purity, Validation Data) data->report

Caption: Workflow for Chiral Purity Analysis by SFC.

Detailed Experimental Protocol: SFC
  • Instrumentation: A supercritical fluid chromatography system with pumps for CO₂ and a modifier, an autosampler, a column oven, and a back pressure regulator (BPR).

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Diethylamine (B).

  • Elution Mode: Isocratic, 15% B.

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 40°C.

  • Back Pressure: 150 bar.

  • Detection: UV at 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of the racemic amine at 1.0 mg/mL in the modifier (Methanol with 0.1% DEA).

Performance Comparison: A Head-to-Head Analysis

The selection of an analytical method is a balance of performance, speed, cost, and available expertise. The table below provides a comparative overview of what can be expected when analyzing the chiral purity of an amine like this compound.

ParameterChiral HPLCChiral GCChiral SFC
Resolution (Rs) > 2.0 (Baseline separation is readily achievable)> 1.7 (Baseline separation is common post-derivatization)> 2.0 (Often provides similar or better resolution than HPLC)
Limit of Quantitation (LOQ) ~0.05 - 0.1% of the major enantiomer< 0.01% of the major enantiomer (Higher sensitivity)~0.05 - 0.1% of the major enantiomer
Typical Analysis Time 15 - 30 minutes20 - 40 minutes (including oven program)3 - 10 minutes (Significantly faster)
Sample Preparation Simple dissolution in mobile phaseMandatory derivatization , extraction, and solvent exchangeSimple dissolution in modifier
Solvent Consumption High (e.g., Hexane, IPA)Low (small volumes for derivatization)Very Low (Mainly uses CO₂, minimal organic modifier)
Strengths Ubiquitous, robust, wide range of columns, well-understoodExtremely high sensitivity, ideal for trace analysisHigh speed, low solvent waste ("Green" chemistry), ideal for high-throughput screening
Weaknesses High solvent cost and waste, longer run timesRequires derivatization, analyte must be thermally stableHigher initial instrument cost, less common in QC labs

Conclusion and Recommendations

The validation of analytical methods for chiral purity is a cornerstone of pharmaceutical quality control. For this compound, all three techniques—HPLC, GC, and SFC—offer viable and robust pathways to achieving this goal, provided they are rigorously validated according to ICH and other regulatory guidelines.

  • Chiral HPLC remains the gold standard for routine quality control environments. Its reliability, extensive library of established methods, and straightforward sample preparation make it a trustworthy choice for release testing.

  • Chiral GC should be the method of choice when ultimate sensitivity is required. If the specification for the undesired enantiomer is exceptionally low (<0.1%), the high sensitivity of an FID detector following derivatization is unparalleled.

  • Chiral SFC is the clear winner for method development and high-throughput environments. Its incredible speed and low solvent consumption can accelerate drug development timelines significantly. As the technology becomes more accessible, its adoption in routine QC labs is expected to grow.

Ultimately, the choice of method depends on the specific requirements of the analysis. A laboratory must weigh the need for speed, sensitivity, existing instrumentation, and the cost of solvents and disposables. By understanding the underlying principles and validation requirements of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the chiral integrity of their compounds.

References

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Sources

Safety Operating Guide

Comprehensive Disposal and Safety Guide: (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by providing not just reagents, but the critical knowledge to handle them safely and effectively. This guide moves beyond mere instruction to explain the scientific rationale behind the proper disposal procedures for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, ensuring the safety of your personnel and compliance with environmental regulations. The protocols outlined here are designed as a self-validating system, grounded in established chemical safety principles.

Hazard Identification and Risk Assessment: The "Why"

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound is a fluorinated organic amine, and its hazard profile dictates every subsequent step. The primary risks are associated with its irritant properties and its halogenated nature.

GHS Hazard Profile Summary

Hazard ClassGHS CodeStatementSignal Word & Pictogram
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3]Warning
Skin Corrosion/IrritationH315Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3][4]

Causality of Disposal Protocol: The presence of a fluorine atom categorizes this compound as a halogenated organic . This is the single most critical piece of information for its disposal. Halogenated wastes cannot be disposed of with non-halogenated solvents.[5][6] The reason is twofold:

  • Disposal Method: Non-halogenated solvents can often be recycled as fuel additives.[6] Halogenated compounds, however, require high-temperature incineration to ensure complete destruction.[7]

  • Byproduct Management: Incineration of fluorinated compounds produces highly corrosive and toxic hydrogen fluoride (HF) gas.[8][9] Disposal facilities must employ specialized "scrubbers" to neutralize these acidic gases, making the process significantly more complex and costly than for non-halogenated waste.[6][10]

Furthermore, as an amine, this compound is basic and will react with acids. It is also incompatible with strong oxidizing agents.[11][12] This necessitates careful segregation from other waste types.

Pre-Disposal Handling and Waste Minimization

Safe disposal begins with safe handling during use. Adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles, when handling this compound.[3][4][13]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][11]

  • Waste Minimization: An effective safety and environmental practice is to procure and prepare only the quantities of material necessary for your experiment, minimizing the amount of unreacted chemical that requires disposal.

Waste Segregation and Collection Protocol

This section provides the core step-by-step methodology for collecting waste containing this compound.

Step 1: Designate the Correct Waste Stream All waste containing this compound, whether in solid form or dissolved in a solvent, must be classified as Halogenated Organic Waste .[5][6][14] Never mix this waste with non-halogenated waste, as even small concentrations can contaminate an entire container, forcing it to be treated via the more expensive incineration route.[6]

Step 2: Select an Appropriate Waste Container

  • Compatibility: Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or other plastic carboys are generally preferred for solvent waste when compatibility is not an issue.[15][16] Ensure the container material is resistant to all components of the waste mixture.

  • Condition: The container must be in good condition, free from cracks or leaks, and must have a secure, tight-fitting screw-top cap.[5][15][17]

  • Venting: Do not use containers that can build up pressure if there is any possibility of gas evolution.

Step 3: Label the Container Correctly and Completely Proper labeling is a critical regulatory requirement mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[16]

  • Timing: Affix a hazardous waste tag to the container before or at the moment the first drop of waste is added.[5]

  • Content: The label must clearly and legibly include:

    • The words "Hazardous Waste" .[14][15][16]

    • The full chemical name of all contents: "this compound". Do not use abbreviations, acronyms, or chemical formulas.[5][15][16]

    • For mixtures, list every component and its estimated percentage or volume.[14][16]

    • Check the appropriate hazard pictograms on the label (in this case, for irritation).[16]

Satellite Accumulation Area (SAA) Management

Regulations define the in-lab waste storage location as a "Satellite Accumulation Area" (SAA).[15][18]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15][19]

  • Segregation: Store the halogenated waste container in a designated area, segregated from incompatible materials, particularly acids.[15] Use secondary containment (e.g., a plastic tub) to prevent the spread of potential spills.[17]

  • Container Status: Keep the waste container tightly closed at all times, except when actively adding waste.[5][15][17] Do not leave a funnel in the opening.[15]

  • Volume Limits: Be aware of your institution's volume limits for SAAs. A common limit is 55 gallons of total hazardous waste per SAA.[19]

Disposal Workflow: From Generation to Pickup

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Waste Generated identify Identify Chemical Composition start->identify is_halogenated Is it a Halogenated Organic? (Contains F, Cl, Br, I) identify->is_halogenated select_container Select Leak-Proof, 'HALOGENATED WASTE' Container is_halogenated->select_container  Yes ((S)-5-Fluoro...amine) non_halogenated Use 'Non-Halogenated' Waste Stream is_halogenated->non_halogenated No label Affix 'Hazardous Waste' Tag List Full Chemical Names & % select_container->label store Store in Designated SAA (Segregated, Closed, Contained) label->store is_full Container >90% Full? store->is_full is_full->store No request_pickup Submit Chemical Waste Pickup Form to EHS is_full->request_pickup Yes end Waste Ready for Disposal request_pickup->end label_caption Disposal Workflow for Chemical Waste

Caption: Disposal Workflow for Chemical Waste

Disposal Procedure:

  • Follow the workflow above to correctly collect and label your waste.

  • Continuously add waste to the container as it is generated, ensuring it remains closed when not in use.

  • When the container is approximately 90% full, complete a chemical waste pickup request form as provided by your institution's Environmental Health & Safety (EHS) department.[15]

  • Store the full, sealed container in the SAA until it is collected by trained EHS personnel.

Emergency Procedures: Spill and Exposure Management

In the event of an accident, a calm and prepared response is crucial.

Small Spill Cleanup:

  • Ensure you are wearing appropriate PPE (lab coat, gloves, safety goggles).

  • Alert others in the immediate area.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Carefully scoop the absorbent material into a sealable container.

  • Label the container as "Hazardous Waste: this compound and absorbent" and dispose of it through EHS.

  • Clean the spill area with soap and water.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][4] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[3]

By adhering to these scientifically-grounded procedures, you contribute to a safe research environment, ensure regulatory compliance, and protect our shared ecosystem.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University. [Link]

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Operational Safety and Logistics Guide: Handling (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of chiral building blocks into pharmaceutical pipelines. (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a highly valuable intermediate, frequently utilized in the synthesis of neurological and cardiovascular active pharmaceutical ingredients (APIs), including analogs of ticagrelor[1].

However, its chemical nature as a fluorinated primary amine demands rigorous safety and logistical protocols. This guide moves beyond generic safety data sheets to deliver field-proven, self-validating methodologies. By understanding the causality behind these safety measures, your laboratory can ensure both operator protection and experimental integrity.

Chemical Hazard Profile & Rationale

Before designing a safety protocol, we must understand the molecule's physical and chemical behavior. In laboratory settings, this compound typically presents in two forms: the liquid free base and the solid hydrochloride (HCl) salt.

Table 1: Quantitative Chemical and Hazard Profile
PropertyValue / Specification
Chemical Name This compound
CAS Number 2103399-35-3 (HCl Salt)[2] / 148960-33-2 (Racemate Free Base)[3]
Molecular Weight 187.64 g/mol (HCl salt)
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]

Causality Insight: The primary amine group is inherently nucleophilic and basic. In its free base form, it can cause lipid saponification upon dermal contact, leading to severe irritation (H315) and potential corneal damage (H319). Utilizing the HCl salt mitigates the basicity but introduces a fine-dust inhalation hazard (H335), necessitating strict engineering controls.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires matching the material properties of the barrier to the chemical properties of the hazard.

Table 2: Required PPE Specifications and Scientific Rationale
PPE ComponentSpecificationOperational Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness, EN 374 compliant)Amines can permeate latex. Nitrile provides a robust barrier against low-molecular-weight indanamines and the halogenated solvents (e.g., Dichloromethane) often used in their synthesis.
Eye Protection Chemical safety goggles (ANSI Z87.1 or EN 166)Protects against corneal damage. The free base amine is a severe eye irritant, and the HCl salt poses a fine-particulate hazard that standard safety glasses cannot block.
Body Protection Flame-retardant, 100% cotton lab coatSynthetic fabrics can melt into the skin during a solvent fire. Cotton provides a breathable, non-melting barrier against dermal exposure.
Respiratory Fume hood (Face velocity ≥ 0.5 m/s)Primary engineering control. Eliminates the need for personal respirators by actively venting respiratory irritants (H335) away from the operator's breathing zone.

Standard Operating Procedures: Handling & Transfer

To prevent exposure and contamination, handling must follow a strictly linear workflow.

G Start 1. Engineering Controls Verify Fume Hood Velocity (>0.5 m/s) PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Weighing 3. Weighing (HCl Salt) Use Anti-static Spatula to Minimize Dust PPE->Weighing Transfer 4. Solvent Addition & Transfer Dissolve in DCM/MeOH Weighing->Transfer Decon 5. Surface Decontamination Neutralize with 10% Citric Acid Transfer->Decon Waste 6. Waste Segregation Dispose as Halogenated Organic Waste Decon->Waste

Standard operating procedure for the safe handling and processing of this compound.

Methodology 1: Safe Weighing and Transfer Protocol (Self-Validating)
  • Preparation: Ensure the fume hood is operational. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can cause violent exothermic reactions with amines.

  • Static Mitigation: this compound hydrochloride is a fine powder prone to aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, anti-static micro-spatula.

  • Weighing: Tare the weigh boat and carefully dispense the required mass. Cap the source bottle immediately to prevent hygroscopic degradation.

  • In-Situ Dissolution (Preferred Transfer Method): To prevent dust generation during transfer, dissolve the salt directly within the weigh boat using the intended reaction solvent (e.g., methanol) via a Pasteur pipette. Transfer the solution quantitatively to the reaction vessel.

  • System Validation Check: To ensure no material was lost to aerosolization or static cling, back-weigh the empty weigh boat. The residual mass must be <0.1% of the total transferred mass. If static cling is observed, rinse the boat with additional reaction solvent directly into the reactor.

Emergency Response & Spill Management

Spills involving fluorinated amines require immediate, methodical action to prevent respiratory exposure and surface degradation.

G Spill Spill Detected: This compound Assess Assess State Spill->Assess Solid Solid (HCl Salt) Assess->Solid Liquid Liquid (Free Base / Solution) Assess->Liquid Sweep Moisten with Water/Solvent Sweep carefully (No Dust) Solid->Sweep Absorb Absorb with Sand/Vermiculite (Do not use combustible sawdust) Liquid->Absorb DeconStep Wash area with 10% Citric Acid (Neutralize Amine) Sweep->DeconStep Absorb->DeconStep Dispose Transfer to Halogenated Waste Container DeconStep->Dispose

Decision matrix and logical workflow for managing this compound spills.

Methodology 2: Spill Cleanup and Decontamination (Self-Validating)
  • Containment:

    • For Liquids: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite). Causality Insight: Never use combustible absorbents like sawdust; amines and their carrier solvents can trigger exothermic degradation or fire.

    • For Solids: Lightly mist the powder with water or a high-boiling alcohol to suppress dust before sweeping.

  • Collection: Use non-sparking tools to collect the material into a sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a 10% aqueous citric acid solution. Causality Insight: The mild acid neutralizes residual basic amine molecules, converting them into highly water-soluble citrate salts that are easily wiped away without generating hazardous, volatile free-base fumes.

  • System Validation Check: After the final wipe-down, swab the spill zone with a pH indicator strip moistened with deionized water. A neutral pH (~7.0) confirms the complete neutralization and removal of the basic indanamine. If the pH remains alkaline (>8.0), repeat the citric acid wash.

Waste Disposal & Environmental Logistics

Because this molecule contains a fluorine atom, it fundamentally alters your waste logistics.

  • Halogenated Segregation: All waste containing this compound (including contaminated gloves, paper towels, and reaction solvents) must be disposed of in Halogenated Organic Waste streams.

  • Causality Insight: Fluorinated organics can generate highly corrosive and toxic hydrogen fluoride (HF) gas if incinerated under standard non-halogenated conditions. Halogenated waste incinerators are equipped with specialized alkaline scrubbers designed specifically to neutralize these acid gases, preventing severe environmental damage and facility degradation.

References

Below is the consolidated list of authoritative sources utilized to ground the chemical properties and safety protocols in this guide:

  • [2] Title: this compound ... - Reagentia | Source: reagentia.eu | URL:

  • [4] Title: 3731 | Sigma-Aldrich: Product No. Description, SDS | Source: sigmaaldrich.com | URL:

  • [3] Title: 148960-33-2 | 5-Fluoro-2,3-dihydro-1H-inden-1-amine - AiFChem | Source: aifchem.com | URL:

  • [1] Title: C9H9ClFN - Chemical Dictionary - Guidechem | Source: guidechem.com | URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.